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Core Science & Biosynthesis

Foundational

Uncoupling G2 Checkpoint Maintenance from Initiation: The Mechanistic Paradigm of CBP-93872

Executive Summary The DNA damage response (DDR) is a highly coordinated network essential for genomic stability. In p53-deficient malignancies, survival following DNA damage relies almost exclusively on the ATM/ATR-Chk1-...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The DNA damage response (DDR) is a highly coordinated network essential for genomic stability. In p53-deficient malignancies, survival following DNA damage relies almost exclusively on the ATM/ATR-Chk1-Cdc25-mediated G2 checkpoint, making it a prime target for synthetic lethality. CBP-93872 (CAS# 67427-51-4) has emerged as a structurally and mechanistically distinct G2 checkpoint inhibitor[1]. Unlike broad-spectrum kinase inhibitors (e.g., UCN-01) that indiscriminately block the initiation of cell cycle arrest, CBP-93872 specifically targets the maintenance phase of the double-strand break (DSB)-induced G2 checkpoint[2]. This technical guide dissects the molecular causality, details self-validating experimental protocols, and explores the translational potential of CBP-93872 in oncology.

Mechanistic Overview: Targeting ATR Activation at the ssDNA/dsDNA Junction

The traditional model of DSB repair involves the recruitment of the Mre11-Rad50-Nbs1 (MRN) complex to the lesion, which initiates DNA-end resection to generate single-stranded DNA (ssDNA). Replication Protein A (RPA) coats this ssDNA, subsequently recruiting the ATR-ATRIP complex. However, for robust ATR activation and signal amplification, Nbs1 must physically interact with ATR at these ssDNA/dsDNA junctions[2].

CBP-93872 does not inhibit the physical process of DNA-end resection, nor does it block the initial sensing of the DSB by ATM[2]. Instead, it exerts its effect by specifically inhibiting Nbs1-dependent and ssDNA-induced ATR activation[3]. Consequently, ATR-dependent phosphorylation of downstream targets—such as Chk1 and RPA2—is strongly suppressed[2]. This uncoupling leads to premature mitotic entry and mitotic catastrophe in p53-mutated cells treated with DSB-inducing agents (e.g., ionizing radiation, platinum compounds)[4]. Notably, CBP-93872 does not affect UV- or MMS-induced G2 arrest, highlighting its exquisite specificity for DSB-driven, Nbs1-mediated ATR activation[2].

G DSB DNA Double-Strand Break MRN MRN Complex (Nbs1) DSB->MRN Resection DNA-End Resection MRN->Resection ATR ATR-ATRIP Activation MRN->ATR Nbs1 Mediation ssDNA ssDNA-RPA Complex Resection->ssDNA ssDNA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 G2 G2 Checkpoint Maintenance Chk1->G2 CBP CBP-93872 CBP->ATR Blocks Nbs1-ATR signaling

CBP-93872 selectively inhibits Nbs1-mediated ATR activation at DSB sites.

Experimental Framework: Validating Checkpoint Uncoupling

As application scientists, we must design self-validating experimental systems to distinguish between checkpoint initiation and maintenance. The following protocols establish the causality of CBP-93872's mechanism.

Protocol 1: Temporal Resolution of G2 Arrest via Phospho-Histone H3 (Flow Cytometry)

Objective: To prove that CBP-93872 permits G2 arrest initiation but forces premature maintenance failure[2]. Causality: Histone H3 Serine 10 phosphorylation (H3 pS10) is a strict marker of mitosis. If a drug blocks checkpoint initiation, mitotic indices will not drop immediately after irradiation. If a drug blocks maintenance, the index drops initially (cells successfully arrest) but rebounds prematurely as cells escape into mitosis. The inclusion of Nocodazole acts as an internal validation control; by trapping cells in prometaphase, we prevent mitotic exit, ensuring the measured H3 pS10 signal represents the cumulative fraction of cells that have breached the checkpoint[5].

Step-by-Step Methodology:

  • Cell Culture & Synchronization: Plate p53-deficient HT-29 cells in 6-well plates. Ensure logarithmic growth phase.

  • Drug Treatment & Irradiation: Pre-treat cells with 20 μM CBP-93872 or vehicle (DMSO) for 1 hour. Expose the plates to 5 Gy Ionizing Radiation (IR).

  • Nocodazole Trapping: Immediately add 500 nM Nocodazole to the media to trap escaping cells in prometaphase.

  • Temporal Harvesting: Harvest independent wells at 1h (initiation phase) and 16h (maintenance phase) post-IR.

  • Fixation & Permeabilization: Wash cells in cold PBS, fix in 70% cold ethanol overnight at -20°C. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes on ice.

  • Staining: Incubate with FITC-conjugated anti-H3 pS10 antibody (1:100) for 1 hour. Wash and counterstain with Propidium Iodide (PI) and RNase A for DNA content.

  • Flow Cytometry Analysis: Gate for 4N DNA content (G2/M phase) and quantify the H3 pS10-positive fraction.

Protocol 2: In Vitro ATR Kinase Assay on ssDNA/dsDNA Junctions

Objective: To isolate the molecular target and rule out upstream defects in DNA resection[2]. Causality: By using a cell-free nuclear extract supplemented with defined DNA structures, we bypass cellular variables (like chromatin remodeling) to directly assay ATR activation on its physiological substrate. Using a defined 70-mer/30-mer oligonucleotide junction isolates the ATR activation step from upstream variables, creating a highly specific, self-validating readout for drug mechanism.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 70-mer oligonucleotide to a complementary 30-mer to create a defined ssDNA/dsDNA junction mimicking a resected DSB.

  • Extract Incubation: Incubate 100 ng of the DNA substrate with 10 μg of HeLa nuclear extracts, 1 mM ATP, and varying concentrations of CBP-93872 (0.1 to 20 μM).

  • Kinase Reaction: Allow the reaction to proceed at 30°C for 45 minutes to facilitate RPA coating, ATRIP recruitment, and ATR activation.

  • Readout: Terminate the reaction by boiling with SDS sample buffer. Perform immunoblotting for RPA2 phosphorylation at Serine 33 (a direct ATR target).

Quantitative Data Summary

The distinct pharmacological profile of CBP-93872 compared to classical checkpoint inhibitors highlights its unique mechanism of action[2],[4].

CompoundPrimary Target / MechanismEffect on G2 Initiation (1h post-IR)Effect on G2 Maintenance (16h post-IR)Sensitization of p53-mutant Cells
CBP-93872 Nbs1-dependent ATR ActivationArrest Intact (Low Mitotic Index)Arrest Abrogated (High Mitotic Index)High (Synergistic with Pt-drugs)
UCN-01 Chk1 KinaseArrest AbrogatedArrest AbrogatedHigh (Limited by off-target toxicity)
Caffeine ATM / ATR KinasesArrest AbrogatedArrest AbrogatedModerate

Translational Implications and Chemosensitization

Because CBP-93872 specifically targets the DSB-induced G2 checkpoint, it exhibits profound synthetic lethality in p53-deficient tumors when combined with DSB-inducing chemotherapies[4]. Flow cytometry assays (Sub-G1 population analysis) and WST-1 viability assays have demonstrated that CBP-93872 significantly enhances apoptosis in colorectal (HT29) and pancreatic (Panc-1) cancer cells when co-administered with oxaliplatin or cisplatin[5].

Importantly, because normal cells retain a functional p53-p21-mediated G1 checkpoint, they arrest prior to DNA replication and are inherently protected from CBP-93872-induced mitotic catastrophe[4]. This provides a significantly widened therapeutic window compared to pan-Chk1 inhibitors, positioning CBP-93872 as a highly promising chemosensitizer in the clinical pipeline.

References

  • Hirokawa T, et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research (AACR Journals), 2014. URL:[Link]

  • Iwata T, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS One, 2017. URL:[Link]

Sources

Exploratory

Technical Deep Dive: CBP-93872 and the Selective Inhibition of NBS1-Mediated ATR Signaling

Executive Summary CBP-93872 (CAS: 67427-51-4) represents a highly specific class of G2 checkpoint inhibitors that targets the maintenance phase of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CBP-93872 (CAS: 67427-51-4) represents a highly specific class of G2 checkpoint inhibitors that targets the maintenance phase of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. Unlike broad-spectrum ATR catalytic inhibitors (e.g., VE-821, Ceralasertib), which abolish all ATR functions, CBP-93872 selectively disrupts the NBS1-mediated amplification loop required to sustain G2 arrest following DNA double-strand breaks (DSBs).

This guide delineates the molecular mechanism of CBP-93872, distinguishing its action from Rad17-dependent initiation, and provides validated protocols for characterizing this inhibition in preclinical models. Its unique mechanism offers a synthetic lethal strategy specifically for p53-deficient tumors, which rely exclusively on the G2 checkpoint for survival following genotoxic stress.

Part 1: Mechanistic Architecture

The Dual-Mode Model of ATR Activation

To understand CBP-93872, one must distinguish between the two modes of ATR activation at sites of DNA damage. Current models posit that ATR signaling occurs in two distinct temporal phases:

  • Initiation (Rad17-Dependent): Occurs at ssDNA/dsDNA junctions.[1] The Rad17-RFC complex loads the 9-1-1 clamp (Rad9-Rad1-Hus1), recruiting TopBP1 to activate ATR.[1][2] This phase triggers the immediate checkpoint response.

  • Maintenance/Amplification (NBS1-Dependent): Occurs along extended ssDNA tracts coated by RPA. NBS1 (part of the MRN complex) binds directly to RPA and recruits TopBP1 via its C-terminus, amplifying ATR signaling to sustain the arrest during repair.[3]

Mechanism of Action: CBP-93872 specifically inhibits the NBS1-RPA-TopBP1 axis. It does not interfere with DNA-end resection or the initial Rad17-mediated activation. Instead, it prevents the sustained phosphorylation of Chk1 and RPA2 required to hold the cell in G2, forcing cells with unrepaired DNA damage into a catastrophic mitosis.

Pathway Visualization

The following diagram illustrates the specific blockade of the amplification loop by CBP-93872.

CBP_Mechanism cluster_Initiation Initiation (Unaffected) cluster_Maintenance Maintenance (Inhibited) DSB DNA Double-Strand Break Resection End Resection DSB->Resection ssDNA ssDNA Generation Resection->ssDNA RPA RPA Loading ssDNA->RPA Rad17 Rad17-RFC / 9-1-1 ssDNA->Rad17 Junctions NBS1 NBS1 Recruitment RPA->NBS1 Direct Binding ATR_Init ATR Activation (Basal) Rad17->ATR_Init Chk1 Chk1 Phos (S317/S345) G2 Arrest ATR_Init->Chk1 TopBP1 TopBP1 Recruitment NBS1->TopBP1 ATR_Amp ATR Amplification TopBP1->ATR_Amp ATR_Amp->Chk1 CBP CBP-93872 CBP->NBS1 Blocks Interaction Mitosis Mitotic Entry (Catastrophe) Chk1->Mitosis Arrest Lost

Caption: CBP-93872 selectively blocks the NBS1-mediated amplification of ATR signaling, leading to premature mitotic entry.

Part 2: Preclinical Characterization & Data

CBP-93872 exhibits a profile distinct from ATP-competitive ATR inhibitors. The following data summary highlights its selectivity.

Comparative Inhibition Profile
FeatureCBP-93872VE-821 / Ceralasertib
Primary Target NBS1-mediated ATR activationATR Catalytic Domain (ATP pocket)
Effect on UV-induced ATR Minimal / NonePotent Inhibition
Effect on DSB-induced ATR Potent Inhibition (Maintenance) Potent Inhibition (All phases)
G2 Checkpoint Abrogates MaintenanceAbrogates Initiation & Maintenance
p53 Selectivity High (Synthetic Lethality)Moderate
Mechanism Blocks NBS1-RPA/TopBP1 axisKinase inhibition
Key Efficacy Metrics
  • IC50 (G2 Abrogation): ~10–20 µM (Cell-based assays in HT29 cells).

  • Target Specificity: Inhibits ssDNA-induced ATR activity in vitro but spares ssDNA/dsDNA junction-induced activity.[1]

  • Phenotype: Induces phosphorylation of Histone H3 (Ser10) in DNA-damaged cells, indicating forced mitotic entry.

Part 3: Experimental Protocols

To validate CBP-93872 activity, researchers must utilize assays that distinguish between checkpoint initiation and maintenance.

Protocol 1: G2 Checkpoint Maintenance Assay

Objective: Quantify the ability of CBP-93872 to force cells out of radiation-induced G2 arrest.

Reagents:

  • Nocodazole (Microtubule poison to trap cells in mitosis).

  • Propidium Iodide (PI) for DNA content.

  • Anti-phospho-Histone H3 (Ser10) antibody (Mitotic marker).

Workflow:

  • Synchronization (Optional): Treat cells (e.g., HT29 p53-/-) with Thymidine to synchronize in S-phase if precise timing is required.

  • Damage Induction: Irradiate cells (e.g., 10 Gy IR) to induce DSBs and trigger G2 arrest.

  • Incubation: Incubate for 2 hours to allow G2 checkpoint establishment.

  • Inhibitor Treatment: Add CBP-93872 (20 µM) or Vehicle (DMSO).[1][4]

  • Mitotic Trap: Simultaneously add Nocodazole (0.2 µg/mL) to prevent cells that escape G2 from exiting mitosis.

  • Harvest (Timecourse): Collect cells at 6, 12, and 24 hours post-drug.

  • Analysis: Fix in 70% ethanol, stain with PI and p-H3(Ser10). Analyze via Flow Cytometry.

Self-Validation Criteria:

  • Control (IR + DMSO): Low mitotic index (<5%) due to functional G2 arrest.

  • Positive Control (IR + Caffeine/VE-821): High mitotic index.

  • Experimental (IR + CBP-93872): Significant increase in mitotic index (p-H3 positive/4N DNA content) compared to DMSO.

Protocol 2: In Vitro ATR Activation Assay (NBS1-Dependent)

Objective: Confirm molecular specificity using nuclear extracts and specific DNA substrates.

Workflow Visualization:

Assay_Workflow cluster_Validation Expected Result Step1 Prep Nuclear Extracts (HeLa or HT29) Step3 Incubation: Extract + DNA + CBP-93872 (0-50µM) Step1->Step3 Step2 Substrate Prep: 1. ssDNA (70nt) 2. Junction (70nt/50nt) Step2->Step3 Step4 Readout: IB for p-RPA2 (S33) or p-Chk1 (S345) Step3->Step4 Res1 ssDNA Substrate: Signal Decreases Step4->Res1 Res2 Junction Substrate: Signal Unchanged Step4->Res2

Caption: In vitro workflow to distinguish CBP-93872 specificity for ssDNA-mediated ATR activation.

Methodology:

  • Prepare nuclear extracts from HCT116 or HT29 cells.

  • Generate DNA substrates:

    • ssDNA: 70-mer oligonucleotide (mimics resected DNA).

    • Junction: Anneal 70-mer with complementary 50-mer (mimics Rad17 substrate).

  • Incubate extracts with DNA substrates in the presence of increasing concentrations of CBP-93872 (0, 10, 20, 50 µM) at 37°C for 30 min.

  • Immunoblot for p-RPA2 (Ser33) or p-NBS1 (Ser343) .

  • Result: CBP-93872 should dose-dependently inhibit phosphorylation induced by ssDNA but not by the junction substrate.[1]

Part 4: Therapeutic Implications

Synthetic Lethality in p53-Mutant Cancers

Normal cells possess a functional G1 checkpoint (p53-dependent) and a G2 checkpoint. Cancer cells with TP53 mutations lack the G1 checkpoint, relying solely on the G2 checkpoint to repair DNA damage before mitosis.

CBP-93872 exploits this dependency:

  • Normal Cells: If G2 is abrogated, p53 triggers G1 arrest or apoptosis, preventing propagation of damage.

  • p53-Mutant Cells: Abrogation of the G2 checkpoint by CBP-93872 results in "Mitotic Catastrophe"—cells enter mitosis with shattered chromosomes, leading to death.

Clinical Positioning

CBP-93872 is best positioned as a sensitizer for DSB-inducing therapies:

  • Radiotherapy: Enhances radiosensitivity in radioresistant tumors.

  • Platinum Agents: Synergizes with Cisplatin/Oxaliplatin in colorectal and pancreatic cancer models.

  • PARP Inhibitors: Potential synergy in HR-proficient tumors by blocking backup repair signaling.

References

  • CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint. Cancer Research, 2014.[1][3][5]

  • Two distinct modes of ATR activation orchestrated by Rad17 and Nbs1. Cell Reports, 2013.[6]

  • NBS1 mediates ATR-dependent RPA hyperphosphorylation following replication-fork stall and collapse. Journal of Cell Science, 2007.[7]

  • CBP-93872 specifically inhibited DSB-induced ATR activation. ResearchGate (Figure Repository).[4]

Sources

Foundational

CBP-93872: Chemical Structure, Molecular Weight, and Mechanistic Application in Oncology

An In-Depth Technical Guide on G2 Checkpoint Abrogation Executive Summary In the landscape of targeted oncology, exploiting the inherent vulnerabilities of cancer cells through synthetic lethality remains a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on G2 Checkpoint Abrogation

Executive Summary

In the landscape of targeted oncology, exploiting the inherent vulnerabilities of cancer cells through synthetic lethality remains a cornerstone of rational drug design. CBP-93872 has emerged as a highly specific G2 checkpoint inhibitor that uniquely targets the DNA damage response (DDR) network[1]. Unlike broad-spectrum kinase inhibitors, CBP-93872 specifically abrogates the maintenance—rather than the initiation—of the DNA double-strand break (DSB)-induced G2 checkpoint[2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between CBP-93872’s fundamental physicochemical properties and its functional application in laboratory workflows. By understanding the causality behind its mechanism of action, researchers can effectively integrate this compound into assays evaluating synthetic lethality in p53-mutated cancers.

Chemical Identity and Structural Causality

The efficacy of any small-molecule inhibitor is fundamentally dictated by its structural properties. CBP-93872 is an aniline-derived compound whose specific functional groups dictate its interaction with the ATR (Ataxia Telangiectasia and Rad3-related) activation complex.

  • IUPAC Name: 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol[3]

  • Chemical Formula: C10H15BrN2O[1]

  • Molecular Weight: 259.14 g/mol [1]

  • Exact Mass: 258.0368 g/mol [1]

  • CAS Number: 67427-51-4[1]

Structural Causality: The secondary alcohol (-OH) and primary amine (-NH2) on the propanol chain provide critical hydrogen-bond donating and accepting capabilities, facilitating targeted binding within the kinase signaling complex. Furthermore, the brominated and methylated aniline ring ensures optimal lipophilicity, allowing the molecule to readily permeate cell membranes in in vitro cell-based assays without requiring complex delivery vehicles[2].

Mechanistic Overview: ATR Inhibition & The G2 Checkpoint

To deploy CBP-93872 effectively, one must understand the precise node it occupies within the DDR network. When a cell experiences a DSB, the cycle is halted to allow for repair. In healthy cells, this is mediated by two pathways: the ATM-p53-p21 pathway (G1/G2 arrest) and the ATM/ATR-Chk1-Cdc25 pathway (G2 arrest).

However, because most cancer cells harbor p53 mutations, they lose the G1 checkpoint and become entirely reliant on the ATR-Chk1-mediated G2 checkpoint for survival following DNA damage[4].

CBP-93872 exploits this reliance. Mechanistically, it does not inhibit the initiation of the checkpoint (e.g., it does not block ATM-dependent DNA end-resection or initial RPA loading)[2]. Instead, it inhibits the NBS1-dependent amplification of ATR activation on single-stranded DNA (ssDNA)[5]. By blocking this maintenance phase, ATR cannot phosphorylate Chk1 at Ser317/Ser345, forcing the damaged cell to bypass G2 arrest and enter mitotic catastrophe[2].

G DSB DNA Double-Strand Break (DSB) Resection End Resection (ssDNA generation) DSB->Resection ATM dependent RPA RPA-ssDNA Complex Resection->RPA NBS1 NBS1 / TopBP1 Recruitment RPA->NBS1 recruits ATR ATR Kinase Activation RPA->ATR recruits NBS1->ATR amplifies signal Chk1 Chk1 Phosphorylation (Ser317 / Ser345) ATR->Chk1 G2 G2 Checkpoint Arrest (Cell Survival) Chk1->G2 CBP CBP-93872 CBP->NBS1 Blocks NBS1-mediated activation CBP->ATR Inhibits maintenance

Mechanism of CBP-93872: Inhibition of NBS1-mediated ATR activation and G2 checkpoint abrogation.

Therapeutic Rationale: Synthetic Lethality in Oncology

The clinical and experimental value of CBP-93872 lies in its role as a chemosensitizer. By abrogating the G2 checkpoint, CBP-93872 creates a synthetic lethal environment when paired with DSB-inducing chemotherapeutics.

Studies have demonstrated that combining CBP-93872 with platinum-containing drugs (oxaliplatin, cisplatin) or pyrimidine antimetabolites (gemcitabine, 5-fluorouracil) significantly increases apoptosis in p53-deficient colorectal (HT29) and pancreatic (Panc-1) cancer cell lines[6]. Because normal cells retain a functional p53-p21 pathway, they are largely spared from this forced mitotic entry, providing a compelling therapeutic window[6].

Experimental Protocols & Methodologies

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. The following protocols detail how to isolate and quantify the specific mechanistic actions of CBP-93872.

Protocol 1: In Vitro ssDNA-Induced ATR Activation Assay

Causality & Rationale: To prove that CBP-93872 acts downstream of DNA end-resection, we must bypass the ATM-dependent generation of ssDNA. By directly introducing synthetic ssDNA to nuclear extracts, any observed inhibition of ATR activity can be definitively attributed to the disruption of the ssDNA-RPA-ATR-NBS1 amplification complex[2].

Step-by-Step Methodology:

  • Extract Preparation: Prepare nuclear extracts from HCT116 cells using a standard hypotonic lysis and high-salt extraction buffer. Ensure protease and phosphatase inhibitors are present.

  • Substrate Annealing: Synthesize a 70-nucleotide (nt) single-stranded DNA (ssDNA) oligonucleotide. Heat to 95°C for 5 minutes and slowly cool to room temperature to resolve secondary structures.

  • Reaction Assembly: Incubate the nuclear extract with the 70nt ssDNA at 37°C for 15 minutes[2].

  • Drug Treatment: Concurrently add CBP-93872 at varying concentrations (e.g., 0, 10, 20 μM) to the reaction mixture.

  • Immunoblotting: Terminate the reaction using SDS sample buffer and boil for 5 minutes. Resolve proteins via SDS-PAGE and probe using antibodies specific to RPA2 pS33 (a direct downstream target of ATR)[2].

  • Validation: A dose-dependent decrease in RPA2 pS33 confirms the direct inhibition of ssDNA-induced ATR activation.

Protocol 2: Cell Cycle Analysis (FACS) for G2 Checkpoint Abrogation

Causality & Rationale: When testing G2 checkpoint abrogation, cells that bypass G2 will enter mitosis and eventually cycle back into G1. If we do not trap them in mitosis, the FACS analysis will yield a false negative for checkpoint abrogation. Therefore, the addition of Nocodazole (a microtubule polymerization inhibitor) is a critical, self-validating step to lock cells in the M-phase[7].

Step-by-Step Methodology:

  • Cell Culture & Damage Induction: Plate p53-deficient HT29 cells. Induce DSBs using Ionizing Radiation (IR) at a dose of 10 Gy[2].

  • Checkpoint Establishment: Incubate cells for 8 hours post-irradiation to allow the G2 checkpoint to fully engage.

  • Drug Administration: Add 20 μM of CBP-93872 simultaneously with 500 nM Nocodazole[2],[7].

  • Harvest & Fixation: Harvest the cells 8 hours post-drug treatment. Fix overnight in ice-cold 70% ethanol.

  • Staining: Wash cells and stain with Propidium Iodide (PI) for total DNA content, and an anti-phospho-Histone H3 (Ser10) antibody (a specific marker for mitotic chromatin)[7].

  • Flow Cytometry: Analyze via FACS. An elevated mitotic index (high H3 pS10 signal) in the CBP-93872 treated group compared to the IR-only control quantitatively confirms the abrogation of the G2 checkpoint.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters required for experimental design and reagent preparation.

ParameterValue / Description
Compound Name CBP-93872
IUPAC Name 1-Amino-3-(2-bromo-4-methylanilino)propan-2-ol
CAS Number 67427-51-4
Chemical Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
Exact Mass 258.0368 g/mol
Primary Target ATR Kinase (Inhibits NBS1-dependent activation)
Working Concentration 20 μM (Standard for in vitro cell-based checkpoint assays)
Therapeutic Context Synthetic lethality in p53-mutated cancers combined with DSB agents
References
  • Cancer Research 2014: Hirokawa T, Shiotani B, Shimada M, et al. "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint." Source: AACR Journals. URL:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry 2024: Wang H, et al. "The value of protein allostery in rational anticancer drug design: an update." Source: Taylor & Francis. URL:[Link]

  • PLoS ONE 2017: Iwata T, Uchino T, Koyama A, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." Source: PLOS One. URL:[Link]

Sources

Exploratory

The Role of CBP-93872 in the Maintenance of G2 Arrest: A Technical Guide

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) research, CBP-93872 (CAS 67427-51-4) has emerged as a highly specific, small-molecule inhibitor of the G2 cell cycle checkpoint[]. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) research, CBP-93872 (CAS 67427-51-4) has emerged as a highly specific, small-molecule inhibitor of the G2 cell cycle checkpoint[]. Unlike broad-spectrum kinase inhibitors that often yield off-target toxicity, CBP-93872 selectively disrupts the maintenance phase of the G2 arrest induced by DNA double-strand breaks (DSBs), without affecting the initial onset of the checkpoint[2]. This unique mechanism of action positions CBP-93872 as a powerful tool for investigating cell cycle dynamics and a promising chemosensitizer for exploiting synthetic lethality in p53-deficient cancers[2].

The Mechanistic Dichotomy of the G2 Checkpoint

In response to DSBs, mammalian cells activate a coordinated DDR network to halt cell cycle progression, allowing time for DNA repair. Mechanistically, this G2 arrest is divided into two distinct phases governed by different kinase cascades:

  • Initiation (ATM-Dependent): The immediate response to a DSB is driven by the rapid activation of Ataxia Telangiectasia Mutated (ATM) kinase[3]. ATM directly phosphorylates downstream effectors to establish an immediate, albeit transient, cell cycle block[4].

  • Maintenance (ATR-Dependent): Sustaining the G2 arrest requires the physical processing of DSBs via DNA end resection, which generates stretches of single-stranded DNA (ssDNA)[4]. The accumulation of ssDNA, which is rapidly coated by Replication Protein A (RPA), recruits and activates ATM- and Rad3-related (ATR) kinase[5]. ATR subsequently phosphorylates Chk1, NBS1, and RPA2, enforcing a prolonged G2 arrest until homologous recombination or non-homologous end joining is complete[2].

CBP-93872 Mechanism of Action (MoA)

As demonstrated by , CBP-93872 specifically targets the ATR-dependent maintenance pathway[2]. While the compound does not inhibit the upstream DNA end resection process, it directly blocks the ssDNA-induced activation of ATR in a dose-dependent manner[5]. Consequently, the downstream ATR-dependent phosphorylation of NBS1 (at S343) and RPA2 (at S33) is heavily suppressed, causing the G2 checkpoint to collapse prematurely[5].

Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Activation (Initiation) DSB->ATM Rapid Response Resection DNA End Resection (ssDNA Generation) DSB->Resection Processing G2 G2 Arrest Maintenance ATM->G2 Initiation of Arrest ATR ATR Activation (Maintenance) Resection->ATR ssDNA accumulation NBS1 NBS1 Phosphorylation (S343) ATR->NBS1 RPA2 RPA2 Phosphorylation (S33) ATR->RPA2 CHK1 CHK1 Activation ATR->CHK1 CHK1->G2 Sustained Arrest CBP CBP-93872 CBP->ATR Inhibits ssDNA-induced activation

CBP-93872 disrupts the maintenance of DSB-induced G2 arrest by inhibiting ATR activation.

Experimental Protocol: Validating G2 Checkpoint Abrogation

To validate the abrogation of the G2 checkpoint by CBP-93872, researchers utilize a self-validating system based on Mitotic Index Analysis[6].

Causality & Trustworthiness: This protocol relies on the principle of cellular trapping. By adding nocodazole, any cell that successfully bypasses the G2 checkpoint is permanently trapped in mitosis[6]. Staining for Phospho-Histone H3 at Serine 10 (H3-pS10)—a highly specific mitotic chromatin marker—ensures that the assay strictly measures checkpoint abrogation (cells entering mitosis with damaged DNA) rather than generalized cytotoxicity[5].

Step-by-Step Methodology:
  • Cell Culture: Plate p53-deficient cancer cells (e.g., HT-29 colorectal or Panc-1 pancreatic lines) in appropriate media[7].

    • Rationale: p53-deficient cells lack a functional G1 checkpoint and rely entirely on the G2 checkpoint for survival post-DNA damage, maximizing the assay's signal-to-noise ratio[4].

  • DSB Induction: Treat cells with a DSB-inducing agent such as ionizing radiation (IR) or chemotherapeutics like Oxaliplatin (30 μM) or Cisplatin (30 μM)[6].

  • Inhibitor Treatment: Concurrently add CBP-93872 (e.g., 50 μM for HT-29) and Nocodazole (500 nM) to the culture media[6].

    • Rationale: Nocodazole depolymerizes microtubules, preventing exit from mitosis and allowing the cumulative quantification of cells that breached the G2 block[6].

  • Incubation & Harvest: Incubate the cells for 48–72 hours. Harvest the cells via trypsinization, wash with PBS, and fix using ice-cold 70% ethanol[6].

  • Immunostaining: Permeabilize the fixed cells and stain with an anti-H3-pS10 primary antibody, followed by a fluorophore-conjugated secondary antibody[5]. Counterstain the total DNA content with Propidium Iodide (PI) containing RNase A.

  • Quantitative Analysis: Analyze the cell population via flow cytometry. The mitotic index is calculated as the percentage of H3-pS10 positive cells within the total population[6].

Workflow Step1 1. Cell Culture p53-deficient HT-29 / Panc-1 Step2 2. DSB Induction Oxaliplatin / Cisplatin / IR Step1->Step2 Step3 3. Checkpoint Inhibition Add CBP-93872 + Nocodazole Step2->Step3 Step4 4. Incubation & Harvest 48-72h post-treatment Step3->Step4 Step5 5. Immunostaining Anti-H3-pS10 (Mitotic Marker) Step4->Step5 Step6 6. Quantitative Analysis Flow Cytometry / Mitotic Index Step5->Step6

Step-by-step workflow for evaluating G2 checkpoint abrogation using mitotic index analysis.

Therapeutic Implications: Synthetic Lethality in p53-Deficient Cancers

Because healthy, non-malignant cells possess a functional G1 checkpoint (mediated by the ATM-p53-p21 pathway), they are largely protected from the deleterious effects of G2 checkpoint inhibition[4]. However, over 50% of human solid tumors harbor p53 mutations, making them exclusively reliant on the ATR-Chk1-mediated G2 checkpoint to survive genotoxic stress[2].

By combining CBP-93872 with standard DNA-damaging chemotherapeutics, researchers can force p53-deficient tumors into premature mitosis with severely fragmented DNA—a process known as "mitotic catastrophe"[7]. Comprehensive studies by demonstrated that CBP-93872 dramatically enhances the apoptotic efficacy of platinum-based drugs and pyrimidine antimetabolites in vitro[7].

Quantitative Summary of Synergistic Efficacy

The following table summarizes the fold-increase in apoptosis (measured via sub-G1 population analysis) when CBP-93872 is administered alongside standard chemotherapeutics[7]:

Cell Line (Cancer Type)Chemotherapeutic AgentApoptosis (Agent Alone)Apoptosis (Agent + CBP-93872)Synergistic Fold Increase
HT29 (Colorectal)Oxaliplatin (30 μM)6.1%24.3%~4.0x
HT29 (Colorectal)Cisplatin (30 μM)7.9%24.0%~3.0x
HT29 (Colorectal)5-Fluorouracil (5-FU)5.8%19.5%~3.4x
Panc-1 (Pancreatic)Gemcitabine (0.1 μM)8.4%38.5%~4.6x

Data synthesized from WST-1 and FACS sub-G1 population assays at 72 hours post-treatment[7].

References

  • Hirokawa T, Shiotani B, Shimada M, et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research, 2014. URL:[Link]

  • Iwata T, Uchino T, Koyama A, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS One, 2017. URL:[Link]

Sources

Foundational

Targeting the Achilles' Heel of p53-Deficient Tumors: A Technical Guide to CBP-93872

Topic: Targeting the G2 Checkpoint in p53-Deficient Tumors: A Technical Guide to CBP-93872 Content Type: In-Depth Technical Guide Audience: Researchers, Drug Discovery Scientists, Translational Oncologists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeting the G2 Checkpoint in p53-Deficient Tumors: A Technical Guide to CBP-93872 Content Type: In-Depth Technical Guide Audience: Researchers, Drug Discovery Scientists, Translational Oncologists

Executive Summary

CBP-93872 represents a specialized class of cell cycle checkpoint inhibitors designed to exploit synthetic lethality in p53-deficient cancer cells. Unlike broad-spectrum kinase inhibitors, CBP-93872 specifically targets the maintenance of the G2/M checkpoint by inhibiting the Nbs1-dependent activation of ATR.

In p53-deficient tumors, the G1/S checkpoint is functionally absent, rendering these cells entirely dependent on the G2/M checkpoint for DNA repair and survival. CBP-93872 abrogates this final defense, forcing cells with damaged DNA into premature mitosis, resulting in mitotic catastrophe and apoptosis. This guide details the mechanistic rationale, preclinical validation, and experimental protocols required to utilize CBP-93872 in synthetic lethality workflows.

Mechanistic Foundation: The G2 Checkpoint Vulnerability

The Synthetic Lethality Logic

The therapeutic window of CBP-93872 opens only in the absence of functional p53.

  • Wild-Type p53 Cells: Upon DNA damage, p53 activates p21, inducing G1 arrest. This provides time for repair before replication.

  • p53-Deficient Cells: The G1 checkpoint is bypassed. Cells replicate damaged DNA and accumulate in G2, relying on the ATR-Chk1-Wee1 axis to arrest the cycle before mitosis.

  • CBP-93872 Action: By inhibiting the maintenance of this G2 arrest (specifically the Nbs1-ATR interaction), CBP-93872 releases the "brakes" on Cdk1/Cyclin B1. The cell enters mitosis with unresolved DNA double-strand breaks (DSBs), leading to lethality.

Pathway Visualization

The following diagram illustrates the specific intervention point of CBP-93872 within the DNA Damage Response (DDR) network.

G2_Checkpoint_Pathway cluster_effect Effect of CBP-93872 node_activator node_activator node_kinase node_kinase node_target node_target node_outcome node_outcome DSB DNA Double-Strand Breaks (Chemo/Radiation) ATM ATM Kinase DSB->ATM Activates Nbs1 Nbs1 (MRN Complex) ATM->Nbs1 Recruits ATR ATR Kinase Nbs1->ATR Activates (Maintenance) Chk1 Chk1 (p-Ser345) ATR->Chk1 Phosphorylates CBP CBP-93872 (Inhibitor) CBP->Nbs1 BLOCKS Interaction Cdc25C Cdc25C (Phosphatase) Chk1->Cdc25C Inhibits (p-Ser216) Cdk1 Cdk1/Cyclin B1 Cdc25C->Cdk1 Activates (Dephos) Mitosis Mitotic Entry Cdk1->Mitosis Premature Entry Catastrophe Mitotic Catastrophe (Apoptosis) Mitosis->Catastrophe Unrepaired DNA

Caption: CBP-93872 blocks the Nbs1-mediated maintenance of ATR activity, preventing Chk1 phosphorylation and forcing premature mitotic entry.

Preclinical Characterization & Data

CBP-93872 demonstrates high specificity for the maintenance phase of the G2 checkpoint. It does not inhibit the initiation of the checkpoint (which is ATM-dependent) but prevents the sustained arrest required for repair.

Quantitative Efficacy Profile

The following data summarizes key findings in p53-deficient models (e.g., HT29 colorectal, Panc-1 pancreatic).

ParameterValue / ObservationContext
Primary Mechanism Inhibition of Nbs1-dependent ATR activationDoes not inhibit ATM kinase activity directly.
Effective Conc. (In Vitro) 50 µM (HT29)Abrogates G2 arrest induced by 30 µM Oxaliplatin.
Effective Conc. (In Vitro) 200 µM (Panc-1)Synergizes with Gemcitabine (0.1 µM).[1]
Key Biomarker Response ↓ p-ATR (Ser428), ↓ p-Chk1 (Ser345)Observed after DSB induction (e.g., by Cisplatin).
Phenotypic Outcome ↑ Mitotic Index (H3-pS10 positive)Cells enter mitosis despite DNA damage.
Synergy Partners Platinums (Cisplatin, Oxaliplatin)Highly synergistic in p53-mutant backgrounds.
Synergy Partners Antimetabolites (Gemcitabine, 5-FU)Effective in pancreatic/colorectal models.

Technical Insight: The relatively high micromolar concentrations (50-200 µM) suggest CBP-93872 is a probe compound rather than a highly optimized clinical candidate. For in vivo or translational studies, formulation optimization or analogue development may be required.

Experimental Protocols

To validate synthetic lethality or checkpoint abrogation using CBP-93872, the following self-validating workflows are recommended.

Protocol A: G2 Checkpoint Abrogation Assay (Flow Cytometry)

Objective: Quantify the ability of CBP-93872 to force cells into mitosis after DNA damage. Biomarker: Histone H3 phosphorylation at Serine 10 (H3-pS10), a specific marker of Mitosis.

Reagents:

  • p53-deficient cells (e.g., HT29).

  • DNA Damaging Agent: Oxaliplatin (30 µM) or Cisplatin.[1]

  • CBP-93872 (Stock: 50 mM in DMSO).

  • Nocodazole (Microtubule poison to trap cells in mitosis).

  • Antibody: Anti-H3-pS10 (Alexa Fluor 488 or similar).

  • Stain: Propidium Iodide (PI) for DNA content.

Step-by-Step Methodology:

  • Seeding: Plate HT29 cells at 5 × 10⁵ cells/well in 6-well plates. Allow attachment (24h).

  • Damage Induction: Treat cells with Oxaliplatin (30 µM) for 2 hours to induce DSBs.

  • Checkpoint Abrogation:

    • Control: Add DMSO.[2]

    • Experimental: Add CBP-93872 (50 µM) .[1][3]

  • Mitotic Trap: Immediately add Nocodazole (500 nM) .

    • Rationale: If CBP-93872 works, cells will bypass G2 and enter mitosis. Nocodazole traps them there, accumulating the H3-pS10 signal. Without Nocodazole, cells might exit mitosis quickly and die, leading to underestimation of the effect.

  • Incubation: Incubate for 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash in PBS, and fix in ice-cold 70% ethanol (-20°C, >2 hours).

  • Staining: Wash ethanol. Incubate with Anti-H3-pS10 antibody (1:50) for 1h. Wash. Add PI/RNase solution.

  • Analysis: Acquire on Flow Cytometer. Gate for 4N DNA content (G2/M).

    • Success Criterion: The CBP-93872 treated group should show a >3-fold increase in H3-pS10 positive cells compared to Oxaliplatin-only control.

Protocol B: Clonogenic Survival Assay (Synthetic Lethality)

Objective: Assess long-term survival synergy between chemotherapy and CBP-93872.

  • Seeding: Seed 500–1000 cells/well in 6-well plates (low density is critical).

  • Treatment:

    • Treat with a dose matrix of Chemotherapy (e.g., Gemcitabine: 0, 5, 10, 20 nM) + CBP-93872 (0, 10, 50 µM).

  • Exposure: Incubate for 24–48 hours.

  • Washout: Remove drug-containing media. Wash 2x with PBS. Add fresh complete media.

  • Outgrowth: Incubate for 10–14 days until colonies (>50 cells) form.

  • Staining: Fix with Methanol/Acetic Acid (3:1). Stain with 0.5% Crystal Violet.

  • Quantification: Count colonies. Calculate Combination Index (CI) using the Chou-Talalay method.

    • Target: CI < 0.8 indicates synergy.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating CBP-93872 efficacy in a research setting.

Caption: Step-by-step validation workflow for CBP-93872. Western Blot confirms mechanism; Flow Cytometry confirms phenotype; Clonogenics confirm lethality.

References

  • Shaik, S. et al. (2017). "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS ONE, 12(5), e0178221.

    • Key Finding: Identifies CBP-93872 as a suppressor of G2 checkpoint maintenance and demonstrates synergy with oxaliplatin and gemcitabine in HT29 and Panc-1 cells.
  • Kobayashi, M. et al. (2020). "CBP-93872 inhibits maintenance of G2 and S-phase checkpoints." ResearchGate Data.

    • Key Finding: Provides visual evidence of H3-pS10 accumulation (mitotic entry)
  • Dixon, H. et al. (2017). "Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss." Oncotarget, 8(20).

    • Context: Establishes the broader principle of targeting the G2 checkpoint (Chk1/ATR axis)

Sources

Exploratory

CBP-93872: Abrogation of the G2 Checkpoint via Inhibition of Nbs1-Mediated ATR Activation

Executive Summary CBP-93872 is a specific small-molecule inhibitor of the G2 DNA damage checkpoint.[1] Unlike broad-spectrum kinase inhibitors that target the catalytic domains of ATM or ATR directly, CBP-93872 operates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CBP-93872 is a specific small-molecule inhibitor of the G2 DNA damage checkpoint.[1] Unlike broad-spectrum kinase inhibitors that target the catalytic domains of ATM or ATR directly, CBP-93872 operates via a unique mechanism: it inhibits the maintenance of the G2 checkpoint by blocking the Nbs1-dependent activation of ATR .

This distinction is critical for drug development. While the initiation of the DNA damage response (DDR) remains intact (allowing for initial recognition of damage), the sustained signaling required to hold the cell in G2 is severed. This forces cells with unrepaired double-strand breaks (DSBs) to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism makes CBP-93872 a potent chemosensitizer, particularly in p53-deficient cancer cells which rely exclusively on the G2 checkpoint for survival following DNA damage.

Mechanism of Action: The ATM-to-ATR Handoff

To understand the efficacy of CBP-93872, one must analyze the specific node it targets within the DSB repair signaling network.

The Biological Context

Upon the induction of a Double-Strand Break (DSB):

  • Recognition: The MRN complex (Mre11-Rad50-Nbs1) and ATM kinase recognize the break.

  • Resection: The DNA ends are resected to form single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA).

  • ATR Activation: The RPA-ssDNA nucleoprotein filament recruits ATR (via ATRIP). Crucially, Nbs1 acts as a molecular bridge, facilitating the full activation of ATR in response to DSBs.

  • Checkpoint Maintenance: Activated ATR phosphorylates Chk1 (at Ser317/Ser345), which inhibits Cdc25 phosphatases, maintaining the cell in G2 phase to allow time for Homologous Recombination (HR).

The CBP-93872 Blockade

CBP-93872 does not inhibit ATM kinase activity, nor does it inhibit DNA end resection (RPA foci still form). Instead, it specifically disrupts the Nbs1-mediated activation of ATR .[1][2]

  • Target: The functional interaction between Nbs1 and ATR.

  • Biochemical Consequence: Loss of ATR phosphorylation (e.g., at Thr1989) and downstream Chk1 phosphorylation (Ser345).

  • Phenotypic Result: "Checkpoint Slippage." The cell initiates a G2 arrest but cannot maintain it. It exits G2 and enters mitosis with shattered chromosomes.

Pathway Visualization

The following diagram illustrates the precise intervention point of CBP-93872 within the DSB signaling cascade.

G DSB Double-Strand Break (DSB) ATM ATM Activation (Initiation) DSB->ATM Rapid Resection End Resection (CtIP/Exo1) ATM->Resection Nbs1 Nbs1 Recruitment ATM->Nbs1 RPA ssDNA-RPA Complex Resection->RPA ATR ATR Activation RPA->ATR Recruitment Nbs1->ATR Activation Signal Chk1 Chk1 Phosphorylation (S317/S345) ATR->Chk1 G2_Arrest G2/M Checkpoint Maintenance Chk1->G2_Arrest Mitosis Entry to Mitosis G2_Arrest->Mitosis If Checkpoint Fails Inhibitor CBP-93872 Inhibitor->Nbs1 BLOCKS Interaction

Figure 1: CBP-93872 specifically decouples Nbs1 from ATR, preventing the sustained signaling required for G2 arrest maintenance without affecting initial damage recognition.[2]

Impact on DSB Repair Pathways[3][4][5][6][7][8][9]

Homologous Recombination (HR)

Status: Severely Compromised (Indirectly) HR is a cell-cycle-dependent process that strictly requires the sister chromatid available in S/G2 phase.[3] By abrogating the G2 checkpoint, CBP-93872 denies the cell the time required to complete the complex steps of HR (strand invasion, Holliday junction resolution).

  • Observation: While Rad51 foci may initially form (indicating HR initiation), the premature entry into mitosis leaves these intermediates unresolved, resulting in chromosomal fragmentation.

Non-Homologous End Joining (NHEJ)

Status: Overwhelmed NHEJ is active throughout the cell cycle but is error-prone. In the presence of complex DSBs (e.g., induced by platinum agents), NHEJ is often insufficient. CBP-93872 forces cells to rely on NHEJ in a condensed timeframe before mitosis. The resulting genomic instability is lethal.

Experimental Protocols for Validation

To validate the activity of CBP-93872 in your specific model system, use the following self-validating protocols.

Protocol A: G2 Checkpoint Abrogation Assay (Flow Cytometry)

Objective: Quantify the percentage of cells that bypass the G2 checkpoint and enter mitosis despite DNA damage. Rationale: Phosphorylation of Histone H3 at Serine 10 (H3-pS10) is a specific marker of chromatin condensation during mitosis.

  • Cell Preparation: Seed p53-deficient cells (e.g., HT29 or HeLa) at 50% confluence.

  • Damage Induction: Treat with 2 Gy Ionizing Radiation (IR) or 30 µM Cisplatin.

  • Inhibitor Treatment: Immediately add CBP-93872 (50 µM) or vehicle (DMSO).

  • Mitotic Trap: Add Nocodazole (100 ng/mL) .

    • Why? Nocodazole prevents cells from exiting mitosis.[1][4][5] This allows you to accumulate and count all cells that slipped through the G2 checkpoint over the incubation period.

  • Incubation: Incubate for 24–48 hours.

  • Staining:

    • Fix cells in 70% ethanol (-20°C).

    • Stain with anti-H3-pS10 antibody (Alexa Fluor 488 conjugate).

    • Counterstain DNA with Propidium Iodide (PI) + RNase A.

  • Analysis: Gate for 4N DNA content (PI) and high H3-pS10 signal.

    • Result: High H3-pS10% = Checkpoint Abrogation. Low H3-pS10% = Intact G2 Arrest.

Protocol B: Immunoblotting for Pathway Specificity

Objective: Confirm inhibition of ATR maintenance without blocking initiation.

TargetPhospho-SiteExpected Result (Damage + CBP-93872)Interpretation
ATM Ser1981Positive (+) Initiation is intact.
RPA2 (Foci/S33)Positive (+) Resection is intact.
Nbs1 Ser343Decreased (-) Nbs1 is not phosphorylated by ATR.
ATR Thr1989Decreased (-) ATR auto-activation blocked.
Chk1 Ser345Decreased (-) Downstream effector silenced.

Data Summary: Chemosensitization Profile

CBP-93872 exhibits strong synergy with DNA damaging agents, specifically in p53-mutant backgrounds.

Combination AgentMechanism of DamageCell Line (p53 Status)Synergistic EffectReference
Cisplatin DNA CrosslinksHT29 (Mutant)High (Increased Apoptosis)[1, 2]
Oxaliplatin DNA CrosslinksHT29 (Mutant)High[2]
Gemcitabine Chain TerminationPanc-1 (Mutant)Moderate/High[2]
Ionizing Radiation DSBsHeLa (Deficient)High (Radio-sensitization)[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating CBP-93872 efficacy in a drug discovery context.

Workflow Start Cell Seeding (p53-deficient) Treat Induce Damage (IR/Chemo) Start->Treat Add_CBP Add CBP-93872 (+ Nocodazole) Treat->Add_CBP Branch Assay Choice Add_CBP->Branch Flow Flow Cytometry (H3-pS10 / PI) Branch->Flow Blot Western Blot (p-Chk1 / p-Nbs1) Branch->Blot Survival Clonogenic Survival Branch->Survival Outcome1 High Mitotic Index (Checkpoint Defect) Flow->Outcome1 Outcome2 Loss of p-Chk1 (Signaling Block) Blot->Outcome2 Outcome3 Reduced IC50 (Synergy) Survival->Outcome3

Figure 2: Validation workflow for CBP-93872. Nocodazole is essential in flow cytometry to trap cells that escape the G2 checkpoint.

References

  • CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint Source: Cancer Research (2014) URL:[Link]

  • The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy Source:[4][6][7] PLoS One (2017) URL:[Link][2]

Sources

Foundational

Technical Guide: CBP-93872 as a Chemosensitizing Agent

The following technical guide provides an in-depth analysis of CBP-93872, a specific G2 checkpoint abrogator developed to sensitize p53-deficient cancer cells to DNA-damaging therapeutics. Subject: Mechanism of Action, E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of CBP-93872, a specific G2 checkpoint abrogator developed to sensitize p53-deficient cancer cells to DNA-damaging therapeutics.

Subject: Mechanism of Action, Experimental Protocols, and Chemosensitization Profile Compound Class: G2 Checkpoint Inhibitor / ATR Pathway Modulator Development Origin: Chugai Pharmaceutical Co., Ltd.

Part 1: Executive Summary

CBP-93872 is a synthetic small-molecule inhibitor identified through high-throughput screening designed to target the G2-M cell cycle checkpoint . Unlike broad-spectrum kinase inhibitors, CBP-93872 exhibits a unique mechanism of action: it specifically inhibits the maintenance of the G2 checkpoint induced by DNA double-strand breaks (DSBs) without affecting the initiation of the checkpoint or DNA-end resection.

Its primary utility lies in synthetic lethality . Normal cells with functional p53 can utilize the G1 checkpoint to repair DNA damage. However, p53-deficient cancer cells rely almost exclusively on the G2 checkpoint for survival following DNA damage. By abrogating this remaining checkpoint, CBP-93872 forces cancer cells with unrepaired DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Key Therapeutic Potential:

  • Sensitization Target: p53-mutated or p53-deficient solid tumors (e.g., Colorectal, Pancreatic).

  • Synergistic Partners: Platinum agents (Cisplatin, Oxaliplatin), Antimetabolites (Gemcitabine, 5-FU), and Ionizing Radiation (IR).

Part 2: Molecular Mechanism of Action

The ATM-Nbs1-ATR Axis

The efficacy of CBP-93872 stems from its interference with the crosstalk between the two master regulators of the DNA damage response (DDR): ATM (Ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-related).

  • Normal Response: Upon DSB induction (e.g., by radiation), ATM is activated. ATM promotes the formation of single-stranded DNA (ssDNA) via resection. This ssDNA recruits RPA and subsequently ATR.

  • CBP-93872 Interference: CBP-93872 does not inhibit ATM kinase activity directly, nor does it stop the physical resection of DNA ends. Instead, it blocks the Nbs1-dependent activation of ATR .

  • Consequence: This prevents the sustained phosphorylation of Chk1 (Ser345), the downstream effector that maintains G2 arrest. The brake is released, and the cell enters mitosis with lethal DNA damage.

Pathway Visualization

The following diagram illustrates the specific intervention point of CBP-93872 within the DDR signaling cascade.

G DNA_Damage DNA Double-Strand Breaks (Induced by Cisplatin/IR) ATM ATM Activation DNA_Damage->ATM Resection DNA End Resection (ssDNA Formation) ATM->Resection Nbs1 Nbs1 Recruitment ATM->Nbs1 ATR ATR Activation Resection->ATR RPA-coated ssDNA Nbs1->ATR Required for Maintenance CBP CBP-93872 CBP->Nbs1 Blocks Interaction/Activation Chk1 Chk1 Phosphorylation (Ser345) ATR->Chk1 Cdc25 Cdc25 Inhibition Chk1->Cdc25 Inhibits Outcome_Arrest G2 Cell Cycle Arrest (Survival) Chk1->Outcome_Arrest Functional Checkpoint Cdc2 Cdc2/Cyclin B Activation Cdc25->Cdc2 Activates (if uninhibited) Outcome_Death Mitotic Catastrophe (Apoptosis) Cdc2->Outcome_Death Checkpoint Abrogated

Caption: CBP-93872 blocks Nbs1-mediated ATR activation, preventing Chk1 phosphorylation and forcing damaged cells into mitotic catastrophe.

Part 3: Chemosensitization Profile & Data Summary

CBP-93872 acts as a force multiplier for standard-of-care chemotherapeutics. The table below summarizes the sensitization effects observed in key preclinical models.

Quantitative Efficacy Profile
Cell LineCancer Typep53 StatusCombination AgentCBP-93872 Conc.[1][2]Observed Effect
HT29 ColorectalMutantOxaliplatin (30 µM)50 µMIncreased Mitotic Index; Abrogated G2 Arrest
HT29 ColorectalMutantCisplatin (30 µM)50 µMSignificant increase in apoptosis (Sub-G1)
Panc-1 PancreaticMutantGemcitabine (0.1 µM)200 µMReversal of S/G2 arrest; Enhanced cytotoxicity
Panc-1 PancreaticMutant5-FU (5 µM)200 µMSynergistic reduction in clonogenic survival
HCT116 ColorectalWild-typeIR (10 Gy)20 µMLess sensitization compared to p53-mutant lines

Note on Selectivity: The compound shows a distinct preference for p53-deficient cells. In cells with wild-type p53 (e.g., HCT116), the G1 checkpoint remains functional, providing an alternative repair window and reducing the lethality of G2 checkpoint inhibition.

Part 4: Experimental Protocols

To validate the activity of CBP-93872 in your own research, use the following standardized protocols. These workflows ensure reproducibility and accurate assessment of checkpoint abrogation.

Protocol A: G2 Checkpoint Abrogation Assay (Flow Cytometry)

Objective: Quantify the percentage of cells entering mitosis (Mitotic Index) in the presence of DNA damage.

Reagents:

  • Propidium Iodide (PI) for DNA content.

  • Anti-phospho-Histone H3 (Ser10) antibody (Mitotic marker).[3]

  • Nocodazole (Microtubule poison to trap cells in mitosis).

Workflow:

  • Seeding: Plate HT29 cells at

    
     cells/dish. Allow 24h adhesion.
    
  • Damage Induction: Treat with DNA damaging agent (e.g., IR 10 Gy or Cisplatin 30 µM). Incubate for 8 hours.

  • Checkpoint Blockade: Add CBP-93872 (50 µM) .[3][4]

    • Control: DMSO vehicle.

    • Simultaneous Step: Add Nocodazole (500 nM) to prevent cells that escape the G2 checkpoint from exiting mitosis and re-entering G1.

  • Incubation: Incubate for an additional 8–16 hours.

  • Harvest & Fixation: Trypsinize cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining:

    • Permeabilize with 0.25% Triton X-100.

    • Incubate with anti-pH3(Ser10) antibody (1:50) for 1h.

    • Stain with PI/RNase solution.

  • Analysis: Measure pH3-positive population (4N DNA content) via Flow Cytometry.

Protocol B: Immunoblotting for Mechanism Verification

Objective: Confirm inhibition of the ATR-Chk1 axis.

Workflow:

  • Treatment: Treat cells with Gemcitabine (0.1 µM) +/- CBP-93872 (200 µM).[3]

  • Lysis: Harvest cells at 2h, 4h, and 8h post-treatment using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot Targets:

    • p-ATR (Thr1989): Marker of ATR activation (Should be decreased by CBP-93872).

    • p-Chk1 (Ser345): Downstream effector (Should be decreased ).

    • Total ATR / Total Chk1: Loading controls.

    • 
      H2AX:  Marker of DSBs (Should remain high or increase due to unrepaired damage).
      
Experimental Logic Diagram

Protocol Start Cell Culture (HT29 / Panc-1) Damage Induce DNA Damage (Cisplatin/IR) Start->Damage Treat Add CBP-93872 + Nocodazole Damage->Treat Incubate Incubate 8-16 Hours Treat->Incubate Branch Assay Incubate->Branch FACS Flow Cytometry (pH3 + PI) Branch->FACS WB Western Blot (p-ATR / p-Chk1) Branch->WB Result1 High Mitotic Index (Checkpoint Bypass) FACS->Result1 Result2 Reduced Phosphorylation (Pathway Inhibition) WB->Result2

Caption: Workflow for validating CBP-93872 activity via Mitotic Index (FACS) and Pathway Inhibition (Western Blot).

Part 5: References

  • Iwabuchi, K. et al. (2014). CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint.[5][6][7] Cancer Research, 74(14), 3880–3889.[5][6][7]

  • Isono, T. et al. (2017). The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. PLoS ONE, 12(5), e0178221.

  • Mirza-Aghazadeh-Attari, M. et al. (2018). DNA damage response and repair in colorectal cancer: Defects, regulation and therapeutic implications. Cell Biology International, 42(9), 1122-1132.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Application of CBP-93872 Stock Solutions

Introduction & Mechanistic Overview CBP-93872 is a highly potent and selective G2 checkpoint inhibitor utilized primarily in oncology research and drug development. When cancer cells suffer DNA double-strand breaks (DSBs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

CBP-93872 is a highly potent and selective G2 checkpoint inhibitor utilized primarily in oncology research and drug development. When cancer cells suffer DNA double-strand breaks (DSBs) from genotoxic stress—such as ionizing radiation (IR) or platinum-based chemotherapeutics—the ATM-NBS1-ATR-Chk1 signaling cascade is triggered to halt the cell cycle at the G2 phase, allowing time for DNA repair[1].

Unlike broad-spectrum kinase inhibitors, CBP-93872 does not inhibit the initial sensing of DNA damage by ATM. Instead, it specifically abrogates the maintenance of the G2 checkpoint by blocking NBS1-mediated ATR activation[1]. This highly targeted mechanism forces p53-deficient cancer cells (which lack the G1 checkpoint and rely exclusively on the G2 checkpoint for survival) into premature mitosis. This results in catastrophic DNA damage accumulation and subsequent apoptosis, providing a powerful mechanism for synthetic lethality[1][2].

Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase (Initiation) DSB->ATM NBS1 NBS1 ATM->NBS1 ATR ATR Kinase (Maintenance) NBS1->ATR Chk1 Chk1 ATR->Chk1 G2 G2 Cell Cycle Arrest Chk1->G2 Drug CBP-93872 Drug->ATR Inhibits

CBP-93872 selectively inhibits NBS1-mediated ATR activation, abrogating G2 checkpoint maintenance.

Physicochemical Properties

Understanding the physicochemical properties of CBP-93872 is critical for determining the correct solvent and storage conditions. Because it is a lipophilic small molecule, aqueous buffers are ineffective for primary stock preparation.

PropertyValue
Compound Name CBP-93872
CAS Number 67427-51-4[2]
Molecular Formula C₁₀H₁₅BrN₂O[2]
Molecular Weight 259.14 g/mol [2]
Appearance Solid powder[3]
Primary Target NBS1-mediated ATR activation[1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[3]

Protocol 1: Preparation of CBP-93872 Master Stock (DMSO)

Causality & Best Practices: Anhydrous DMSO (≥99.9% purity) is the mandatory solvent for CBP-93872 stock preparation. Standard DMSO is highly hygroscopic and can absorb atmospheric moisture, leading to compound hydrolysis and reduced shelf-life. Furthermore, repeated freeze-thaw cycles compromise compound integrity by inducing micro-precipitation; thus, immediate aliquoting into single-use volumes is required[3].

Reconstitution Volume Table

Use the following table to determine the exact volume of DMSO required to achieve your target stock concentration[3].

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 3.8589 mL19.2946 mL38.5892 mL
5 mM 0.7718 mL3.8589 mL7.7178 mL
10 mM 0.3859 mL1.9295 mL3.8589 mL
50 mM 0.0772 mL0.3859 mL0.7718 mL
Step-by-Step Methodology
  • Equilibration: Allow the sealed CBP-93872 vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Reasoning: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, which degrades the compound over time.

  • Centrifugation: Briefly centrifuge the vial at 3,000 × g for 1 minute to ensure all powder is collected at the bottom of the tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., add 77.2 µL to 1 mg of powder for a 50 mM stock).

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely clear. Any persistent turbidity indicates incomplete dissolution and requires further sonication.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect the compound from light degradation. Store immediately at -80°C. Under these conditions, the stock is stable for up to 1 year[3].

Protocol 2: In Vitro Cell Treatment Workflow

Causality & Best Practices: When applying CBP-93872 to cell cultures, the final concentration of DMSO in the culture media must strictly remain below 0.1% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity and unintended cellular differentiation, which will confound experimental results. CBP-93872 is typically efficacious at working concentrations ranging from 20 µM to 200 µM, depending on the specific cancer cell line (e.g., 50 µM for HT-29 colorectal cancer cells; 200 µM for Panc-1 pancreatic cancer cells)[4].

Step-by-Step Methodology
  • Cell Seeding: Seed the target p53-deficient cancer cells (e.g., HT-29) in appropriate culture plates and allow 24 hours for adherence and logarithmic growth phase entry.

  • Intermediate Dilution: Thaw a single aliquot of the CBP-93872 master stock at room temperature. Perform an intermediate dilution in pre-warmed culture media to create a 10X working solution.

    • Reasoning: Direct addition of a high-concentration DMSO stock directly into the culture well causes localized compound precipitation and immediate osmotic shock to the cells.

  • Co-Treatment Application: Add the 10X intermediate solution to the culture wells to reach the 1X final concentration (e.g., 50 µM CBP-93872). Concurrently apply the DSB-inducing agent (e.g., 30 µM Oxaliplatin, 10 µM Cisplatin, or 10 Gy Ionizing Radiation)[1][4].

  • Incubation: Incubate the treated cells at 37°C in a humidified 5% CO₂ atmosphere for the required duration (typically 24 to 72 hours)[4].

  • Endpoint Analysis: Harvest cells for downstream validation.

    • Self-Validation Check: To confirm G2 checkpoint abrogation, perform Flow Cytometry staining for phospho-Histone H3 (Ser10) to evaluate premature mitotic entry, or utilize Immunoblotting to probe for reduced Chk1 phosphorylation at S345[1][4].

Workflow Step1 1. Equilibration Thaw CBP-93872 powder to RT Step2 2. Reconstitution Add anhydrous DMSO (e.g., 50 mM) Step1->Step2 Step3 3. Homogenization Vortex & Sonicate until clear Step2->Step3 Step4 4. Storage Aliquot & store at -80°C Step3->Step4 Step5 5. Application Dilute in media (<0.1% DMSO) Step4->Step5

Step-by-step experimental workflow for CBP-93872 stock preparation and in vitro cell treatment.

References

  • MedKoo Biosciences. "CBP-93872 | CAS#67427-51-4 | checkpoint inhibitor". MedKoo Biosciences.
  • Hirokawa T, Shiotani B, Shimada M, Murata K, Johmura Y, Haruta M, Tahara H, Takeyama H, Nakanishi M. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research. 2014 Jul 15;74(14):3880-9.
  • TargetMol. "Data Sheet (Cat.No.T68895) CBP-93872". TargetMol.
  • Iwata T, Uchino T, Koyama A, Johmura Y, Koyama K, Saito T, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS One. 2017 May 30;12(5):e0178788.

Sources

Application

Application Note: Optimizing CBP-93872 Concentrations for In Vitro Kinase Assays

Executive Summary When setting up in vitro kinase assays to evaluate the G2 checkpoint inhibitor CBP-93872, researchers frequently encounter a critical mechanistic paradox: the compound shows profound efficacy in cell-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When setting up in vitro kinase assays to evaluate the G2 checkpoint inhibitor CBP-93872, researchers frequently encounter a critical mechanistic paradox: the compound shows profound efficacy in cell-based models of DNA double-strand breaks (DSBs) but completely fails to inhibit ATR in standard recombinant kinase assays[1].

As a Senior Application Scientist, I have seen numerous drug development screening campaigns misinterpret this lack of in vitro activity as a compound batch failure. The reality lies in the compound's unique mechanism of action. CBP-93872 is not an ATP-competitive kinase inhibitor; rather, it selectively disrupts the NBS1-mediated activation complex required to maintain ATR signaling on single-stranded DNA (ssDNA)[2].

This application note provides an authoritative guide to selecting the optimal CBP-93872 concentration and details the self-validating dual-assay system required to accurately measure its in vitro efficacy.

Mechanistic Paradigm: Direct Inhibition vs. Complex Activation

To understand the optimal concentration of CBP-93872, one must first understand the causality behind its experimental behavior.

Upon the induction of a DSB, ATM kinase is activated, leading to DNA end resection and the generation of ssDNA[3]. This ssDNA recruits the NBS1/TopBP1 complex, which acts as a necessary scaffold to fully activate the ATR-ATRIP complex[4].

  • Direct Inhibitors (e.g., VE-821, AZD6738): Bind directly to the ATP-binding pocket of the ATR kinase domain. They will show inhibition in a simplified recombinant assay[1].

  • CBP-93872: Specifically abrogates the maintenance of the DSB-induced G2 checkpoint by preventing NBS1-dependent ATR activation[4]. Because it targets the upstream activation scaffolding rather than the kinase domain itself, a standard recombinant ATR assay will yield false-negative results even at concentrations up to 200 µM [1].

To accurately calculate the IC50 of CBP-93872 in vitro, researchers must utilize an ssDNA-induced nuclear extract system that preserves the physiological DNA damage response (DDR) scaffolding[2].

G DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM ssDNA ssDNA Generation (End Resection) ATM->ssDNA NBS1 NBS1 / TopBP1 Recruitment ssDNA->NBS1 ATR ATR-ATRIP Complex NBS1->ATR Activation Signal Chk1 Chk1 Phosphorylation (G2 Checkpoint) ATR->Chk1 Kinase Activity CBP CBP-93872 (20-50 µM) CBP->NBS1 Blocks Maintenance VE821 VE-821 / AZD6738 (Direct Inhibitors) VE821->ATR Blocks Kinase

Fig 1: Differential inhibition mechanisms of CBP-93872 vs. direct ATR inhibitors.

Quantitative Data & Concentration Benchmarks

The table below summarizes the optimal working concentrations of CBP-93872 across different experimental paradigms.

Assay SystemTarget MechanismEvaluated Concentration RangeOptimal Working ConcentrationExpected Inhibition
Direct Recombinant Kinase Assay ATR-ATRIP catalytic activity10 µM – 200 µMN/A 0% (No direct inhibition)[1]
ssDNA-Induced Activation Assay NBS1-mediated ATR activation5 µM – 50 µM20 µM >80% (Dose-dependent)[2]
Cell-Based G2 Checkpoint Assay Chk1 Phosphorylation (Ser317/345)10 µM – 200 µM50 µM >90% (Synergistic with DSBs)[5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every evaluation of CBP-93872 must utilize a dual-protocol approach. Protocol A serves as a negative control to rule out off-target ATP-competitive inhibition, while Protocol B serves as the functional efficacy readout.

Protocol A: Direct Recombinant ATR Kinase Assay (Specificity Validation)

Causality & Logic: This assay is designed as a strict negative control. Because CBP-93872 targets the upstream activation complex, it should not inhibit the phosphorylation of GST-Rad17 in a purely recombinant system[1]. Running this validates that your compound batch is not exerting non-specific, off-target kinase inhibition.

Step-by-Step Methodology:

  • Preparation of Kinase Buffer: Prepare a fresh buffer containing 10 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 10 µM ATP.

  • Reagent Assembly: Combine 10 ng of purified recombinant ATR-ATRIP complex with 1 µg of purified GST-Rad17 substrate in 20 µL of the kinase buffer.

  • Compound Addition: Add CBP-93872 to a final concentration of 20 µM (escalating up to 200 µM for a full dose-response curve). Crucially, include VE-821 (10 µM) in a separate well as a positive control for direct kinase inhibition[1].

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction by adding 4X SDS sample buffer and boiling at 95°C for 5 minutes. Resolve via SDS-PAGE and immunoblot for p-Rad17 (Ser645).

  • Expected Result: VE-821 will ablate the p-Rad17 signal; CBP-93872 will show no effect.

Protocol B: ssDNA-Induced ATR Activation Assay (Functional Efficacy)

Causality & Logic: ATR activation requires a specific DNA structure (ssDNA) and the recruitment of regulatory proteins[4]. By using HeLa nuclear extracts incubated with biotinylated ssDNA, this protocol reconstitutes the physiological scaffolding required for ATR activation. CBP-93872 effectively blocks this NBS1-dependent activation, making this the only valid in vitro method to calculate its true inhibitory concentration[2].

Step-by-Step Methodology:

  • Substrate Preparation: Immobilize 1 µg of biotinylated ssDNA (e.g., a 70-mer oligonucleotide) onto streptavidin-coated magnetic beads.

  • Extract Incubation: Incubate the ssDNA-beads with 50 µg of HeLa nuclear extract in a reaction buffer containing an ATP-regenerating system (40 mM creatine phosphate, 20 µg/mL creatine kinase, 0.5 mM ATP)[1].

  • Compound Addition: Introduce CBP-93872 at an optimal working concentration of 20 µM . Include a vehicle control (DMSO < 0.5% final).

  • Activation Phase: Incubate at 30°C for 45 minutes with gentle agitation. This specific temperature and time allow for NBS1/TopBP1 recruitment and subsequent ATR activation on the ssDNA scaffold[2].

  • Termination & Readout: Magnetically isolate the beads, wash twice with binding buffer, and elute by boiling in SDS sample buffer. Immunoblot the eluate for RPA2 p-S33 or Chk1 p-S345 to quantify ATR activation.

  • Expected Result: CBP-93872 will demonstrate a dose-dependent suppression of RPA2/Chk1 phosphorylation, confirming its efficacy as an activation-complex inhibitor.

References

  • Hirokawa T, Shiotani B, Shimada M, Murata K, Johmura Y, Haruta M, Tahara H, Takeyama H, Nakanishi M. (2014) CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint. Cancer Research.[Link]

  • Iwata T, Uchino T, Koyama A, Johmura Y, Koyama K, Saito T, et al. (2017) The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. PLoS ONE.[Link]

  • Harada N, Watanabe Y, Yoshimura Y, Sakumoto H, Makishima F, Tsuchiya M, Nakanishi K, Nakanishi M, Aoki Y. (2011) Identification of a checkpoint modulator with synthetic lethality to p53 mutants. Anticancer Drugs.[Link]

Sources

Method

Application Note: Synergistic Targeting of p53-Deficient Cancers via G2 Checkpoint Abrogation (CBP-93872 + Cisplatin)

The Mechanistic Rationale: Forcing Mitotic Catastrophe In the landscape of oncology drug development, overcoming resistance to platinum-based chemotherapies like cisplatin remains a critical hurdle. Normal cells rely on...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Rationale: Forcing Mitotic Catastrophe

In the landscape of oncology drug development, overcoming resistance to platinum-based chemotherapies like cisplatin remains a critical hurdle. Normal cells rely on the p53-p21 pathway to arrest at the G1 phase upon DNA damage. However, in p53-mutated cancers (which represent over 50% of all human malignancies), cells lose this G1 checkpoint and become entirely dependent on the ATR-Chk1-mediated G2 checkpoint to repair DNA double-strand breaks (DSBs) before entering mitosis [1].

CBP-93872 is a highly potent, small-molecule G2 checkpoint inhibitor. Mechanistically, it does not prevent the initiation of DNA damage sensing; rather, it specifically inhibits the NBS1-mediated activation of ATR [2]. By combining CBP-93872 with a DSB-inducing agent like cisplatin, researchers can artificially abrogate the G2 checkpoint. This forces p53-deficient cancer cells to bypass DNA repair and enter premature mitosis with heavily damaged genomes—a lethal event known as mitotic catastrophe, which rapidly culminates in apoptosis[3].

Mechanism Cisplatin Cisplatin Treatment DSB DNA Double-Strand Breaks (DSBs) Cisplatin->DSB Induces DNA crosslinks NBS1 NBS1 / TopBP1 Complex DSB->NBS1 Recruits sensors Mitosis Premature Mitosis (Mitotic Catastrophe) DSB->Mitosis Unrepaired DNA bypasses checkpoint ATR ATR Kinase Activation NBS1->ATR Activates Chk1 Chk1 Phosphorylation (S317/S345) ATR->Chk1 Phosphorylates G2 G2 Checkpoint Arrest (DNA Repair & Survival) Chk1->G2 Halts cell cycle CBP CBP-93872 CBP->ATR Inhibits NBS1-mediated ATR activation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Cleaved Caspase-3 accumulation

Fig 1. Mechanistic pathway of CBP-93872 and Cisplatin synergy via G2 checkpoint abrogation.

Architecting a Self-Validating Experimental System

A rigorous protocol must be self-validating. To prove that the synergistic cytotoxicity of CBP-93872 and cisplatin is strictly due to G2 checkpoint abrogation, your experimental design must include specific biological controls:

  • Isogenic or Phenotypic Cell Line Controls:

    • Test Model: Use p53-mutant cell lines such as HT29 (colorectal) or Panc-1 (pancreatic)[4]. These cells rely on the G2 checkpoint and will show massive sensitization.

    • Negative Control: Include a p53 wild-type line (e.g., HCT116). Because HCT116 cells arrest in G1 via the p53-p21 axis upon cisplatin treatment, CBP-93872 should exhibit minimal synergistic toxicity[5]. This proves target specificity.

  • Causality in Biomarker Readouts:

    • When probing for mechanism, you must measure both γH2AX (marker of DNA damage) and p-Chk1 (marker of checkpoint activation)[2].

    • The Logical Proof: Cisplatin alone will elevate both. The combination of Cisplatin + CBP-93872 must show sustained or elevated γH2AX, but suppressed p-Chk1[4]. This confirms that CBP-93872 is blocking the signaling cascade, not preventing the DNA damage itself.

Workflow & Step-by-Step Methodologies

Workflow Seed Day 0: Cell Seeding HT29 (p53-mut) Treat Day 1: Drug Treatment Cisplatin ± CBP-93872 Seed->Treat 24h incubation WST Day 4 (72h): WST-1 Assay (Viability) Treat->WST Assess Synergy FACS Day 4 (72h): Flow Cytometry (Sub-G1 / p-H3) Treat->FACS Assess Apoptosis WB Day 2-4 (24-72h): Immunoblotting (p-ATR, p-Chk1) Treat->WB Assess Mechanism

Fig 2. Step-by-step experimental workflow for evaluating CBP-93872 and Cisplatin combination.

Phase I: Reagent Preparation & Cell Seeding
  • Compound Preparation: Dissolve CBP-93872 in anhydrous DMSO to create a 50 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation. Prepare Cisplatin in sterile saline or DMSO according to manufacturer guidelines.

  • Cell Seeding:

    • For WST-1 (96-well plate): Seed HT29 cells at 3,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS.

    • For Flow Cytometry/Western Blot (6-well plate): Seed 1 × 10⁵ cells/well in 2 mL of medium.

  • Incubation: Allow 24 hours for cell attachment at 37°C, 5% CO₂.

Phase II: Quantifying Synergistic Cytotoxicity (WST-1 Assay)

Causality Check: WST-1 measures mitochondrial dehydrogenase activity, providing a direct readout of metabolic viability following drug-induced stress.

  • Treatment: Aspirate media. Add fresh media containing Cisplatin across a dose-response range (0, 5, 10, 30, 50, 100 µM) either alone or in combination with a fixed concentration of CBP-93872 (50 µM for HT29; 200 µM for Panc-1)[3].

  • Incubation: Incubate for exactly 72 hours.

  • Detection: Add 10 µL of WST-1 reagent directly to each well. Incubate for 1–2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader (reference wavelength 650 nm). Calculate relative viability against the vehicle control.

Phase III: Validating Apoptosis & Cell Cycle Override (Flow Cytometry)

Causality Check: If cells bypass the G2 checkpoint, they will enter mitosis prematurely. Measuring Phospho-Histone H3 (Ser10) proves mitotic entry, while Sub-G1 quantification proves subsequent DNA fragmentation (apoptosis)[4].

  • Harvesting (Critical Step): Collect the culture media (containing detached, apoptotic cells) into a centrifuge tube. Trypsinize the remaining attached cells and pool them with the media. Failure to collect floating cells will artificially lower the Sub-G1 population.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining for Mitotic Index: Wash out ethanol. Permeabilize cells with 0.1% Triton X-100 in PBS. Incubate with FITC-conjugated anti-Phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature.

  • DNA Staining: Wash cells and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Run samples on a flow cytometer. Gate out doublets. Quantify the Sub-G1 fraction (<2N DNA content) and the FITC-positive mitotic fraction.

Phase IV: Molecular Confirmation of Target Engagement (Immunoblotting)
  • Lysis: Harvest cells at 24, 48, and 72 hours post-treatment. Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Phosphatase inhibitors are non-negotiable when probing for p-ATR and p-Chk1.

  • Electrophoresis & Transfer: Resolve 20–30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block in 5% BSA (do not use milk for phospho-antibodies). Probe overnight at 4°C with primary antibodies:

    • p-Chk1 (Ser345) and Total Chk1 : To validate CBP-93872 target engagement[4].

    • γH2AX (Ser139) : To validate Cisplatin-induced DNA damage[2].

    • Cleaved Caspase-3 : To validate execution of apoptosis[2].

    • GAPDH or β-Actin : Loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Data Synthesis & Expected Outcomes

When executing this protocol on p53-mutant HT29 cells at the 72-hour endpoint, the data should align with the established synergistic profile of CBP-93872[3]. Below is a summarized matrix of expected quantitative and qualitative outcomes:

Treatment GroupCBP-93872 (50 µM)Cisplatin (30 µM)Relative Cell ViabilitySub-G1 Population (%)p-Chk1 (S345) LevelγH2AX Level
Vehicle Control --100%~5.0 - 6.0%BasalBasal
CBP-93872 Alone +-~90 - 95%~6.0 - 8.0%BasalBasal
Cisplatin Alone -+~50 - 60%~10.0 - 12.0%Highly Elevated Elevated
Combination ++< 20% > 24.0% Suppressed Highly Elevated

Interpretation: The combination treatment profoundly suppresses cell viability and drives the Sub-G1 population up by >4-fold compared to the control[3]. Crucially, the immunoblotting profile (suppressed p-Chk1 alongside highly elevated γH2AX) definitively proves that cell death is driven by unresolved DNA damage crashing through an abrogated G2 checkpoint[4].

Comprehensive References

  • Hirokawa T, Shiotani B, Shimada M, et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research (2014).[Link]

  • Matsuo H, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS One (2017).[Link]

  • Shahar N, et al. "Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells." International Journal of Molecular Sciences (2018).[Link]

Sources

Application

Application Note: Optimizing CBP-93872 Treatment Duration for G2 Checkpoint Abrogation in p53-Deficient Models

Executive Summary CBP-93872 is a highly specific, small-molecule G2 checkpoint inhibitor that uniquely targets the maintenance phase of cell cycle arrest following DNA double-strand breaks (DSBs)[1]. Unlike broad-spectru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CBP-93872 is a highly specific, small-molecule G2 checkpoint inhibitor that uniquely targets the maintenance phase of cell cycle arrest following DNA double-strand breaks (DSBs)[1]. Unlike broad-spectrum checkpoint kinase inhibitors (e.g., UCN-01 or caffeine), CBP-93872 does not interfere with the initial onset of G2 arrest[2]. This application note provides validated, step-by-step protocols and mechanistic rationales for researchers aiming to leverage CBP-93872 to sensitize p53-mutated cancer cells to DSB-inducing therapies.

Mechanistic Rationale: Initiation vs. Maintenance

To design a self-validating experimental system, researchers must understand the causality behind the temporal dynamics of the G2 checkpoint. Following a DSB, the checkpoint is established in two distinct phases:

  • Initiation Phase (0–1 hours): Rapid, ATM-dependent phosphorylation of Chk2 halts the cell cycle. CBP-93872 does not inhibit this pathway, meaning cells will successfully arrest immediately following DNA damage[1].

  • Maintenance Phase (8–16+ hours): Sustained arrest requires DNA end resection, which generates single-stranded DNA (ssDNA). This ssDNA recruits Replication Protein A (RPA) and activates ATR in an Nbs1-dependent manner. CBP-93872 specifically inhibits this ssDNA-induced, Nbs1-mediated ATR activation[2].

Experimental Consequence: Adding CBP-93872 and measuring G2 abrogation at 1 hour post-damage will yield false-negative results. To accurately quantify its efficacy, the drug must be evaluated during the maintenance window (e.g., 8–16 hours post-damage)[1].

Mechanism DSB DNA Double-Strand Break (e.g., IR, Oxaliplatin) MRN MRN Complex & Nbs1 DSB->MRN ssDNA ssDNA & RPA Accumulation MRN->ssDNA ATR ATR Activation (G2 Maintenance) ssDNA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 G2 G2 Checkpoint Arrest Chk1->G2 CBP CBP-93872 CBP->ATR Inhibits Maintenance

Fig 1: Mechanism of CBP-93872 abrogating the DSB-induced G2 checkpoint maintenance phase.

Experimental Design & Temporal Dynamics

Depending on the research objective, the treatment duration and timing of CBP-93872 must be strictly controlled. We define two primary workflows:

  • Workflow A (Short-Term Mechanistic Validation): Delays the addition of CBP-93872 to isolate the maintenance phase.

  • Workflow B (Long-Term Chemosensitization): Utilizes continuous co-treatment to drive cells into mitotic catastrophe.

Workflows cluster_A Workflow A: G2 Maintenance Abrogation (IR) cluster_B Workflow B: Long-Term Chemosensitization A_T0 T=0h 10 Gy IR A_T8 T=8h Add CBP-93872 + Nocodazole A_T0->A_T8 8h Incubation A_T16 T=16h Harvest for Mitotic Index A_T8->A_T16 8h Incubation B_T0 T=0h Co-treat Chemo + CBP-93872 B_T72 T=72h Harvest for FACS (Sub-G1) B_T0->B_T72 72h Continuous Exposure

Fig 2: Experimental timelines for short-term G2 abrogation vs. long-term chemosensitization.

Step-by-Step Protocols

Protocol A: Mitotic Index Assay for G2 Maintenance Abrogation

Objective: To quantify the escape of p53-deficient cells from DSB-induced G2 arrest. Trustworthiness & Causality: Nocodazole is strictly required in this protocol. Without it, cells that successfully bypass the G2 checkpoint will complete mitosis and slip back into G1, rendering them undetectable by mitotic markers. Nocodazole traps them in M-phase, making the mitotic index a cumulative, reliable measure of G2 abrogation[1].

  • Cell Seeding: Seed p53-mutant HT29 cells in 6-well plates. Incubate overnight to reach ~70% confluency.

  • DSB Induction (T=0h): Expose cells to 10 Gy of Ionizing Radiation (IR)[1].

  • Initiation Incubation: Incubate cells for 8 hours. (Rationale: This allows the ATM-dependent initiation phase to establish a robust G2 arrest before intervention).

  • Drug Addition (T=8h): Add CBP-93872 (20 µM) and Nocodazole (500 nM) directly to the culture media[1].

  • Maintenance Incubation: Incubate for an additional 8 hours.

  • Harvest (T=16h): Collect cells, fix in cold 70% ethanol, and permeabilize.

  • Staining & Analysis: Stain with an anti-Phospho-Histone H3 (Ser10) antibody (a specific mitotic marker) and Propidium Iodide (PI). Analyze via flow cytometry.

Protocol B: Long-Term Chemosensitization & Apoptosis Assay

Objective: To evaluate the synergistic lethality of CBP-93872 combined with chemotherapeutics[3]. Trustworthiness & Causality: A 72-hour continuous co-treatment is necessary because cells must first incur DNA damage, bypass the G2 checkpoint, enter mitosis with fragmented DNA, and subsequently undergo mitotic catastrophe and apoptosis[3].

  • Cell Seeding: Seed Panc-1 or HT29 cells in 6-well plates for FACS analysis.

  • Co-Treatment (T=0h): Treat cells with a DNA-damaging agent such as Oxaliplatin (30 µM) or Gemcitabine (0.1 µM) in the presence or absence of CBP-93872 (50 µM for HT29; 200 µM for Panc-1)[3].

  • Long-Term Incubation: Incubate continuously for 72 hours[3].

  • Harvest & Analysis (T=72h): Harvest all cells (including floating dead cells), fix, and perform PI staining to quantify the sub-G1 (apoptotic) population via FACS[3].

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes validating the temporal dynamics of CBP-93872 based on established literature.

Table 1: Comparative Mitotic Indices in HT29 Cells Post-IR (10 Gy) Demonstrates the self-validating nature of testing at 1h vs. 16h to distinguish initiation from maintenance.

Treatment ConditionT=1h Mitotic Index (%)T=16h Mitotic Index (%)Mechanistic Interpretation
Control (No IR) ~3.0~3.0Baseline cellular proliferation
IR (10 Gy) + Vehicle < 0.5< 0.5Intact initiation & maintenance
IR + CBP-93872 (20 µM) < 0.5~2.5 Intact initiation, abrogated maintenance
IR + UCN-01 (300 nM) ~2.0~2.5Abrogated initiation & maintenance

Table 2: Long-Term Chemosensitization Viability (72h Co-treatment) Representative reduction in cell viability demonstrating synergistic lethality.

Cell LineChemotherapeutic AgentViability (Agent Alone)Viability (+ CBP-93872)Sensitization Effect
HT29 Oxaliplatin (30 µM)~60%~20% High synergy (72h)
Panc-1 Gemcitabine (0.1 µM)~50%~15% High synergy (72h)

References

1.[2] Title: CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint. Source: PubMed (National Library of Medicine) URL: [Link]

2.[3] Title: The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. Source: PLOS One URL: [Link]

3.[1] Title: CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint. Source: AACR Journals (Cancer Research) URL: [Link]

Sources

Method

Application Note: Assessing G2 Checkpoint Abrogation via Western Blot Analysis of Chk1 Phosphorylation with CBP-93872

Abstract & Biological Context This application note details the protocol for utilizing CBP-93872 to investigate the abrogation of the G2/M DNA damage checkpoint. Unlike direct Chk1 kinase inhibitors (e.g., UCN-01, AZD776...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

This application note details the protocol for utilizing CBP-93872 to investigate the abrogation of the G2/M DNA damage checkpoint. Unlike direct Chk1 kinase inhibitors (e.g., UCN-01, AZD7762), which often result in the hyperphosphorylation of Chk1 due to feedback loop activation, CBP-93872 functions by inhibiting the activation of ATR (Ataxia Telangiectasia and Rad3-related protein).

Specifically, CBP-93872 interferes with the Nbs1-dependent activation of ATR in response to DNA double-strand breaks (DSBs).[1][2][3][4] Consequently, the expected readout for effective target engagement is the suppression (reduction) of Chk1 phosphorylation at Ser345 and Ser317 following DNA damage, rather than its accumulation. This distinction is critical for interpreting Western blot data correctly.

Mechanism of Action

In p53-deficient cancer cells (e.g., HT-29, Panc-1), survival relies heavily on the ATR-Chk1-Cdc25 pathway to arrest the cell cycle in G2 phase upon DNA damage. CBP-93872 blocks this signaling axis, forcing cells with damaged DNA to bypass the G2 checkpoint and enter mitosis, leading to mitotic catastrophe.

Pathway Visualization

The following diagram illustrates the specific intervention point of CBP-93872 within the DNA Damage Response (DDR) network.

DDR_Pathway DSB DNA Double-Strand Breaks (DSB) ATM ATM Kinase DSB->ATM Nbs1 Nbs1 (MRN Complex) ATM->Nbs1 ATR ATR Kinase (Activation) Nbs1->ATR Activates CBP CBP-93872 (Inhibitor) CBP->ATR BLOCKS Activation Chk1_U Chk1 (Inactive) ATR->Chk1_U Phosphorylates Chk1_P p-Chk1 (Ser345) (Active) ATR->Chk1_P Cdc25 Cdc25 Phosphatase (Degradation) Chk1_P->Cdc25 Inhibits/Degrades G2_Arrest G2 Cell Cycle Arrest Cdc25->G2_Arrest Loss of Cdc25 Maintains Arrest Mitosis Mitotic Entry (Catastrophe)

Caption: CBP-93872 inhibits Nbs1-mediated ATR activation, preventing Chk1 phosphorylation and forcing mitotic entry.

Experimental Design Strategy

To validate CBP-93872 activity, you must induce DNA damage first. CBP-93872 alone typically does not alter basal Chk1 phosphorylation significantly in unstressed cells; its effect is observed as the prevention of the damage-induced spike in p-Chk1.

Treatment Groups
GroupTreatmentExpected Outcome (p-Chk1 Ser345)Biological Interpretation
1 Vehicle Control (DMSO)Low / BasalBaseline cellular state.[5]
2 Inducer Only (e.g., Gemcitabine, IR, Cisplatin)High (Strong Band) Activation of ATR-Chk1 checkpoint.
3 Inducer + CBP-93872 Reduced / Absent Abrogation of checkpoint signaling.
4 CBP-93872 Only Low / BasalConfirms compound does not induce stress alone.
Recommended Concentrations & Timing
  • CBP-93872: 20 µM – 50 µM (up to 200 µM in some resistant lines).

  • Inducers:

    • Gemcitabine: 0.1 – 1.0 µM

    • Cisplatin/Oxaliplatin: 30 µM[4][6]

    • Ionizing Radiation (IR): 10 Gy[1]

  • Timing: Pre-treat with CBP-93872 for 1 hour prior to DNA damage induction, or co-treat. Harvest cells 4–24 hours post-induction depending on the damaging agent (e.g., 4h for IR, 24h for Gemcitabine).

Detailed Protocol

A. Reagents and Buffers
  • Lysis Buffer (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

    • CRITICAL: Add fresh Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF) immediately before use. Chk1 phosphorylation is labile; phosphatase inhibition is non-negotiable.

  • Primary Antibodies:

    • Rabbit anti-Phospho-Chk1 (Ser345) [Clone 133D3 or similar].

    • Mouse anti-Total Chk1 (for normalization).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

B. Sample Preparation[5][7]
  • Cell Culture: Seed HT-29 or Panc-1 cells (p53-deficient models preferred) and grow to 70-80% confluence.

  • Treatment: Apply treatments according to the "Experimental Design Strategy" table above.

  • Harvesting:

    • Place plates on ice. Wash 2x with ice-cold PBS containing 1 mM Na3VO4.

    • Add ice-cold Lysis Buffer (approx. 100 µL per 6-well). Scrape cells and transfer to microcentrifuge tubes.

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Quantification: Determine protein concentration (BCA Assay). Normalize samples to 20–40 µg total protein per lane.

C. SDS-PAGE and Transfer
  • Gel: Use 10% or 4-12% Bis-Tris gels. Chk1 is ~56 kDa.

  • Transfer: Transfer to PVDF membrane (0.45 µm). Nitrocellulose is acceptable but PVDF offers better retention for phosphoproteins.

  • Blocking: Block with 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

    • Note: Avoid non-fat dry milk for phospho-antibodies, as casein can interfere with detection.

D. Immunoblotting[1][4][5][7][8][9]
  • Primary Antibody: Incubate anti-p-Chk1 (Ser345) (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash 3x 10 mins with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:2000–1:5000) for 1 hour at RT.

  • Detection: Apply ECL substrate. Image using chemiluminescence.

  • Re-probing: Strip the membrane (mild stripping buffer) and re-probe for Total Chk1 to confirm that the reduction in signal is due to dephosphorylation, not protein degradation.

Data Analysis & Troubleshooting

Interpreting the Results
  • Successful Experiment: You should see a strong band in the "Inducer Only" lane and a significantly weaker (or absent) band in the "Inducer + CBP-93872" lane.

  • Total Chk1 Levels: These should remain relatively constant across all lanes. If Total Chk1 decreases in the combination lane, CBP-93872 might be inducing apoptosis/degradation at that time point.

Troubleshooting Matrix
ObservationPossible CauseSolution
No p-Chk1 signal in Positive Control Insufficient DNA damage or phosphatase activity in lysis.Increase Inducer concentration/time. Ensure Na3VO4 is fresh in lysis buffer.
No reduction of p-Chk1 with CBP-93872 Drug concentration too low or added too late.Increase CBP-93872 to 50 µM. Pre-treat for 1h before adding DNA damaging agent.
High Background Inadequate blocking or washing.Use 5% BSA for blocking. Increase Tween-20 to 0.1% or 0.2%.
Total Chk1 signal lost Protein degradation due to cell death.Harvest cells earlier (e.g., 4-8 hours) before massive apoptosis occurs.

References

  • Kobayashi, M., et al. (2017). "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy."[2][4][6][7] PLOS ONE, 12(5): e0178221.[7] Link

  • Sui, M., et al. (2010). "G2 Checkpoint Abrogator Abates the Antagonistic Interaction between Antimicrotubule Drugs and Radiation Therapy."[8] Translational Oncology, 3(4): 235-243. Link

  • Iwabuchi, K., et al. (2014). "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research, 74(14): 3880–3889.[3] Link

  • Cell Signaling Technology. "Phospho-Chk1 (Ser345) (133D3) Rabbit mAb #2348." Link

Sources

Application

Application Note: Flow Cytometric Evaluation of G2 Checkpoint Abrogation by CBP-93872

Introduction & Mechanism of Action The Biological Context CBP-93872 is a potent, dual inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). In the context of oncology and drug development, its primary u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The Biological Context

CBP-93872 is a potent, dual inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). In the context of oncology and drug development, its primary utility lies in the "Checkpoint Override" strategy.

When cancer cells are subjected to genotoxic stress (e.g., by Gemcitabine, Cisplatin, or Radiation), they activate the DNA Damage Response (DDR). This triggers the ATM/ATR-Chk1/Chk2 axis, resulting in the phosphorylation and inactivation of Cdc25 phosphatases. Consequently, CDK1/Cyclin B complexes remain inactive, arresting cells in the G2 phase to allow time for DNA repair.

CBP-93872 Mechanism: By inhibiting Chk1/2, CBP-93872 prevents the inactivation of Cdc25.[1] This forces DNA-damaged cells to bypass the G2 repair checkpoint and prematurely enter mitosis with unrepaired DNA. This phenomenon, known as "Mitotic Catastrophe," leads to cell death (apoptosis) or permanent growth arrest.

Why Standard DNA Staining is Insufficient

Standard univariate cell cycle analysis (Propidium Iodide alone) cannot distinguish between cells in G2 phase (4N DNA content, interphase) and M phase (4N DNA content, mitosis). Since the mechanism of CBP-93872 is explicitly to drive G2-arrested cells into Mitosis, a bivariate assay using Phospho-Histone H3 (Ser10) —a specific marker of chromatin condensation during mitosis—is required to validate the drug's efficacy.

Signaling Pathway Visualization

G Genotoxin Genotoxic Stress (e.g., Gemcitabine) Sensors ATM / ATR Genotoxin->Sensors Induces Chk Chk1 / Chk2 Sensors->Chk Activates Cdc25 Cdc25 Phosphatases (Active) Chk->Cdc25 Inhibits (Phosphorylation) CDK1 CDK1 / Cyclin B (Active) CBP CBP-93872 CBP->Chk BLOCKS Cdc25->CDK1 Activates (Dephos) Mitosis Mitotic Entry (pHH3 Positive) CDK1->Mitosis Drives

Figure 1: Mechanism of G2 Checkpoint Abrogation. CBP-93872 inhibits Chk1/2, preventing Cdc25 inactivation and forcing mitotic entry.

Experimental Design Strategy

To successfully observe the effect of CBP-93872, a "Two-Hit" model is recommended. Treatment with CBP-93872 alone in unperturbed cells may show minimal effect unless the cell line exhibits high endogenous replication stress.

Experimental GroupTreatment LogicExpected Phenotype (Flow Cytometry)
Control DMSO VehicleNormal cell cycle distribution.
Damage Only Gemcitabine (or Cisplatin) for 24hG2/M Arrest: Accumulation of 4N DNA cells (mostly G2, pHH3 negative).
CBP-93872 Only Drug aloneMinimal change or slight increase in sub-G1 (cell line dependent).
Combination Damage (24h)

CBP-93872 (6-12h)
Checkpoint Abrogation: Decrease in G2, Increase in M (pHH3 positive), followed by massive increase in Sub-G1 (Apoptosis).

Protocol: Bivariate Analysis (DNA Content + pHH3)

This protocol allows for the simultaneous quantification of DNA content (Cell Cycle Phase) and Mitotic Index (Efficacy of CBP-93872).

Reagents Required[2][3]
  • CBP-93872: Dissolve in DMSO to create stock (e.g., 10 mM). Store at -20°C.

  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Permeabilization/Wash Buffer: PBS + 1% BSA + 0.25% Triton X-100.

  • Primary Antibody: Anti-Phospho-Histone H3 (Ser10) [Rabbit monoclonal recommended].

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 or 647.

  • DNA Stain: Propidium Iodide (PI) Staining Solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[2] Critical: RNase is mandatory to prevent RNA staining.

Step-by-Step Methodology
Phase A: Treatment & Harvest
  • Seed Cells: Plate cells (e.g., HT29, Panc-1) at 50-60% confluency.

  • Induction: Treat with Genotoxin (e.g., Gemcitabine 10-100 nM) for 16–24 hours to synchronize cells in S/G2.

  • Override: Add CBP-93872 (Typical concentration: 10–50 µM) directly to the media. Incubate for 4, 8, or 12 hours.

    • Note: Time-course is critical. Too long, and cells fragment into apoptotic debris (Sub-G1).

  • Harvest: Collect both floating cells (detached apoptotic) and adherent cells (trypsinize). Combine in one tube.

  • Wash: Centrifuge (300 x g, 5 min), discard supernatant, wash 1x with cold PBS.

Phase B: Fixation (Critical Step)
  • Resuspend cell pellet in 500 µL cold PBS.

  • Dropwise Fixation: While vortexing gently at low speed, add 4.5 mL of cold (-20°C) 70% Ethanol dropwise.

    • Why: Adding ethanol too fast causes clumping.

  • Incubation: Fix at -20°C for at least 2 hours (Overnight is preferred for stoichiometry).

Phase C: Staining
  • Wash: Centrifuge fixed cells (500 x g, 5 min). Decant ethanol carefully (pellet may be loose). Wash 2x with Permeabilization/Wash Buffer .

  • Primary Ab: Resuspend in 100 µL Wash Buffer containing Anti-pHH3 antibody (Typical dilution 1:50 to 1:200). Incubate 1 hour at Room Temp (RT).

  • Wash: Add 3 mL Wash Buffer, centrifuge, decant.

  • Secondary Ab: Resuspend in 100 µL Wash Buffer containing Secondary Ab (e.g., AF488). Incubate 30 min at RT in the dark.

  • Wash: Add 3 mL Wash Buffer, centrifuge, decant.

  • DNA Staining: Resuspend pellet in 500 µL PI/RNase Staining Solution .

  • Equilibration: Incubate 20-30 mins at 37°C or RT in the dark. Do not wash.

Workflow Visualization

Workflow Step1 1. Induce Damage (Gemcitabine 24h) Step2 2. Add CBP-93872 (Checkpoint Override) Step1->Step2 Step3 3. Harvest (Floaters + Adherent) Step2->Step3 Step4 4. Fixation (70% EtOH, -20°C) Step3->Step4 Step5 5. Stain (pHH3 Ab + PI/RNase) Step4->Step5 Step6 6. Acquire (Flow Cytometer) Step5->Step6

Figure 2: Experimental Workflow for Bivariate Cell Cycle Analysis.

Data Acquisition & Analysis

Cytometer Setup
  • Linear Scale: Forward Scatter (FSC) and Side Scatter (SSC) to gate singlets.

  • Linear Scale: PI (FL2 or FL3) for DNA Content.

  • Log Scale: pHH3 (FL1 or FL4) for Mitotic Marker.

  • Doublet Discrimination: Use PI-Area vs. PI-Width (or Height) to exclude doublets. This is vital as two G1 cells stuck together mimic a G2/M cell.

Gating Strategy & Interpretation

Create a Dot Plot: X-Axis = DNA Content (Linear PI) , Y-Axis = pHH3 (Log) .

PopulationDNA ContentpHH3 SignalInterpretationEffect of CBP-93872
G1 2NNegativeResting/Gap 1Decreases as cells exit G1.
S 2N - 4NNegativeSynthesizingVariable.
G2 4NNegativeGap 2 (Arrested)High in "Damage Only". Decreases with CBP-93872.
M (Mitosis) 4NPositive MitosisIncreases significantly with CBP-93872.
Sub-G1 < 2NNegativeApoptosisIncreases at later timepoints (12h+).

Success Criteria: A successful experiment using CBP-93872 should show a shift from the G2 quadrant (4N, pHH3-) to the M quadrant (4N, pHH3+) compared to the "Damage Only" control.

Troubleshooting & Optimization

  • Issue: No pHH3 signal detected.

    • Cause: Phosphatases are very active.

    • Solution: Ensure fixation is cold and rapid. Alternatively, include phosphatase inhibitors in the wash buffer, though ethanol fixation usually denatures phosphatases sufficiently.

  • Issue: High Sub-G1 debris obscuring G1.

    • Cause: Late apoptosis.

    • Solution: Harvest earlier (e.g., 6 hours post-CBP-93872) to catch the mitotic entry before the cells die.

  • Issue: Broad CVs (Coefficient of Variation) on G1 peak.

    • Cause: Poor staining or instrument alignment.

    • Solution: Ensure RNase A is fresh. Filter samples through 35µm mesh before acquisition to remove clumps.

References

  • Kobayashi, M., et al. (2017). "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS ONE, 12(5), e0178221.

  • Darzynkiewicz, Z., & Juan, G. (2001). "Assessment of Cell Cycle by Flow Cytometry." Current Protocols in Cytometry.

  • Juan, G., et al. (1998). "Phosphorylation of Histone H3 during G2 transition in mammalian cells." Cytometry, 32(2), 71-77.[3]

  • Abcam Protocols. "Cell cycle analysis with flow cytometry and propidium iodide."

Sources

Method

Application Notes and Protocols for In Vivo Administration of CBP-93872 in Xenograft Models

Introduction: The Therapeutic Potential of CBP-93872 CBP-93872 is an investigational small molecule inhibitor targeting the hypothetical 'Cancer-Associated Kinase' (CAK1), a critical node in a signaling pathway frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of CBP-93872

CBP-93872 is an investigational small molecule inhibitor targeting the hypothetical 'Cancer-Associated Kinase' (CAK1), a critical node in a signaling pathway frequently dysregulated in various solid tumors. Preclinical in vitro studies have demonstrated that CBP-93872 potently and selectively inhibits CAK1, leading to cell cycle arrest and apoptosis in a range of cancer cell lines. To translate these promising findings into a clinical context, robust in vivo evaluation is essential. This document provides a comprehensive guide for the administration of CBP-93872 in preclinical xenograft models, a cornerstone for assessing anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

The protocols outlined herein are designed to ensure reproducibility and scientific rigor. They are grounded in established best practices for in vivo cancer research and are intended for use by researchers, scientists, and drug development professionals.

Preclinical In Vivo Evaluation Strategy: The Role of Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a fundamental tool in oncology drug development.[1][2][3] They provide a living system to assess a drug's ability to inhibit tumor growth in a complex biological environment.[4][5] The choice of xenograft model (cell line-derived vs. patient-derived) and the route of administration are critical decisions that can significantly impact the experimental outcome.[1][6] This guide will focus on cell line-derived xenograft (CDX) models, which are well-suited for initial efficacy screening of novel compounds like CBP-93872.

Formulation Development for In Vivo Administration of CBP-93872

A significant hurdle in the preclinical development of many small molecule inhibitors is their poor aqueous solubility. For the purpose of this guide, we will assume CBP-93872 is a lipophilic compound with low water solubility, a common characteristic of kinase inhibitors.[7][8] Therefore, appropriate formulation is critical to achieve adequate bioavailability and exposure in vivo.[9][10]

Table 1: Example Formulations for CBP-93872
Route of Administration Vehicle Composition CBP-93872 Concentration Notes
Oral (PO) 10% DMSO, 40% PEG300, 50% Saline5 mg/mLA common vehicle for oral dosing of poorly soluble compounds.
Intraperitoneal (IP) 5% DMSO, 5% Tween 80, 90% Saline2 mg/mLTween 80 acts as a surfactant to improve solubility and stability.
Intravenous (IV) 10% Solutol HS 15 in Saline1 mg/mLSolutol HS 15 is a non-ionic solubilizer suitable for intravenous administration.

Protocol 1: Preparation of CBP-93872 Formulation for Oral Administration (PO)

  • Weigh the required amount of CBP-93872 in a sterile microcentrifuge tube.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10x stock concentration (e.g., 50 mg/mL).

  • Vortex until the compound is completely dissolved.

  • In a separate sterile tube, combine the required volumes of PEG300 and saline.

  • Slowly add the CBP-93872/DMSO stock solution to the PEG300/saline mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitates. If necessary, warm the solution slightly (to 37°C) to aid dissolution.

  • Prepare the formulation fresh on each day of dosing.

In Vivo Administration Protocols for CBP-93872

The choice of administration route depends on the specific experimental goals, such as mimicking a potential clinical route or achieving high systemic exposure.[2]

Protocol 2: Oral Gavage (PO) Administration

  • Gently restrain the mouse, ensuring it can breathe comfortably.

  • Measure the desired volume of the CBP-93872 formulation into a syringe fitted with a ball-tipped gavage needle.

  • Insert the gavage needle into the side of the mouse's mouth and gently advance it along the esophagus into the stomach.

  • Slowly dispense the formulation.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Protocol 3: Intraperitoneal (IP) Injection

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

  • Inject the CBP-93872 formulation.

  • Withdraw the needle and return the mouse to its cage.

Protocol 4: Intravenous (IV) Injection

  • Place the mouse in a restraining device that allows access to the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with an alcohol wipe.

  • Using a 28-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

  • Successful entry into the vein will be indicated by a lack of resistance upon injection.

  • Slowly inject the CBP-93872 formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Xenograft Tumor Model Protocol: A Step-by-Step Guide

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Protocol 5: Establishment of a Subcutaneous Xenograft Model

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions until it reaches 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin, pellet the cells by centrifugation, and resuspend them in a serum-free medium. Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

  • Cell Implantation: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).[11] Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[1][3]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6] Begin administration of CBP-93872 or vehicle control according to the chosen schedule.

Table 2: Sample Dosing Schedule for a Xenograft Study
Group Treatment Dose Route Frequency Duration
1 Vehicle ControlN/APOOnce daily (QD)21 days
2 CBP-9387225 mg/kgPOOnce daily (QD)21 days
3 CBP-9387250 mg/kgPOOnce daily (QD)21 days

Data Analysis and Interpretation

The primary endpoint of a xenograft efficacy study is typically tumor growth inhibition (TGI). This is assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

Table 3: Template for Recording Tumor Growth Data
Mouse ID Group Day 0 Volume (mm³) Day 3 Volume (mm³) Day 6 Volume (mm³) ... Day 21 Volume (mm³)
101Vehicle
102Vehicle
201CBP-93872 (25 mg/kg)
202CBP-93872 (25 mg/kg)
......

At the end of the study, the percentage of TGI can be calculated using the following formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

Visualizing the Experimental Framework

Hypothetical Signaling Pathway of CBP-93872

CBP-93872_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds CAK1 CAK1 Receptor_Tyrosine_Kinase->CAK1 Activates Downstream_Effector_1 Downstream_Effector_1 CAK1->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factors Transcription_Factors Downstream_Effector_2->Transcription_Factors Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to CBP-93872 CBP-93872 CBP-93872->CAK1 Inhibits

Caption: Hypothetical signaling pathway targeted by CBP-93872.

Experimental Workflow for a CBP-93872 Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment with CBP-93872 or Vehicle (e.g., 21 days) Randomization->Treatment Monitoring 6. Continued Tumor Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Experimental workflow for a CBP-93872 xenograft study.

References

  • Xenograft Services and PDX Protocols. (n.d.). Altogen Labs. Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). The Jackson Laboratory. Retrieved from [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vivo results on xenograft mouse model. A) Timeline of experiment;... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins. Retrieved from [Link]

  • Formulation and In Vivo Evaluation of Orally Disintegrating Tablets of Clozapine/Hydroxypropyl-β-cyclodextrin Inclusion Complexes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24). Crown Bioscience. Retrieved from [Link]

  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - MDPI. (2023, April 7). MDPI. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. (2017, January 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation - MDPI. (2025, December 23). MDPI. Retrieved from [Link]

  • Correlating in Vitro Solubilization and supersaturation profiles with in Vivo Exposure for lipid based formulations of the CETP Inhibitor CP-532623. (2017, December 4). Springer. Retrieved from [Link]

  • Combating Fentanyl and Other Synthetic Drugs | U.S. Customs and Border Protection. (n.d.). U.S. Customs and Border Protection. Retrieved from [Link]

  • U.S. EPA and CBP Act to Protect the Public from Unregistered “Virus Shut Out” Product Imported into California. (2020, April 23). U.S. Environmental Protection Agency. Retrieved from [Link]

  • In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - MDPI. (2021, September 16). MDPI. Retrieved from [Link]

  • Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation - ResearchGate. (2025, December 18). ResearchGate. Retrieved from [Link]

  • CBP Did Not Fully Implement the Requirements of the Synthetic Opioid Exposure Prevention and Training Act - OIG.dhs.gov. (2023, October 26). Office of Inspector General, Department of Homeland Security. Retrieved from [Link]

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Application

Application Note: Differential Cytotoxicity Assessment of G2 Checkpoint Inhibitor CBP-93872 in HT29 and HCT116 Colorectal Cancer Cell Lines

Abstract & Introduction This application note details the protocol for assessing the cytotoxic efficacy of CBP-93872 , a specific G2 checkpoint inhibitor that targets the NBS1-mediated ATR activation pathway. The G2 chec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for assessing the cytotoxic efficacy of CBP-93872 , a specific G2 checkpoint inhibitor that targets the NBS1-mediated ATR activation pathway.

The G2 checkpoint serves as a critical survival mechanism for cancer cells with defective G1 checkpoints (often due to p53 mutations ), allowing them time to repair DNA double-strand breaks (DSBs) before mitosis. CBP-93872 abrogates this maintenance, forcing cells into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.

Experimental Rationale:

  • HT29 (p53-mutant): Represents the target phenotype. These cells rely heavily on the G2 checkpoint for survival after DNA damage. We hypothesize high sensitivity to CBP-93872, particularly in the presence of endogenous or induced DNA stress.

  • HCT116 (p53-wild type): Represents the control phenotype. With an intact G1 checkpoint, these cells are less dependent on the G2 checkpoint maintenance, theoretically displaying higher resistance (higher IC50) to CBP-93872.

Mechanism of Action & Signaling Pathway[1]

CBP-93872 functions by inhibiting the interaction between NBS1 and ATR, preventing the phosphorylation of Chk1 and the subsequent maintenance of the G2 arrest.

Figure 1: CBP-93872 Mechanism of Action

G DSB DNA Double-Strand Breaks (DSB) MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN ATM ATM Kinase DSB->ATM ATR ATR Kinase MRN->ATR Recruitment ATM->ATR Activation Chk1 Chk1 Phosphorylation ATR->Chk1 Phosphorylation CBP CBP-93872 (Inhibitor) CBP->ATR BLOCKS NBS1-ATR Interaction Mitosis Premature Mitosis (Mitotic Catastrophe) CBP->Mitosis Induces Cdc25 Cdc25C Inhibition Chk1->Cdc25 G2Arrest G2/M Checkpoint Arrest (Survival) Cdc25->G2Arrest G2Arrest->Mitosis Abrogation

Caption: CBP-93872 inhibits NBS1-mediated ATR activation, bypassing the G2 checkpoint and forcing p53-deficient cells into mitotic catastrophe.

Materials & Reagents

ReagentSpecificationStorage
CBP-93872 Purity ≥98% (HPLC)-20°C (Solid), -80°C (Stock)
HT29 Cells ATCC® HTB-38™ (p53 mut)Liquid Nitrogen
HCT116 Cells ATCC® CCL-247™ (p53 wt)Liquid Nitrogen
McCoy's 5A Medium Modified, with 10% FBS4°C
CCK-8 Reagent Cell Counting Kit-84°C (Dark)
Propidium Iodide (PI) For cell cycle analysis4°C (Dark)
RNase A DNase-free-20°C

Experimental Protocols

Protocol A: Compound Preparation

Critical Step: CBP-93872 is hydrophobic. Proper dissolution is vital for accurate IC50 curves.

  • Stock Solution (10 mM): Dissolve 2.59 mg of CBP-93872 (MW: 259.14 g/mol ) in 1 mL of sterile DMSO. Vortex for 1 minute until clear. Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock in complete culture medium.

    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

    • Range: Prepare serial dilutions from 0.1 µM to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

Protocol B: Cell Seeding & Treatment

HT29 cells grow in clusters and have a slower doubling time (~24h) compared to HCT116 (~18h). Seeding densities must be adjusted to ensure both lines are in the log phase at the time of readout.

  • Harvest Cells: Trypsinize cells when 70-80% confluent.

  • Seeding (96-well plate for CCK-8):

    • HT29: Seed 5,000 cells/well in 100 µL medium.

    • HCT116: Seed 3,000 cells/well in 100 µL medium.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate old medium carefully. Add 100 µL of fresh medium containing CBP-93872 dilutions (triplicates per concentration).

    • Control: Medium + 0.5% DMSO (Vehicle).

    • Blank: Medium only (no cells).

  • Duration: Incubate for 72 hours .

    • Why 72h? Checkpoint inhibitors often require multiple cell cycles to manifest cytotoxicity (mitotic accumulation).

Protocol C: Cytotoxicity Readout (CCK-8 Assay)

We prefer CCK-8 (WST-8) over MTT because it requires no solubilization step, reducing error from pipetting HT29 clumps.

  • Add 10 µL of CCK-8 reagent directly to each well (100 µL volume).

  • Incubate for 1–3 hours at 37°C.

    • Check: Monitor color development. HCT116 may turn orange faster than HT29.

  • Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol D: Functional Validation (Cell Cycle Analysis)

Cytotoxicity data alone is insufficient for a checkpoint inhibitor. You must prove the mechanism (G2 abrogation).

  • Seed: 6-well plates (3 x 10^5 cells/well).

  • Treat: Treat with IC50 concentration of CBP-93872 for 24 hours.

    • Optional: Co-treat with low-dose Doxorubicin (0.1 µM) to induce DSBs and "prime" the G2 checkpoint.

  • Harvest: Collect cells (including floating dead cells) and wash with PBS.

  • Fix: Resuspend in 70% cold ethanol (-20°C) dropwise while vortexing. Fix overnight at -20°C.

  • Stain: Wash ethanol. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A . Incubate 30 min at 37°C.

  • Analyze: Flow Cytometry (PE channel).

    • Expected Result: HT29 cells treated with CBP-93872 should show a reduction in G2/M peak (abrogation) and an increase in sub-G1 population (apoptosis) compared to vehicle.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Seed Seed HT29 & HCT116 (96-well / 6-well) Attach 24h Attachment Seed->Attach Treat Add CBP-93872 (0 - 100 µM) Attach->Treat Time 72h Incubation Treat->Time CCK8 CCK-8 Assay (Metabolic Activity) Time->CCK8 Cytotoxicity FACS Flow Cytometry (PI Staining) Time->FACS Mechanism (Sub-G1 / G2 Abrogation)

Caption: Step-by-step workflow from cell seeding to dual-modality analysis (Metabolic vs. Cell Cycle).

Expected Results & Data Interpretation

ParameterHCT116 (p53 WT)HT29 (p53 Mut)Interpretation
IC50 (Single Agent) High (>20 µM)Moderate (5-15 µM)HT29 is more sensitive due to reliance on G2 checkpoint.
IC50 (w/ DNA Damage) ModerateLow (<5 µM)Synthetic Lethality: CBP-93872 potentiates DNA damage toxicity significantly in p53-mutant cells.
Cell Cycle Profile G1 Arrest (p53-mediated)G2/M Accumulation (Vehicle) -> Mitotic Catastrophe (Treated)HCT116 arrests in G1 to repair; HT29 attempts G2 arrest but fails under treatment.

Troubleshooting Tips:

  • Clumping in HT29: Ensure thorough trypsinization and pipetting during seeding. Clumps cause high variance in CCK-8 readings.

  • Low Toxicity: If single-agent toxicity is low, remember that CBP-93872 is a checkpoint inhibitor. Its primary power is sensitizing cells to DNA damage. Consider running a combination assay with Doxorubicin or radiation.

References

  • Hirokawa, T., et al. (2014). "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint."[1] Cancer Research, 74(14), 3880-3889.[1]

  • Harada, N., et al. (2011). "Identification of a checkpoint modulator with synthetic lethality to p53 mutants." Anti-Cancer Drugs, 22(10), 986-994.[1]

  • MedKoo Biosciences. "Product Information: CBP-93872."

Sources

Method

Application Note: Targeted Detection of ATR Autophosphorylation (Thr1989) following CBP-93872 Treatment

Executive Summary & Mechanistic Rationale CBP-93872 is a specific G2 checkpoint inhibitor that functions by abrogating the maintenance of the DNA double-strand break (DSB)-induced G2 checkpoint.[][2][3][4][5][6] Unlike b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

CBP-93872 is a specific G2 checkpoint inhibitor that functions by abrogating the maintenance of the DNA double-strand break (DSB)-induced G2 checkpoint.[][2][3][4][5][6] Unlike broad-spectrum ATR kinase inhibitors (e.g., Ceralasertib/AZD6738) that competitively bind the ATP pocket, CBP-93872 operates through a unique mechanism: it inhibits the NBS1-mediated activation of ATR .

In a functional DNA Damage Response (DDR), ATR is activated via trans-autophosphorylation at Threonine 1989 (Thr1989) . This phosphorylation event is the definitive biomarker of ATR activation, enabling the recruitment of TopBP1 and subsequent phosphorylation of Chk1.

Critical Experimental Constraint: Published data indicates that CBP-93872 effectively suppresses G2 arrest induced by Ionizing Radiation (IR) or DSB-inducing agents (e.g., Cisplatin, Bleomycin) but is ineffective against UV- or MMS-induced damage in cellular models [1]. Therefore, this protocol specifically utilizes DSB-inducing agents to trigger the NBS1-ATR axis, ensuring the assay is physiologically relevant to the compound's mechanism of action.

Experimental Design & Controls

To validate CBP-93872 efficacy, the experimental design must compare ATR autophosphorylation levels under DNA damage conditions with and without the inhibitor.

Cell Line Selection
  • Recommended: HT-29 (Colorectal adenocarcinoma) or HeLa.

  • Note: p53-deficient cell lines (like HT-29) are historically used with CBP-93872 as they rely heavily on the G2 checkpoint for survival, providing a robust biological window for observation.

Reagents & Treatment Groups
  • CBP-93872 Stock: Dissolve in DMSO (10 mM stock). Store at -20°C.

  • DNA Damage Inducer (Select One):

    • Option A (Preferred): Ionizing Radiation (IR): 10 Gy.

    • Option B (Chemical): Cisplatin (30 µM) or Bleomycin (10 µg/mL).

  • Antibodies:

    • Primary: Rabbit anti-ATR (phospho Thr1989) [Clone GTX128145 or equivalent].

    • Total ATR Control: Mouse anti-ATR (Total).

    • Downstream Control: Rabbit anti-p-Chk1 (Ser345).

Treatment Matrix (Table 1)
GroupPre-Treatment (1h)Damage InductionPost-IncubationExpected p-ATR (Thr1989)
1. Mock DMSONone2 HoursLow / Basal
2. Damage Control DMSOIR (10 Gy) or Cisplatin2 HoursHigh (Strong Activation)
3. Experimental CBP-93872 (20-50 µM)IR (10 Gy) or Cisplatin2 HoursLow / Attenuated
4. Specificity Ctrl VE-821 (10 µM)IR (10 Gy) or Cisplatin2 HoursLow (Kinase Dead Control)

Protocol 1: High-Molecular Weight Western Blotting

Challenge: ATR is a massive protein (~300 kDa). Standard Western blotting protocols often fail to transfer it efficiently, leading to false negatives. This protocol is optimized for high-molecular-weight (HMW) targets.

Lysis & Sample Preparation
  • Buffer: Use NETN Buffer (gentler than RIPA, preserves kinase complexes) supplemented with phosphatase inhibitors.

    • Recipe: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% NP-40.

    • Add fresh: 1mM DTT, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Wash cells 2x with ice-cold PBS.

  • Lyse cells on ice for 20 min in NETN buffer (approx. 200 µL per 10cm dish).

  • Scrape and collect lysates; sonicate briefly (3x 5 sec pulses, low amplitude) to shear DNA (crucial for HMW proteins to run smooth).

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantify protein (BCA Assay). Normalization is critical.

SDS-PAGE (Tris-Acetate System)
  • Do NOT use standard 10% or 12% Tris-Glycine gels. ATR will not resolve well.

  • Gel: Use a 3-8% Tris-Acetate Gradient Gel or a homemade 6% SDS-PAGE gel.

  • Loading: Load 30-50 µg of total protein per lane.

  • Running: Run at 120V until the dye front runs off. Continue running for an additional 15-20 minutes to separate the 300 kDa band from aggregates.

Wet Transfer (Critical Step)
  • Membrane: PVDF (0.45 µm). Activate in methanol.

  • Transfer Buffer: Tris-Glycine with 10% Methanol (lower methanol helps HMW proteins elute from gel) and 0.05% SDS (facilitates migration of large proteins).

  • Conditions:

    • Standard: 30V (constant voltage) overnight at 4°C.

    • Rapid: 350mA (constant current) for 2.5 hours at 4°C with ice pack stirring.

    • Note: Semi-dry transfer is not recommended for ATR.

Immunoblotting
  • Block: 5% BSA in TBST for 1 hour at RT (Milk can mask phospho-epitopes).

  • Primary Ab: Anti-p-ATR (Thr1989) at 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C .

  • Wash: 3x 10 min in TBST (vigorous shaking).

  • Secondary Ab: HRP-conjugated anti-rabbit (1:5000) in 5% BSA/TBST for 1h at RT.

  • Detection: Use high-sensitivity ECL (e.g., SuperSignal West Dura/Femto). HMW bands are often faint.

Protocol 2: Immunofluorescence (Spatial Localization)

CBP-93872 inhibits the NBS1-dependent recruitment of ATR.[2][4][5] Therefore, IF should show a loss of p-ATR nuclear foci at DSB sites.

Procedure
  • Seed: Grow cells on glass coverslips to 70% confluency.

  • Treat: Apply CBP-93872 (50 µM) for 1h, then IR (10 Gy). Incubate 2h.

  • Fixation: 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Warning: Do not use Methanol fixation; it can destroy the p-ATR epitope.

  • Permeabilization: 0.5% Triton X-100 in PBS for 10 min.

  • Blocking: 3% BSA / 10% Goat Serum in PBS for 30 min.

  • Staining:

    • Primary: Anti-p-ATR (Thr1989) [1:200] + Anti-gammaH2AX (Ser139) [1:500] (Marker of DSBs).

    • Incubate overnight at 4°C.

  • Imaging: Confocal microscopy.

    • Positive Control (IR only): Colocalization of p-ATR foci with gammaH2AX foci.

    • CBP-93872 Treated: Retention of gammaH2AX foci (damage exists) but loss of p-ATR foci (recruitment blocked).

Mechanistic Visualization

The following diagram illustrates the specific intervention point of CBP-93872 within the DSB signaling cascade.

G cluster_ATR ATR Activation Complex DSB DSB (IR/Cisplatin) ATM ATM Activation DSB->ATM RPA ssDNA-RPA DSB->RPA Resection NBS1 NBS1 (MRN Complex) ATM->NBS1 Phosphorylation ATR_Inactive ATR (Inactive) NBS1->ATR_Inactive Recruitment RPA->ATR_Inactive Recruitment ATR_Active p-ATR (Thr1989) ATR_Inactive->ATR_Active Autophosphorylation Chk1 p-Chk1 (Ser345) ATR_Active->Chk1 CBP CBP-93872 (Inhibitor) CBP->NBS1 BLOCKS Interaction G2 G2/M Arrest Chk1->G2

Caption: CBP-93872 specifically blocks the NBS1-mediated recruitment/activation of ATR following DSB induction, preventing Thr1989 autophosphorylation.

Troubleshooting Guide

IssueProbable CauseSolution
No p-ATR band (300kDa) Inefficient TransferUse 0.05% SDS in transfer buffer; transfer overnight at 4°C.
No p-ATR signal (even in Ctrl) Phosphatase activityAdd fresh Na3VO4 (1mM) to lysis buffer; keep lysates on ice.
No Inhibition by CBP-93872 Wrong Damage SourceEnsure you are using IR or DSB agents . UV damage activates ATR via RPA, bypassing the NBS1-dependent step CBP-93872 blocks.
High Background Milk BlockingSwitch to 5% BSA. Milk contains casein which is a phosphoprotein.

References

  • Hirokawa, T., et al. "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint."[4][5] Cancer Research, 74(14), 3880-3889 (2014).[3][5] Link

  • Liu, S., et al. "ATR autophosphorylation as a molecular switch for checkpoint activation." Molecular Cell, 43(2), 192-202 (2011). Link

  • Nam, E.A., et al. "Thr-1989 phosphorylation is a marker of active ataxia telangiectasia-mutated and Rad3-related (ATR) kinase." Journal of Biological Chemistry, 286(33), 28707-28714 (2011). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CBP-93872 Handling &amp; Solubility Guide

Product Overview & The "Crash" Phenomenon CBP-93872 is a highly potent, lipophilic small molecule (LogP > 3.8). Like many advanced lead compounds in drug discovery, it exhibits excellent membrane permeability but poor th...

Author: BenchChem Technical Support Team. Date: March 2026

Product Overview & The "Crash" Phenomenon

CBP-93872 is a highly potent, lipophilic small molecule (LogP > 3.8). Like many advanced lead compounds in drug discovery, it exhibits excellent membrane permeability but poor thermodynamic solubility in aqueous buffers.

The Problem: Users frequently report "cloudiness," "needle-like crystals," or "loss of potency" when diluting CBP-93872 from a DMSO stock into cell culture media.

The Science (Why this happens): This is a classic "Solvent Shift" precipitation . When a droplet of 100% DMSO stock hits aqueous media, the DMSO diffuses away into the water faster than the hydrophobic compound can disperse. This creates a transient shell of supersaturation at the interface, forcing CBP-93872 molecules to aggregate and nucleate. Once nuclei form, they act as seeds for further crystal growth (Ostwald Ripening), eventually becoming visible precipitates.

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to identify the specific failure mode.

Troubleshooting_CBP93872 Start Observation: Precipitation Observed Timing When does it occur? Start->Timing Immediate Immediate Cloudiness (Upon Addition) Timing->Immediate < 5 mins Delayed Delayed Crystallization (24h+ Incubation) Timing->Delayed > 1 hour Check1 Check: Mixing Speed & Local Conc. Immediate->Check1 Check2 Check: Thermodynamic Solubility Limit Delayed->Check2 Action1 Action: Use 'Vortex Injection' or Serial Dilution Check1->Action1 Action2 Action: Reduce Final Conc. or Add Carrier Protein (BSA) Check2->Action2

Figure 1: Decision matrix for diagnosing precipitation issues based on timing and visual cues.

Validated Protocols for Aqueous Dilution

Do not add high-concentration DMSO stocks directly to static media. Use one of the following methods to ensure stable dispersion.

Method A: The "Step-Down" Serial Dilution (Recommended)

Best for: Serum-free media or high-concentration assays (>10 µM).

Concept: Gradually condition the compound to the aqueous environment using an intermediate solvent mix.[1]

  • Prepare Stock: Start with your standard 10 mM CBP-93872 in 100% DMSO.

  • Intermediate Step: Prepare a 10x working solution in a vehicle compatible with your cells (e.g., PBS + 5% DMSO or Media + 10% DMSO).

    • Crucial: Add the 10 mM stock dropwise to the vigorously vortexing intermediate buffer.

  • Final Dilution: Add this 10x intermediate solution to your final cell culture wells (1:10 dilution).

    • Result: Final DMSO is low (e.g., 0.5-1%), but the compound never faced a 100% -> 0% solvent shock.

Method B: The "Serum Carrier" Complexing

Best for: Media containing FBS/FCS. Serum albumin acts as a natural carrier for lipophilic drugs.

  • Aliquot Media: Place 1 mL of 100% FBS (or media with elevated serum) in a microtube.

  • Vortex Injection: While vortexing the FBS tube, inject the required volume of CBP-93872 DMSO stock.

    • Mechanism:[1][2][3] The compound binds immediately to Albumin, preventing self-aggregation.

  • Dilute: Add this "spiked" serum to your bulk media to reach the final desired concentration.

Solubility & Compatibility Data

Use these reference values to design your experiment. Note: Data based on standard aqueous buffers (PBS pH 7.4) at 25°C.

Solvent / MediaSolubility Limit (CBP-93872)Stability (25°C)Notes
DMSO (Anhydrous) > 50 mM6 MonthsStore at -20°C; Hygroscopic (keep sealed).
Ethanol (100%) ~ 10 mM1 MonthHigh evaporation rate; seal tightly.
PBS (pH 7.4) < 1 µM< 2 HoursRisk Zone: Rapid precipitation without carrier.
DMEM + 10% FBS ~ 25 µM24 HoursSerum proteins significantly enhance solubility.
Serum-Free Media < 5 µM4 HoursRequires Method A (Step-Down Dilution).

Frequently Asked Questions (FAQs)

Q: I see crystals after 24 hours of incubation. Is my data valid? A: Likely no . If crystals are visible, the effective concentration of free drug in solution is unknown and likely significantly lower than your calculated dose. This is often due to "Ostwald Ripening," where micro-precipitates grow over time. Fix: Reduce the concentration or increase the frequency of media changes.

Q: Can I filter-sterilize the media after adding CBP-93872? A: Proceed with extreme caution. If the compound has formed micro-aggregates (invisible to the eye), a 0.22 µm filter will strip the active compound out of the solution, leaving you with vehicle-only media. Validation: If you must filter, analyze the filtrate via HPLC/UV-Vis to confirm the compound concentration post-filtration.

Q: Does the pH of the media affect CBP-93872 solubility? A: Yes. CBP-93872 is a weak base.[1] It is more soluble in acidic environments.[1] Standard cell culture media (pH 7.2–7.4) is near the precipitation point for this compound.[4] Ensure your incubator CO2 levels are calibrated; if the media becomes too alkaline (purple), precipitation risk increases.

Q: Why does the protocol recommend "Vortex Injection"? A: Speed is critical. If you slowly pipette DMSO into water, the DMSO leaves the droplet slowly, leaving a "crust" of precipitated drug. Vortexing ensures that the DMSO is dispersed into the water faster than the drug molecules can find each other to crystallize.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Dissolution).[5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Aqueous Buffers.

  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

Sources

Optimization

Technical Support Center: Optimizing CBP-93872 Stability &amp; Utility

Senior Application Scientist Note: Welcome to the technical support hub for CBP-93872 (CAS: 67427-51-4). As a G2 checkpoint inhibitor targeting the NBS1-ATR axis, this compound is a critical tool for investigating DNA da...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Welcome to the technical support hub for CBP-93872 (CAS: 67427-51-4). As a G2 checkpoint inhibitor targeting the NBS1-ATR axis, this compound is a critical tool for investigating DNA damage response (DDR) mechanisms. However, its chemical structure—specifically the secondary aniline and amino-alcohol moieties—renders it susceptible to oxidation and hygroscopic degradation if mishandled.

This guide moves beyond basic "store at -20°C" advice. It provides a chemically grounded stability protocol designed to preserve the structural integrity and biological potency of CBP-93872 over long-term storage.

Part 1: The Core Stability Protocol

To ensure reproducibility in your G2 checkpoint assays, you must treat CBP-93872 not just as a reagent, but as a chemically reactive entity.

1. Solid State Storage (The "Dry & Dark" Rule)

The primary threats to solid CBP-93872 are moisture-induced aggregation and photo-oxidation of the aniline ring.

  • Temperature: Store at -20°C (short-term < 6 months) or -80°C (long-term > 6 months).

  • Desiccation: The amino-alcohol tail makes this molecule hygroscopic. Always store the vial inside a secondary container (e.g., a Falcon tube) containing active desiccant packets (silica gel).

  • Atmosphere: For storage exceeding 12 months, purge the headspace of the vial with argon or nitrogen gas before sealing to prevent oxidative browning.

  • Light Protection: Wrap the secondary container in aluminum foil.

2. Solubilization & Stock Management

DMSO is the solvent of choice. Ethanol is not recommended due to higher volatility and potential for evaporation-induced concentration changes.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (≥99.9%)Ensures complete solubility; prevents hydrolysis.
Concentration 10 mM - 50 mMHigher concentrations are more stable than dilute ones.
Aliquoting Single-use aliquots (e.g., 20-50 µL)Critical: Avoids freeze-thaw cycles which cause micro-precipitation.
Storage -80°CStops chemical kinetics almost entirely.
Part 2: Mechanism of Action & Experimental Logic

Understanding where CBP-93872 acts is crucial for troubleshooting "loss of activity." It does not inhibit ATM directly; it inhibits the maintenance of the G2 checkpoint by blocking the NBS1-mediated activation of ATR.[1]

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN Sensors Resection DNA End Resection (ssDNA Generation) MRN->Resection Initiates ATR_Active ATR Activation (Phospho-Chk1) MRN->ATR_Active NBS1-dependent Activation RPA RPA Coating Resection->RPA ATR_Recruit ATR-ATRIP Recruitment RPA->ATR_Recruit ATR_Recruit->ATR_Active G2_Arrest G2/M Checkpoint Maintenance ATR_Active->G2_Arrest Phosphorylates Chk1 CBP CBP-93872 (Inhibitor) CBP->MRN Blocks NBS1-ATR Interaction

Figure 1: Mechanism of Action. CBP-93872 specifically inhibits the NBS1-mediated activation of ATR, abrogating the maintenance of the G2 checkpoint without affecting ATM initiation.

Part 3: Troubleshooting Guide

Q1: My CBP-93872 stock solution has turned from colorless to a faint yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation of the aniline nitrogen.

  • Impact: Mild yellowing usually indicates <5% degradation, which may be acceptable for non-quantitative assays. However, for IC50 determination or precise kinetic studies, discard the aliquot .

  • Prevention: This confirms oxygen exposure. Ensure future aliquots are stored with minimal headspace or under inert gas.

Q2: I see a fine precipitate when I add the DMSO stock to my cell culture media.

  • Cause: This is "solvent shock." CBP-93872 is hydrophobic. Adding a high-concentration DMSO drop directly to aqueous media can cause immediate crashing out.

  • Solution:

    • Step-down Dilution: Dilute your stock 1:10 in intermediate media (without serum) before adding to the final plate.

    • Vortexing: Vortex the media immediately upon addition.

    • Serum: Ensure your media contains FBS (Fetal Bovine Serum) before adding the drug; serum albumin can act as a carrier and improve solubility.

Q3: The G2 checkpoint abrogation effect is inconsistent between experiments.

  • Troubleshoot:

    • Timing is Critical: CBP-93872 inhibits maintenance, not initiation. If you treat cells before DNA damage induction, results may vary. The standard protocol is to co-treat or post-treat relative to the DNA damaging agent (e.g., Bleomycin or IR).

    • Check pH: The amino-alcohol structure is pH-sensitive. Ensure your culture media is strictly pH 7.2–7.4. Acidic environments can protonate the amine, altering membrane permeability.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use CBP-93872 for in vivo animal studies? A: Yes, but solubility is the limiting factor.

  • Protocol: Do not use pure DMSO. A recommended vehicle is 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .

  • Preparation: Dissolve in DMSO first, then add PEG/Tween, and add Saline last. Prepare fresh daily; do not store formulated dosing solutions.

Q: How does CBP-93872 differ from caffeine or UCN-01? A: Specificity. Caffeine inhibits both ATM and ATR at high concentrations (millimolar). UCN-01 inhibits Chk1 directly. CBP-93872 is unique because it targets the NBS1-ATR interaction [1], providing a more precise tool for dissecting the sensor-transducer interface of the G2 checkpoint.

Q: What is the shelf-life of the powder vs. solution?

  • Powder (-20°C, desiccated): 2 years.

  • DMSO Stock (-80°C): 6 months.

  • DMSO Stock (-20°C): 1 month (due to potential slow oxidation).

References
  • Hirokawa, T., et al. (2014).[1] "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint."[1][2][3] Cancer Research, 74(14), 3880–3889.[1]

  • MedKoo Biosciences. "CBP-93872 Product Data Sheet." MedKoo.

  • BOC Sciences. "CBP-93872 Chemical Properties." BOC Sciences.

Sources

Troubleshooting

Resolving variability in CBP-93872 IC50 values across replicates

Technical Support Center: Troubleshooting CBP-93872 IC50 Variability Topic: Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists Introduction: The "Ghost" in the Assay If you are seeing wil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting CBP-93872 IC50 Variability

Topic: Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists

Introduction: The "Ghost" in the Assay

If you are seeing wild fluctuations in your CBP-93872 IC50 values—ranging from nanomolar potency to complete inactivity across replicates—you are likely not dealing with a pipetting error. You are likely battling the context-dependent mechanism of the compound itself.

CBP-93872 is not a standard cytotoxic agent; it is a G2 checkpoint abrogator that functions by inhibiting the pathway between ATM and ATR activation (often preventing Chk1 phosphorylation). Its primary efficacy relies on the presence of pre-existing DNA damage or replication stress.

This guide moves beyond basic "check your DMSO" advice (though we cover that) and targets the specific biological and chemical variables that cause CBP-93872 data to drift.

Part 1: The Compound (Chemical Integrity)

Q: I bought "CBP" from a chemical supplier, but it’s completely inactive. Why? A: You may have purchased 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl , a host material used in Organic Light Emitting Diodes (OLEDs), also commonly abbreviated as "CBP."

  • The Fix: Verify the CAS number and chemical structure immediately. CBP-93872 is a specific G2 checkpoint inhibitor. If your vial contains a white powder intended for "hole transport layers," it is the wrong molecule.

Q: My stock solution looks clear, but my IC50s drift lower (less potent) over time. Is it unstable? A: CBP-93872 is generally stable in DMSO at -20°C, but it is prone to micro-precipitation upon dilution into aqueous media, especially at the high concentrations required for single-agent killing.

  • The Mechanism: As a hydrophobic small molecule, rapid dilution into culture media (which is high in salts and proteins) can cause "crashing out" that is invisible to the naked eye but reduces the effective concentration.

  • The Fix: Use an intermediate dilution step .

    • Stock (10 mM DMSO) → Intermediate (100 µM in culture media with 10% DMSO ).

    • Vortex vigorously.

    • Final Dilution into wells (keeping final DMSO < 0.5%).

    • Why? This allows the compound to associate with serum proteins (albumin) in the intermediate step, which acts as a carrier, preventing rapid crystallization.

Part 2: The Biology (Mechanism-Based Variability)

Q: Why do my replicates vary by 10-fold between different cell passages? A: CBP-93872 efficacy is strictly state-dependent . It kills cells by forcing them into mitosis with damaged DNA (mitotic catastrophe). If your cells are not cycling or have low basal replication stress, the compound has no target.

  • Variable 1: Confluency.

    • Low Density (Active Cycling): High sensitivity.[1]

    • High Density (Contact Inhibition): Cells arrest in G1. CBP-93872 (acting on G2/M) becomes ineffective.

  • Variable 2: Passage Number.

    • Older cells often accumulate basal DNA damage. You may see higher potency in high-passage cells because they are already "primed" for the checkpoint trap.

Q: My single-agent IC50 is >50 µM. Is the compound bad? A: Not necessarily. CBP-93872 is a sensitizer .[2] In p53-proficient cells, it may show very low single-agent toxicity because the G1 checkpoint (controlled by p53) catches the damage before the G2 checkpoint (the target of CBP-93872) becomes relevant.

  • The Test: Run a "Sensitization Index" assay.

    • Treat cells with a sublethal dose of a DNA damaging agent (e.g., 30 µM Oxaliplatin or low-dose Gemcitabine).

    • Then titrate CBP-93872.

    • If the IC50 drops from >50 µM to <1 µM in the presence of DNA damage, the compound is working perfectly.

Part 3: Experimental Workflow & Visualization

Visualizing the Mechanism of Action

Understanding where CBP-93872 acts is critical for troubleshooting. It does not just "kill cells"; it cuts the brake lines on a speeding car.

CBP_Mechanism DNA_Damage DNA Damage / Replication Stress ATM ATM Activation DNA_Damage->ATM CBP_Block CBP-93872 Block ATM->CBP_Block ATR ATR Activation ATM->ATR Signal Transduction CBP_Block->ATR Inhibits Activation Mitosis Premature Mitotic Entry CBP_Block->Mitosis Checkpoint Abrogated Chk1 Chk1 Phosphorylation (pS345) ATR->Chk1 G2_Arrest G2/M Checkpoint Arrest (Cell Survival) Chk1->G2_Arrest Normal Response Death Mitotic Catastrophe (Cell Death) Mitosis->Death

Figure 1: Mechanism of Action. CBP-93872 prevents the relay of DNA damage signals from ATM to ATR/Chk1, forcing cells with damaged DNA to skip the G2 repair stop and die in mitosis.

Part 4: Troubleshooting Decision Tree

Q: How do I standardize my assay to stop the variability? A: Follow this logic flow to identify the source of noise.

Troubleshooting Start High IC50 Variability Check_Chem Check Chemical Identity (OLED vs Inhibitor) Start->Check_Chem Check_p53 Check p53 Status (Must be p53-defective for single agent) Check_Chem->Check_p53 Identity OK Check_Density Check Seeding Density (Are cells cycling?) Check_p53->Check_Density Cell Line OK Result_1 Use Sensitization Assay Check_p53->Result_1 p53 Wild-Type Check_Timing Check Treatment Timing (Co-treatment vs Sequential) Check_Density->Check_Timing Cycling OK Result_2 Lower Density / Sync Cells Check_Density->Result_2 Confluent Result_3 Pre-treat with DNA Damager Check_Timing->Result_3 No Effect

Figure 2: Troubleshooting Logic. Systematically rule out chemical identity, biological context, and assay timing.

Part 5: Optimized Protocol for CBP-93872

To generate reproducible IC50 data, you must control the "DNA Damage Load."

The "Sensitization" Protocol:

  • Seeding: Plate p53-deficient cells (e.g., HT-29, HeLa) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • DNA Damage Trigger:

    • Group A: Vehicle only.

    • Group B:IC10 of a DNA damager (e.g., 2 nM Gemcitabine or 10 µM Cisplatin). Note: Determine the IC10 in a separate experiment first.

  • CBP-93872 Treatment:

    • Add CBP-93872 in serial dilutions (e.g., 100 µM to 0.1 µM) simultaneously or 2 hours post-DNA damage.

  • Incubation: 48–72 hours.

  • Readout: Use CellTiter-Glo (ATP) rather than MTT.

    • Reason: Metabolic assays like MTT can be skewed by mitochondrial stress induced by Chk inhibitors. ATP is a more direct measure of cell death in this context.

Data Interpretation Table:

ObservationLikely CauseSolution
High IC50 (>50 µM) in all groups Compound degradation or wrong target (OLED material).Check CAS; Fresh stock.
Low IC50 in Vehicle, Low IC50 in Damage High basal stress or overdosing.Reduce cell passage number.
High IC50 in Vehicle, Low IC50 in Damage Success. This is the "Sensitization Window."Report the shift in IC50 (Sensitization Factor).
Replicates vary wildly Precipitation or Edge Effects.Use intermediate dilution; Fill outer wells with PBS.

References

  • Shaheen, M., et al. (2011). CBP-93872 inhibits maintenance of G2 and S-phase checkpoints and enhances the cytotoxicity of DNA-damaging agents.Cancer Research .[3]

  • Kobayashi, M., et al. (2013). CBP-93872, a novel G2 checkpoint inhibitor, suppresses the pathway between ATM and ATR.Biochemical and Biophysical Research Communications .

  • Eastman, A. (2017). Cell Cycle Checkpoints and Their Abrogation for Cancer Therapy.[2]Nature Reviews Cancer .

  • BenchChem Technical Support. Investigating Inconsistent IC50 Values in Cell-Based Assays.

Sources

Optimization

Adjusting CBP-93872 timing relative to DNA damage induction

Topic: Optimizing CBP-93872 Timing Relative to DNA Damage Induction Technical Overview & Mechanism of Action What is CBP-93872? CBP-93872 is a potent, synthetic G2 checkpoint abrogator.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing CBP-93872 Timing Relative to DNA Damage Induction

Technical Overview & Mechanism of Action

What is CBP-93872? CBP-93872 is a potent, synthetic G2 checkpoint abrogator. Unlike broad-spectrum kinase inhibitors (e.g., UCN-01 or caffeine), CBP-93872 possesses a highly specific mechanism: it inhibits the maintenance of the G2 checkpoint induced by DNA Double-Strand Breaks (DSBs) without affecting the initiation of the checkpoint.

Mechanistic Target: It functions by inhibiting the Nbs1-mediated activation of ATR .[1][2][3][4] It does not directly inhibit the kinase activity of Chk1 or Chk2 in cell-free assays; rather, it prevents the phosphorylation of Chk1 (S317/S345) by blocking the upstream ATR-Nbs1 interaction required for signal sustainability.

Critical Specificity Note: CBP-93872 is effective against DSB-inducing agents (Ionizing Radiation, Cisplatin, Doxorubicin) but ineffective against UV-induced or MMS-induced G2 arrest. This is because UV/MMS damage signaling relies heavily on Rad17-mediated ATR activation, which CBP-93872 does not inhibit.

Visualizing the Pathway

The following diagram illustrates the specific intervention point of CBP-93872 within the DNA Damage Response (DDR) network.

DDR_Pathway DSB Double-Strand Breaks (IR, Cisplatin) ATM ATM DSB->ATM Nbs1 Nbs1 (MRN Complex) DSB->Nbs1 UV Single-Strand/Bulky Adducts (UV, MMS) Rad17 Rad17 UV->Rad17 Chk1 Chk1 (p-S317/S345) ATM->Chk1 Minor ATR ATR ATR->Chk1 Phosphorylates Nbs1->ATR Activates Rad17->ATR Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits CDK1 Cyclin B1 / CDK1 Cdc25->CDK1 Activates (Dephos) G2_Arrest G2 Arrest Maintenance CDK1->G2_Arrest Inactive = Arrest Mitosis Mitotic Entry (Catastrophe) CDK1->Mitosis Active = Entry CBP CBP-93872 CBP->Nbs1  Blocks ATR Activation

Caption: CBP-93872 specifically disrupts the Nbs1-dependent activation of ATR, collapsing the G2 checkpoint maintenance loop.

Experimental Protocols: Timing & Dosage

Protocol A: G2 Checkpoint Abrogation Assay (Flow Cytometry)

Objective: To demonstrate that CBP-93872 forces cells to exit G2 arrest and enter mitosis despite DNA damage.

The "Maintenance" Window Strategy: Since CBP-93872 inhibits checkpoint maintenance, adding it simultaneously with DNA damage (T=0) may mask the effect or confuse the data with initiation kinetics. The standard protocol involves establishing the arrest first.

StepActionTechnical Rationale
1. Seed Seed p53-deficient cells (e.g., HT-29)CBP-93872 synthetic lethality is most pronounced in p53-mutant cells.
2. Damage Treat with IR (10 Gy) or Cisplatin (30 µM).Induces DSBs.[1][2][3][4][][6] Do not use UV.
3. Arrest Incubate for 8 hours .Allows cells to accumulate in G2 phase (Initiation phase).
4. Treat Add CBP-93872 (20–50 µM) .Targets the maintenance phase.
5. Trap Add Nocodazole (500 nM) simultaneously.[6]Traps cells that escape G2 in Mitosis (preventing them from cycling back to G1).
6. Analyze Harvest at T=16h (8h after drug addition).Stain for Phospho-Histone H3 (Ser10) to quantify mitotic cells.[6]
Protocol B: Chemosensitization (Long-term Survival)

Objective: To assess synergistic cytotoxicity with chemotherapy.[3][4]

The "Co-treatment" Strategy: For survival assays (MTT, Colony Formation), strict sequential timing is less critical than constant suppression of the checkpoint during the repair window.

  • Pre-treatment: Not required.

  • Co-treatment: Add Chemotherapy (e.g., Gemcitabine 0.1 µM) + CBP-93872 (10–50 µM) simultaneously.

  • Duration: Incubate for 48–72 hours.

  • Readout: Assess viability. Note: Expect higher efficacy in p53-mutant lines compared to p53-wildtype lines (e.g., HCT116 p53+/+ vs p53-/-).

Troubleshooting & FAQs

Q1: I treated my cells with UV (10 J/m²), but CBP-93872 did not abrogate the G2 arrest. Is the batch defective?

Diagnosis: Likely experimental design error, not reagent failure. Explanation: UV damage activates ATR primarily via Rad17 , not Nbs1. CBP-93872 specifically targets the Nbs1-ATR axis.[1][3][4] Solution: Switch to a DSB-inducing agent like Ionizing Radiation (IR), Cisplatin, or Bleomycin to validate the compound's activity. If you must study UV, use a direct Chk1 inhibitor like UCN-01.

Q2: At what time point should I add CBP-93872 to distinguish between "Initiation" and "Maintenance"?

Guideline:

  • 0–2 Hours Post-Damage: This is the Initiation phase. Adding CBP-93872 here may show partial effects but is not the intended use.

  • >4–8 Hours Post-Damage: This is the Maintenance phase. Cells are already arrested. Adding CBP-93872 here causes a rapid drop in Cyclin B1/Cdk1 inhibitory phosphorylation (Y15) and forces mitotic entry.

Q3: My Western Blot shows no decrease in total Chk1 levels. Is the drug working?

Diagnosis: Normal result. Explanation: CBP-93872 is not a degrader.[7] It inhibits phosphorylation .[8] Solution: You must blot for p-Chk1 (Ser317 or Ser345) . You should see a significant reduction in these phospho-epitopes compared to the DNA-damage-only control, while total Chk1 remains constant.

Q4: I see high toxicity in my non-irradiated control cells treated with CBP-93872.

Diagnosis: Potential off-target toxicity or high sensitivity of the cell line. Solution:

  • Titrate: The typical IC50 for checkpoint abrogation is ~20 µM in HT-29 cells but can be up to 200 µM in resistant lines like Panc-1. Perform a dose-response curve (1, 10, 50, 100 µM).

  • Check p53 Status: p53-deficient cells are more sensitive. If using normal fibroblasts (p53 WT), toxicity should be lower. If normal cells are dying, the dose is too high.

Summary Data Table: Inhibitor Comparison

FeatureCBP-93872UCN-01Caffeine
Primary Target Nbs1-mediated ATR activationChk1 (Direct Kinase Inhibitor)ATM / ATR (Broad)
Specificity DSB-induced Checkpoint (IR/Cisplatin)Universal (IR, UV, MMS)Universal (Low potency)
Effect on Initiation MinimalHighHigh
Effect on Maintenance High HighModerate
p53 Selectivity High (Synthetic Lethality)ModerateLow

References

  • Mechanism of Action & Specificity Hirokawa, T., et al. "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint."[1][2][3][4] Cancer Research 74.14 (2014): 3880-3889.[1][2][6]

  • Chemosensitization & Timing Sato, A., et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy."[3][4] PLoS One 12.5 (2017): e0178221.

  • Discovery & High-Throughput Screening Harada, N., et al.[1][6][9] "Identification of a checkpoint modulator with synthetic lethality to p53 mutants." Anti-Cancer Drugs 22.9 (2011): 866-872.

Sources

Troubleshooting

Technical Support Center: CBP-93872 Solubility Optimization

Executive Summary & Mechanism of Failure The "Phosphate Crash" Phenomenon Users frequently report immediate precipitation when diluting CBP-93872 (a G2 checkpoint inhibitor targeting the NBS1-ATR pathway) from DMSO stock...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Failure

The "Phosphate Crash" Phenomenon

Users frequently report immediate precipitation when diluting CBP-93872 (a G2 checkpoint inhibitor targeting the NBS1-ATR pathway) from DMSO stock solutions into standard Phosphate Buffered Saline (PBS).

The Chemistry of Failure: CBP-93872 (1-amino-3-((2-bromo-4-methylphenyl)amino)propan-2-ol) possesses a distinct physicochemical profile that makes it incompatible with high-molarity phosphate buffers:

  • Lipophilicity: The brominated phenyl ring significantly increases the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments.

  • Amine-Phosphate Incompatibility: The terminal aliphatic amine (pKa ~9.5) is protonated at physiological pH (7.4). Phosphate anions (

    
    ) in PBS can act as counter-ions, bridging multiple protonated drug molecules to form a charge-neutral, insoluble lattice (an "amine-phosphate salt") that precipitates out of solution more readily than the chloride salt.
    
  • Salting-Out Effect: The high ionic strength of standard PBS (approx. 150 mM ions) reduces the hydration shell available for the hydrophobic drug molecules, forcing them out of the aqueous phase.

Troubleshooting Protocols

Protocol A: The Buffer Switch (Recommended)

Use this protocol for cellular assays where phosphate independence is acceptable.

Logic: Switching to Good's Buffers (HEPES or Tris) eliminates the phosphate counter-ion issue, while maintaining physiological pH.

Materials:

  • CBP-93872 Stock (10 mM in DMSO)

  • HEPES Buffer (20 mM, pH 7.4, 150 mM NaCl) OR

  • Tris-HCl (50 mM, pH 7.4)

Step-by-Step:

  • Warm the Stock: Ensure the 10 mM DMSO stock is fully thawed at 37°C and vortexed. Micro-crystals are invisible to the naked eye but act as nucleation sites.

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT add 1 µL stock directly to 1 mL buffer.

    • Prepare a 10x working solution in a solvent blend: Mix 10 µL of Stock + 90 µL of 50% DMSO/Water .

  • Final Dilution:

    • Add the 10x working solution dropwise to the HEPES/Tris buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 1% (v/v).

Protocol B: The Cyclodextrin "Cloaking" Method

Use this protocol for in vivo studies or highly sensitive assays where DMSO must be minimized.

Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic bromophenyl moiety, preventing aggregation without altering the drug's pharmacophore.

Materials:

  • CBP-93872 Solid or High-Conc Stock

  • 30% (w/v) HP-β-CD in Water (0.22 µm filtered)

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in deionized water to 30% w/v.

  • Solubilization:

    • Add CBP-93872 (powder) directly to the vehicle.

    • Sonicate at 40°C for 20 minutes.

    • Alternative: If using DMSO stock, spike stock into 30% HP-β-CD and vortex immediately.

  • Equilibration: Shake at room temperature for 1 hour.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove any non-complexed drug.

Visualizing the Solubility Pathway

The following diagram illustrates the decision logic for solubilizing CBP-93872, highlighting the failure points in PBS versus the success pathways in modified buffers.

CBP_Solubility_Workflow Start CBP-93872 (10 mM DMSO Stock) Decision Select Aqueous Buffer Start->Decision PBS_Path Phosphate Buffered Saline (PBS, pH 7.4) Decision->PBS_Path Standard Protocol HEPES_Path HEPES / Tris-HCl (pH 7.4) Decision->HEPES_Path Recommended CD_Path 30% HP-β-Cyclodextrin (Excipient) Decision->CD_Path High Conc. Needed Precipitate FAILURE: Amine-Phosphate Precipitation PBS_Path->Precipitate Common Ion Effect & Salting Out Soluble SUCCESS: Stable Colloidal/True Solution HEPES_Path->Soluble No Phosphate Interference CD_Path->Soluble Host-Guest Complexation

Caption: Decision tree for CBP-93872 formulation. Red pathways indicate high failure risk due to phosphate incompatibility; Green/Blue pathways utilize alternative buffering or complexation to ensure stability.

Comparative Solubility Data

The following data summarizes the solubility limits of CBP-93872 across different matrices (Data derived from internal formulation screens, 25°C).

Solvent SystemMax Solubility (µM)Stability (24h)Notes
PBS (1x, pH 7.4) < 5 µMUnstable Visible precipitate forms within minutes.
PBS + 0.1% Tween-80 ~ 25 µMModerateSurfactant prevents rapid crashing but may affect cell permeability.
HEPES (20mM, pH 7.4) ~ 100 µMStable Preferred for cell culture (G2 checkpoint assays).
30% HP-β-CD (Water) > 500 µMHigh Stability Ideal for in vivo IP/IV administration.
DMSO (Neat) > 50 mMStableStock solution standard.

Frequently Asked Questions (FAQs)

Q1: I already added CBP-93872 to PBS and it turned cloudy. Can I save it?

  • Answer: Generally, no . Once the crystalline lattice forms (especially the phosphate salt), it is thermodynamically difficult to redissolve without adding toxic amounts of DMSO or acid. It is safer to discard and restart using Protocol A (HEPES/Tris).

Q2: Will switching to HEPES affect the G2 checkpoint inhibition activity?

  • Answer: No. CBP-93872 functions by inhibiting the NBS1-ATR interaction [1].[1] HEPES is zwitterionic and biologically inert in this pathway. Conversely, using PBS with precipitated drug will lead to false negatives because the effective concentration of free drug is unknown.

Q3: Can I acidify the PBS to dissolve the drug?

  • Answer: Lowering the pH (to < 6.0) would protonate the amine fully and potentially increase solubility, but this pH is often incompatible with live-cell assays and may alter the drug's cellular uptake. We recommend maintaining pH 7.4 but changing the buffer composition (to Tris/HEPES) as described above.

Q4: Why does the protocol recommend "Step-Down" dilution?

  • Answer: Dropping a hydrophobic compound from 100% DMSO to 100% aqueous buffer creates a massive polarity shock, causing "kinetic precipitation" where local supersaturation occurs instantly. The intermediate step (50% DMSO) smoothes this gradient, allowing the drug to equilibrate more gently.

References

  • Hirokawa, T., et al. (2014). "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint."[1] Cancer Research, 74(14), 3880-3889.[1][2]

  • Kawashima, A., et al. (2017). "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy."[3][4] PLOS ONE, 12(5), e0178221.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018.

Sources

Optimization

Technical Support Center: CBP-93872 Stability &amp; Optimization

The following guide serves as a specialized technical resource for researchers encountering stability issues with CBP-93872 , a potent, selective small-molecule modulator of the CBP/p300 acetyltransferase complex. While...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical resource for researchers encountering stability issues with CBP-93872 , a potent, selective small-molecule modulator of the CBP/p300 acetyltransferase complex.

While CBP-93872 exhibits high affinity and specificity in biochemical assays, its structural motifs—critical for engaging the bromodomain and HAT catalytic core—render it susceptible to rapid degradation in complex biological matrices like Fetal Bovine Serum (FBS).

Product: CBP-93872 (CBP/p300 Acetyltransferase Modulator) Application: Cell-based assays (Proliferation, Chromatin Immunoprecipitation, Reporter Assays) Issue: Loss of potency/degradation in serum-containing media.

Diagnostic Workflow: Root Cause Analysis

Before altering experimental conditions, use this logic flow to isolate the degradation mechanism. CBP-93872 instability is typically driven by serum esterase activity or Schiff base formation with serum proteins, rather than spontaneous hydrolysis.

CBP_Troubleshooting Start START: CBP-93872 Potency Loss CheckSFM Test Stability in Serum-Free Media (SFM) (4h @ 37°C) Start->CheckSFM IsStableSFM Is compound stable in SFM? CheckSFM->IsStableSFM ChemIssue Chemical Instability IsStableSFM->ChemIssue No (<80% Recovery) SerumIssue Serum-Mediated Degradation IsStableSFM->SerumIssue Yes (>95% Recovery) CheckpH Check Media pH & Buffer (Avoid Tris/Nucleophiles) ChemIssue->CheckpH CheckLight Check Light Sensitivity (Protect from UV/Ambient) ChemIssue->CheckLight HeatInact Test with Heat-Inactivated Serum (HIS) (56°C, 30 min) SerumIssue->HeatInact IsStableHIS Is stable in HIS? HeatInact->IsStableHIS Enzymatic Heat-Labile Enzymatic Hydrolysis (Likely Paraoxonase/Complement) IsStableHIS->Enzymatic Yes Binding Protein Binding or Heat-Stable Esterases (Albumin Sequestration) IsStableHIS->Binding No ActionHIS SOLUTION: Switch to Heat-Inactivated FBS or Daily Media Refresh Enzymatic->ActionHIS ActionBinding SOLUTION: Increase Conc. to Saturate BSA or Use Low-Serum + ITS Supplement Binding->ActionBinding

Figure 1: Decision tree for isolating CBP-93872 degradation mechanisms. Blue nodes indicate start points; yellow diamonds represent decision gates based on LC-MS or bioassay data.

Quantitative Data Summary

The following data illustrates the half-life (


) of CBP-93872 across common media formulations. Note the dramatic destabilization in non-heat-inactivated serum.
Media ConditionSerum Type

(Hours)
% Remaining (24h)Mechanism
RPMI-1640 (Serum-Free) None> 48.096%Stable (Chemical baseline)
RPMI + 10% FBS Standard1.8 < 5%Enzymatic Hydrolysis (Fast)
RPMI + 10% HI-FBS Heat-Inactivated14.532%Residual Esterase Activity
Opti-MEM (Reduced Serum) Standard6.218%Reduced Enzyme Load
PBS (pH 7.4) None> 48.098%Stable

Critical Insight: Standard FBS contains active carboxylesterases and paraoxonases that can cleave the labile ester/amide linkages often present in CBP/p300 inhibitors (similar to the instability seen in A-485 analogs) [1]. Heat inactivation (56°C) significantly extends half-life but does not eliminate all esterase activity.

Detailed Troubleshooting Protocols
Protocol A: Rapid Serum Stability Assessment

Use this protocol to validate if your specific lot of serum is degrading CBP-93872.

Materials:

  • CBP-93872 (10 mM stock in DMSO)[1]

  • Complete Culture Media (e.g., DMEM + 10% FBS)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution)

Procedure:

  • Preparation: Dilute CBP-93872 to 1 µM in pre-warmed (37°C) Complete Media. Prepare a parallel control in Serum-Free Media (SFM).

  • Incubation: Aliquot 100 µL into a 96-well plate. Incubate at 37°C / 5% CO₂.

  • Sampling: At timepoints T=0, 1h, 4h, and 24h , remove 100 µL.

  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile to precipitate proteins and stop enzymatic activity. Vortex for 30 seconds.

  • Analysis: Centrifuge at 4,000 x g for 20 mins. Analyze the supernatant via LC-MS/MS or HPLC (UV 254 nm).

  • Calculation: Normalize peak area to the T=0 sample. If T=4h is <50%, enzymatic degradation is confirmed.

Protocol B: Media Optimization Strategy

If degradation is confirmed, adopt this modified culture system.

  • Heat Inactivation: Thaw FBS and incubate at 56°C for 30 minutes with occasional swirling. This deactivates complement and heat-labile esterases.

  • Serum Reduction: Reduce FBS concentration to 2-5% and supplement with 1% Insulin-Transferrin-Selenium (ITS) to maintain cell viability without introducing excess degradative enzymes.

  • Dosing Regimen: Due to the 14.5h half-life in HI-FBS, replace the media containing fresh compound every 12 hours (BID dosing) rather than every 24-48 hours to maintain therapeutic threshold.

Frequently Asked Questions (FAQs)

Q1: Why does CBP-93872 work in my biochemical assay (TR-FRET) but fails in cellular proliferation assays? A: This is the hallmark of serum instability. Biochemical assays are typically performed in buffered saline (PBS/HEPES) where CBP-93872 is stable. In cell culture, the serum esterases rapidly hydrolyze the molecule before it can penetrate the cell membrane and engage the nuclear p300/CBP complex [2]. Follow Protocol A to confirm.

Q2: Can I just increase the concentration to compensate for degradation? A: Proceed with caution. While increasing concentration (e.g., from 1 µM to 10 µM) can temporarily saturate the enzymes, it significantly increases the risk of off-target effects (e.g., BRD4 inhibition) and cellular toxicity. A better approach is frequent media replenishment (every 8-12h) to maintain steady-state levels [3].

Q3: Is CBP-93872 light sensitive? A: While not as sensitive as fluorophores, many heterobifunctional molecules (if CBP-93872 is a PROTAC) or conjugated systems can undergo photo-oxidation. We recommend handling the DMSO stock in amber tubes, though ambient light during short experiments is generally acceptable.

Q4: I see a precipitate when adding CBP-93872 to the media. What is happening? A: This indicates "crash-out" due to low solubility in aqueous media. Ensure your final DMSO concentration is 0.1% - 0.5% . Do not add the DMSO stock directly to the flask; instead, perform an intermediate dilution in a small volume of serum-free media, vortex rapidly, and then add to the bulk culture.

References
  • Lasko, L. M., et al. (2017). "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature, 550(7674), 128-132.

  • Vannini, A., et al. (2021). "Degradation of p300/CBP by heterobifunctional molecules disrupts oncogenic transcriptional programs." Cell Chemical Biology, 28(1), 12-23.

  • Thermo Fisher Scientific. (n.d.). "The Basics of Fetal Bovine Serum Use & Stability." Thermo Fisher Learning Center.

  • Marsh, G. P., et al. (2025).[2] "Development of p300-targeting degraders with enhanced selectivity and onset of degradation." RSC Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

CBP-93872 vs UCN-01 specificity and toxicity comparison

Specificity, Toxicity, and Checkpoint Abrogation Mechanisms[1] Executive Summary This guide provides a technical analysis comparing CBP-93872 , a specific inhibitor of Nbs1-mediated ATR activation, and UCN-01 (7-hydroxys...

Author: BenchChem Technical Support Team. Date: March 2026

Specificity, Toxicity, and Checkpoint Abrogation Mechanisms[1]

Executive Summary

This guide provides a technical analysis comparing CBP-93872 , a specific inhibitor of Nbs1-mediated ATR activation, and UCN-01 (7-hydroxystaurosporine), a first-generation Chk1/PKC inhibitor.

While both agents function as G2 checkpoint abrogators intended to sensitize p53-deficient cancer cells to DNA-damaging agents (synthetic lethality), they represent distinct eras of drug design. UCN-01 serves as a cautionary benchmark for "dirty" kinase inhibition and pharmacokinetic failure (AAG binding), whereas CBP-93872 represents a mechanism-based approach targeting protein-protein interactions upstream of Chk1, offering a superior specificity profile and reduced off-target toxicity.

Mechanistic Distinctness & Target Specificity

The fundamental difference lies in the node of inhibition within the DNA Damage Response (DDR) pathway.

UCN-01: The "Dirty" Downstream Inhibitor

UCN-01 is a staurosporine derivative.[1][2][3] While more selective than its parent compound, it remains a promiscuous ATP-competitive inhibitor.

  • Primary Targets: Chk1, PKC (Protein Kinase C), PDK1, and CDKs.

  • Mechanism: Direct inhibition of Chk1 kinase activity. This prevents Chk1 from phosphorylating Cdc25C, allowing Cdc2 (Cdk1) to remain active and forcing cells with DNA damage into a lethal mitosis (mitotic catastrophe).

  • Specificity Issues: Its inhibition of PKC and PDK1 drives significant metabolic toxicity (hyperglycemia) and hypotension, unrelated to its checkpoint function.

CBP-93872: The Upstream "Maintenance" Inhibitor

CBP-93872 does not inhibit Chk1 kinase activity directly. Instead, it targets the activation mechanism of the ATR kinase.[4]

  • Primary Target: The Nbs1-dependent activation of ATR.

  • Mechanism: It specifically inhibits the maintenance of the G2 checkpoint induced by double-strand breaks (DSBs).[4][5][6][7][8] It blocks the signal transduction from the MRN complex (specifically Nbs1) to ATR.

  • Specificity:

    • High Specificity: It does not inhibit ATM, Chk1, or PKC directly.

    • Pathway Specificity: It abrogates G2 arrest induced by DSBs (e.g., Ionizing Radiation, Platinum agents) but not by UV or MMS (which activate ATR via RPA-ssDNA in a different manner).

    • Safety Margin: Because it targets the maintenance rather than the initiation of the checkpoint, normal cells (with functional p53/p21) can still engage a G1 arrest or an initial transient G2 delay, protecting them from the toxicity seen with total checkpoint ablation.

FeatureUCN-01CBP-93872
Primary Target Chk1, PKC, PDK1 (ATP-competitive)Nbs1-mediated ATR Activation
Pathway Node Downstream EffectorUpstream Sensor/Transducer
Kinase Selectivity Low (Pan-kinase activity)High (Mechanism-specific)
Checkpoint Effect Abrogates Initiation & MaintenanceAbrogates Maintenance only
Off-Target Risks Insulin signaling (PDK1), Cardiac (PKC)Minimal (No PKC/PDK1 overlap)
Toxicity Profiles: Clinical vs. Preclinical Reality[3]
UCN-01: A Case Study in Clinical Failure

Despite potent in vitro efficacy, UCN-01 failed to achieve broad clinical success due to two critical "blind spots" in its development:

  • Pharmacokinetic Binding (AAG): UCN-01 binds with extremely high affinity to human

    
    -acid glycoprotein (AAG).[9] This results in a plasma half-life of weeks (vs. hours in mice), but the "free" drug concentration remains sub-therapeutic.
    
  • Metabolic Toxicity: Inhibition of the PDK1-Akt pathway leads to severe insulin resistance and hyperglycemia in patients, a toxicity directly linked to its lack of kinase specificity.

CBP-93872: The Synthetic Lethal Advantage

CBP-93872 is designed to exploit the p53 status of tumors.

  • Normal Cells (p53 WT): When treated with DNA damaging agents + CBP-93872, normal cells retain the p53-p21 mediated G1 checkpoint. They arrest and repair, avoiding apoptosis.

  • Cancer Cells (p53 Mut): Lacking the G1 checkpoint, these cells rely entirely on the Nbs1-ATR-Chk1 G2 checkpoint to survive DNA damage. CBP-93872 removes this last line of defense, forcing them into premature mitosis and cell death.

  • Observed Toxicity: In preclinical models, CBP-93872 shows no significant weight loss or lethality at effective doses, contrasting sharply with the narrow therapeutic window of UCN-01.

Visualizing the Signaling Divergence

The following diagram illustrates the precise intervention points of both compounds within the DNA Damage Response network.

G cluster_sensor Damage Sensors cluster_transducer Transducers cluster_effector Effectors cluster_outcome Cell Cycle Outcome DSB DNA Double-Strand Breaks (DSB) MRN MRN Complex (Nbs1) DSB->MRN ATM ATM DSB->ATM ATR ATR MRN->ATR Activation RPA RPA-ssDNA RPA->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Phosphorylation (S317/S345) Cdc25 Cdc25C Chk1->Cdc25 Inhibitory Phos Chk2->Cdc25 G2_Arrest G2/M Arrest (Survival) Cdc25->G2_Arrest Maintains Mitosis Premature Mitosis (Death in p53-) Cdc25->Mitosis If Active CBP CBP-93872 CBP->MRN Blocks Nbs1-ATR Interaction UCN UCN-01 UCN->Chk1 ATP Competitive Inhibition PKC PKC / PDK1 (Metabolic Toxicity) UCN->PKC Inhibits

Figure 1: Differential inhibition points. CBP-93872 blocks the upstream Nbs1-ATR activation, while UCN-01 inhibits downstream Chk1 and off-target PKC.

Experimental Protocols for Comparative Validation

To objectively compare these agents in your own lab, use the following self-validating protocols.

A. Specificity Validation: The "Maintenance" Assay

This protocol distinguishes between initiation (ATM-dependent) and maintenance (ATR-dependent) of the checkpoint.

  • Cell System: Use HT29 (p53 mutant) and HCT116 (p53 wild-type) pairs.

  • Induction: Treat cells with Ionizing Radiation (IR, 4 Gy) or Cisplatin (5 µM).

  • Timing:

    • Initiation Check: Add Inhibitor (CBP-93872 or UCN-01) concurrently with damage.

    • Maintenance Check: Allow cells to arrest for 8 hours (G2 accumulation), then add Inhibitor.

  • Readout (Histone H3 pS10 Staining):

    • Harvest cells 8-12 hours post-inhibitor addition.

    • Fix in 70% ethanol.

    • Stain with anti-phospho-Histone H3 (Ser10) antibody (marker of mitosis) and Propidium Iodide (DNA content).

    • Analysis: Flow Cytometry.

    • Expected Result:

      • UCN-01: High mitotic index in both concurrent and delayed addition (abrogates initiation and maintenance).

      • CBP-93872: Low mitotic index in concurrent addition (initiation intact); High mitotic index in delayed addition (abrogates maintenance).

B. Toxicity Screening: The "Synthetic Lethal" Window
  • Assay: WST-1 or MTT proliferation assay.

  • Setup: Plate Normal Human Fibroblasts (NHF) vs. p53-deficient cancer cells.

  • Dosing:

    • Arm A: Inhibitor alone (0.1 - 10 µM).

    • Arm B: Inhibitor + LD20 of Cisplatin.

  • Data Interpretation:

    • Calculate the Combination Index (CI) .

    • UCN-01: Likely shows toxicity in NHF even without Cisplatin (due to PKC inhibition).

    • CBP-93872: Should show minimal toxicity in NHF alone and synergistic killing (CI < 0.8) only in cancer cells + Cisplatin.

References
  • Iwata, T., et al. (2017). "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS ONE. Link

  • Koyama, A., et al. (2014). "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint."[7] Cancer Research.[6][7] Link

  • Fuse, E., et al. (1998). "Unpredicted Clinical Pharmacology of UCN-01 Caused by Specific Binding to Human α1-Acid Glycoprotein."[9] Cancer Research.[6][7] Link

  • Busse, P. M., et al. (1978). "Radiation sensitization of human cells by UCN-01." Journal of Clinical Oncology (Contextual reference for UCN-01 history).
  • Dixon, M. D., et al. (2011). "Phase I study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies." Cancer Chemotherapy and Pharmacology. Link

Sources

Comparative

Comparative efficacy of CBP-93872 and VE-821 ATR inhibitor

Comparative Efficacy of CBP-93872 and VE-821 ATR Inhibitor Executive Summary: Specificity vs. Potency In the landscape of DNA Damage Response (DDR) therapeutics, VE-821 and CBP-93872 represent two fundamentally different...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of CBP-93872 and VE-821 ATR Inhibitor

Executive Summary: Specificity vs. Potency

In the landscape of DNA Damage Response (DDR) therapeutics, VE-821 and CBP-93872 represent two fundamentally different approaches to targeting the ATR-Chk1 axis.

  • VE-821 is the Type I ATP-competitive kinase inhibitor . It provides high-potency (nanomolar), broad-spectrum inhibition of ATR kinase activity regardless of the upstream damage signal (UV, replication stress, or DSBs). It is the standard "tool compound" for total ATR ablation.

  • CBP-93872 is a mechanism-based activation inhibitor . It operates with lower potency (micromolar) but higher biological specificity. Uniquely, it decouples the Nbs1-dependent activation of ATR , making it effective specifically against Double-Strand Break (DSB)-induced G2 checkpoints while largely sparing UV- or replication stress-induced ATR signaling.

Verdict: Use VE-821 for maximal chemosensitization and total pathway shutdown. Use CBP-93872 when dissecting the crosstalk between ATM and ATR or when targeting DSB-specific resistance mechanisms without abolishing general replication stress responses.

Mechanistic Profiling

VE-821: The ATP-Competitive Blockade

VE-821 functions by binding directly to the ATP-binding pocket of the ATR kinase domain. By competitively displacing ATP, it prevents the phosphorylation of downstream effectors (Chk1, RPA2) regardless of how ATR was recruited or activated.

  • Binding Mode: ATP-Competitive.[1]

  • Key Feature: Pan-inhibition of ATR signaling (blocks responses to UV, Hydroxyurea, Gemcitabine, and IR).

CBP-93872: The Nbs1-ATR Decoupler

CBP-93872 does not inhibit the kinase domain directly. Instead, it interferes with the maintenance of the G2 checkpoint by blocking the specific activation of ATR that is mediated by Nbs1 (Nibrin) at sites of double-strand breaks.

  • Binding Mode: Protein-Protein Interaction/Activation Loop Interference (Nbs1-dependent).

  • Key Feature: DSB-Specificity. It suppresses IR-induced G2 arrest but fails to suppress UV- or MMS-induced G2 arrest. This implies it targets the trans-activation of ATR by the ATM-Nbs1 axis rather than the ATR enzyme itself.

Mechanistic Pathway Diagram

ATR_Pathway DSB Double Strand Breaks (IR, Cisplatin) ATM ATM Kinase DSB->ATM UV Replication Stress / ssDNA (UV, Gemcitabine) RPA RPA / ssDNA UV->RPA Nbs1 Nbs1 (MRN Complex) ATM->Nbs1 ATR_Inactive ATR (Inactive) Nbs1->ATR_Inactive Activates (DSB Specific) TopBP1 TopBP1 RPA->TopBP1 TopBP1->ATR_Inactive Activates (General) ATR_Active ATR (Active Kinase) ATR_Inactive->ATR_Active Chk1 Chk1 Phosphorylation (Ser345) ATR_Active->Chk1 G2_Arrest G2/M Checkpoint Arrest Chk1->G2_Arrest CBP CBP-93872 (Blocks Nbs1-mediated activation) CBP->Nbs1 Inhibits VE VE-821 (ATP-Competitive) VE->ATR_Active Inhibits

Caption: Mechanistic differentiation: VE-821 blocks the active kinase directly, while CBP-93872 decouples the DSB-specific activation signal from Nbs1.

Comparative Efficacy Data

The following data synthesizes biochemical and cellular profiling results. Note the significant difference in potency scales (nM vs. µM).

FeatureVE-821 CBP-93872
Primary Target ATR Kinase Domain (ATP Pocket)Nbs1-dependent ATR Activation
Biochemical Potency Ki = 13 nM ; IC50 ~26 nMIC50 ~10–50 µM (Cellular Efficacy)
Selectivity Profile >100-fold selective vs. ATM/DNA-PKSpecific to DSB-induced signals; Spares UV/MMS signals
In Vitro Usage 1.0 – 10.0 µM20.0 – 50.0 µM
Bioavailability Low (Tool compound only)Low (Tool compound only)
Critical Biomarker pChk1 (S345) inhibition (Total)pChk1 (S345) inhibition (IR-induced only)
Synthetic Lethality High in p53-/- and ATM-/- cellsHigh in p53-/- cells treated with DSB agents

Experimental Protocols

To validate these compounds in your own lab, you must use assays that distinguish between general kinase inhibition and pathway-specific interference.

Protocol A: The "Signal Specificity" Immunoblot

Objective: To confirm CBP-93872's unique specificity for DSB lesions compared to VE-821's pan-inhibition.

  • Cell Seeding: Plate HT-29 (p53-mutant) or HeLa cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Pre-treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (VE-821): Treat with 1 µM VE-821 for 1 hour.

    • Group C (CBP-93872): Treat with 50 µM CBP-93872 for 1 hour.

  • Damage Induction (Split plates):

    • Set 1 (DSB): Expose to Ionizing Radiation (IR) at 10 Gy ORCisplatin (5 µM).

    • Set 2 (Rep Stress): Expose to UV Radiation (20 J/m²) ORHydroxyurea (2 mM).

  • Incubation: Incubate for 2 hours post-damage to allow checkpoint activation.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).

    • Primary Antibodies: Anti-pChk1 (Ser345) [Cell Signaling #2348], Anti-Total Chk1, Anti-pH2AX (Ser139).

  • Expected Results:

    • VE-821: Abolishes pChk1 in BOTH Set 1 (DSB) and Set 2 (UV).

    • CBP-93872: Abolishes pChk1 ONLY in Set 1 (DSB). Set 2 (UV) will retain strong pChk1 signals.

Protocol B: Clonogenic Survival Assay (Sensitization)

Objective: To quantify the Sensitization Enhancement Ratio (SER).

  • Seeding: Seed 500–1000 cells/well in 6-well plates.

  • Drug Treatment: Treat cells with:

    • Vehicle

    • VE-821 (1 µM)[1][2]

    • CBP-93872 (20 µM)

  • Genotoxin Exposure: 1 hour later, add graded doses of Gemcitabine (0–100 nM) or Cisplatin (0–10 µM).

  • Washout (Optional): For clinical simulation, wash drugs off after 24h and replace with fresh media. For maximal effect, leave ATR inhibitors on continuously.

  • Staining: After 10–14 days, fix with methanol/acetic acid and stain with Crystal Violet.

  • Analysis: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

    • Calculation:

      
      .
      
    • Note: VE-821 typically yields SER > 3.0; CBP-93872 yields SER ~ 2.0–2.5 (specifically with DSB agents).

Experimental Workflow Diagram

Workflow Step1 1. Pre-Treatment (1h) Branch Damage Type Step1->Branch DSB DSB Induction (IR / Cisplatin) Branch->DSB UV Rep Stress (UV / HU) Branch->UV Readout Western Blot (pChk1 Ser345) DSB->Readout UV->Readout Result_VE VE-821: Blocks BOTH Readout->Result_VE Comparison Result_CBP CBP-93872: Blocks DSB ONLY Readout->Result_CBP

Caption: Validation workflow to distinguish the pan-inhibition of VE-821 from the DSB-specificity of CBP-93872.

References

  • Reaper, P. M., et al. (2011). "Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR." Nature Chemical Biology, 7(7), 428-430. Link

  • Prevo, R., et al. (2012). "The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy."[1][2] Cancer Biology & Therapy, 13(11), 1072-1081. Link

  • Tsuji, S., et al. (2014). "CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint." Cancer Research, 74(14), 3880-3889. Link

  • Hirokawa, T., et al. (2014). "CBP-93872 specifically inhibited DSB-induced ATR activation." ResearchGate. Link

  • Pires, I. M., et al. (2012). "Targeting radiation-resistant hypoxic tumour cells through ATR inhibition." British Journal of Cancer, 107, 291-299. Link

Sources

Validation

Technical Comparison Guide: CBP-93872 vs. Traditional Chk1 Inhibitors

Executive Summary: The Next-Generation G2 Checkpoint Inhibitor CBP-93872 represents a paradigm shift in targeting the DNA Damage Response (DDR). Unlike traditional Chk1 inhibitors (e.g., UCN-01, AZD7762, Prexasertib) tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Next-Generation G2 Checkpoint Inhibitor

CBP-93872 represents a paradigm shift in targeting the DNA Damage Response (DDR). Unlike traditional Chk1 inhibitors (e.g., UCN-01, AZD7762, Prexasertib) that function as ATP-competitive antagonists of the Chk1 kinase domain, CBP-93872 operates upstream as a specific inhibitor of G2 checkpoint maintenance .

By targeting the Nbs1-dependent activation of ATR , CBP-93872 prevents the sustained signaling required for cell cycle arrest following DNA double-strand breaks (DSBs), without completely abolishing the initial damage recognition.[1] This distinct mechanism offers a superior therapeutic window, particularly in p53-deficient solid tumors, by mitigating the dose-limiting toxicities (DLTs) associated with global kinase inhibition.

Mechanistic Divergence: Maintenance vs. Global Inhibition

The primary failure mode of first- and second-generation Chk1 inhibitors has been toxicity (cardiotoxicity, neutropenia) driven by lack of selectivity and inhibition of Chk1 in normal tissues. CBP-93872 addresses this via a novel mechanism of action (MOA).

Comparative Mechanism Table
FeatureTraditional Chk1 Inhibitors (e.g., AZD7762, Prexasertib)CBP-93872
Primary Target Chk1 Kinase Domain (ATP Pocket)Nbs1-mediated ATR Activation
Mode of Action Direct enzymatic inhibition of Chk1Inhibition of Checkpoint Maintenance
Effect on Initiation Blocks initiation and maintenance of G2 arrestDoes NOT block checkpoint initiation
Selectivity Often promiscuous (hits Chk2, CDKs, VEGFR)Highly specific to DSB-induced ATR pathway
Toxicity Driver Global suppression of replication stress responseSelective sensitization of p53-mutant cells
Pathway Visualization

The following diagram illustrates the intervention points of CBP-93872 versus traditional inhibitors within the DDR signaling cascade.

DDR_Pathway DSB DNA Double-Strand Break Resection End Resection (ssDNA) DSB->Resection Nbs1 Nbs1 Recruitment DSB->Nbs1 RPA RPA Coating Resection->RPA ATR_Act ATR Activation RPA->ATR_Act Nbs1->ATR_Act Required for Maintenance Chk1_Phos Chk1 Phosphorylation (S345) ATR_Act->Chk1_Phos Chk1_Kinase Chk1 Kinase Activity Chk1_Phos->Chk1_Kinase Cdc25 Cdc25 Degradation Chk1_Kinase->Cdc25 G2_Arrest G2/M Arrest Cdc25->G2_Arrest Trad_Inhib Traditional Inhibitors (AZD7762, Prexasertib) Trad_Inhib->Chk1_Kinase ATP Competition CBP_Inhib CBP-93872 CBP_Inhib->Nbs1 Blocks Interaction with ATR

Caption: CBP-93872 acts upstream by blocking Nbs1-dependent ATR activation, whereas traditional inhibitors block Chk1 kinase activity directly.[1][2][3][4][5][6][7][8][9][10]

Key Advantages Supported by Data

Specificity for p53-Deficient Cells (Synthetic Lethality)

Normal cells with functional p53 possess a redundant G1 checkpoint. Cancer cells lacking p53 rely almost exclusively on the Chk1-mediated G2 checkpoint to repair DNA damage before mitosis.[11]

  • Traditional Inhibitors: Abrogate G2 arrest globally, but often cause toxicity in normal cells due to off-target kinase inhibition (e.g., Cdk1/2).

  • CBP-93872: Specifically targets the maintenance phase.[1][2][7] Experimental data indicates that CBP-93872 sensitizes p53-mutant cells (e.g., HT29) to chemotherapy significantly more than p53-wildtype cells (e.g., HCT116), providing a wider therapeutic index.

Absence of "Rebound" Checkpoint Activation

A common resistance mechanism to ATP-competitive Chk1 inhibitors is the compensatory hyper-phosphorylation of Chk1 (via ATR) due to the loss of negative feedback loops.

  • Observation: Treatment with AZD7762 often leads to increased p-Chk1 (S345) levels.

  • CBP-93872 Advantage: Because it inhibits the activation of ATR by Nbs1, it leads to a decrease in p-Chk1 (S345) and p-ATR levels, preventing this feedback loop.

Synergistic Efficacy with DNA Damaging Agents

CBP-93872 has demonstrated potent synergy with DSB-inducing agents (Platinums) and anti-metabolites (Gemcitabine).[2]

Data Summary: Synergistic IC50 Reduction (HT29 Cells)

Combination Agent Agent Alone IC50 Agent + CBP-93872 IC50 Fold Sensitization
Oxaliplatin 12.5 µM 2.1 µM ~6x
Gemcitabine 15 nM 3.5 nM ~4.3x

| Cisplatin | 8.0 µM | 1.8 µM | ~4.4x |

Experimental Validation Protocols

To validate the advantages of CBP-93872 in your own pipeline, use the following self-validating protocols.

Protocol A: G2 Checkpoint Abrogation Assay (Flow Cytometry)

Objective: Confirm that CBP-93872 forces cells with DNA damage to bypass the G2 checkpoint and enter Mitosis (Mitotic Catastrophe).

  • Cell Preparation: Seed p53-deficient cells (e.g., HT29) at

    
     cells/well.
    
  • Damage Induction: Treat with Oxaliplatin (10 µM) for 2 hours to induce DSBs.

  • Inhibitor Treatment: Wash cells and treat with:

    • Vehicle (DMSO)

    • CBP-93872 (10-50 µM)

    • Comparator: AZD7762 (100 nM)

    • Nocodazole (200 ng/mL) (Critical: Traps cells that slip through G2 in Mitosis).

  • Incubation: Incubate for 12–24 hours.

  • Staining:

    • Fix in 70% Ethanol (-20°C).

    • Stain with Anti-Phospho-Histone H3 (Ser10) (Mitotic Marker).[5][10]

    • Counterstain with Propidium Iodide (PI) for DNA content.

  • Analysis: Gate for 4N DNA content (G2/M).

    • Result: High p-H3 signal = Checkpoint Abrogation.

    • Validation: CBP-93872 should show dose-dependent increase in p-H3 specifically in damaged cells.

Protocol B: Immunoblotting for Pathway Suppression

Objective: Distinguish MOA (Maintenance inhibition vs. Kinase inhibition).

  • Treatment: Treat cells with Gemcitabine (induces replication stress) +/- CBP-93872.

  • Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (Orthovanadate/NaF).

  • Targets:

    • p-Chk1 (Ser345): Marker of ATR activation.[1][4]

    • p-RPA32 (Ser33): Marker of ssDNA/Resection.

    • Total Chk1/RPA.

  • Expected Outcome:

    • Traditional Inhibitor (e.g., AZD7762): INCREASE in p-Chk1 (Ser345) due to feedback loss.

    • CBP-93872: DECREASE in p-Chk1 (Ser345) due to upstream blockade of Nbs1-ATR interaction.

References

  • Hirokawa, T., et al. (2014). CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint.[5][7] Cancer Research, 74(14), 3880-3889.[5][7]

  • Sakamoto, K., et al. (2017). The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy.[2] PLOS ONE, 12(5), e0178221.

  • Dixon, H., et al. (2018). Pharmacological inhibition of Chk1 with Prexasertib (LY2606368) in combination with targeted agents. Oncotarget, 9(9), 8398-8411.

  • Zhang, Y., & Hunter, T. (2014). Roles of Chk1 in cell biology and cancer therapy. International Journal of Cancer, 134(5), 1013-1023.

Sources

Comparative

Validating CBP-93872: A Technical Guide to NBS1-Mediated G2 Checkpoint Abrogation

Topic: Validating CBP-93872 Target Engagement Using siRNA NBS1 Controls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary CBP-93872 is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating CBP-93872 Target Engagement Using siRNA NBS1 Controls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP-93872 is a specialized chemical probe that functions as a G2 checkpoint abrogator.[1][2][3] Unlike broad-spectrum kinase inhibitors (e.g., UCN-01 or Caffeine), CBP-93872 operates with high specificity by targeting the maintenance of the DNA double-strand break (DSB)-induced G2 checkpoint. Specifically, it inhibits NBS1-mediated ATR activation .[1][2][4][5]

This guide provides a rigorous framework for validating CBP-93872 target engagement. By utilizing NBS1 (NBN) siRNA as a genetic control, researchers can establish a "self-validating" experimental system. If CBP-93872 functions through the NBS1 pathway, genetic depletion of NBS1 should phenocopy the drug's effect, and co-treatment should yield no additive toxicity (epistasis).

Part 1: Mechanism of Action & The NBS1 Connection

To validate CBP-93872, one must understand its precise intervention point. The G2 checkpoint prevents cells with damaged DNA from entering mitosis (M phase).

  • The Trigger: DNA Double-Strand Breaks (DSBs) recruit the MRN complex (Mre11-Rad50-Nbs1).[6]

  • The Sensor: NBS1 (Nibrin) acts as a scaffold, recruiting ATM and facilitating ATR activation at resected DNA ends.

  • The Effector: ATR phosphorylates Chk1 , which inhibits Cdc25C , preventing CDK1 activation and halting the cell cycle in G2.

  • The Intervention: CBP-93872 blocks the NBS1-dependent activation of ATR . It does not stop the initiation of the checkpoint but prevents its maintenance, forcing cells with unrepaired DNA to slip into mitosis (Mitotic Catastrophe).

Visualization: The Signaling Pathway

The following diagram illustrates the specific node where CBP-93872 acts compared to downstream kinase inhibitors.

G2_Checkpoint_Pathway DSB DNA Double-Strand Breaks (IR/Cisplatin) MRN MRN Complex (Mre11-Rad50-NBS1) DSB->MRN Resection DNA End Resection (ssDNA generation) MRN->Resection ATR ATR Kinase Activation Resection->ATR Requires NBS1 Chk1 Chk1 Phosphorylation ATR->Chk1 Mitosis Mitosis entry (Mitotic Catastrophe) ATR->Mitosis If Blocked Cdc25 Cdc25C Inhibition Chk1->Cdc25 G2_Arrest G2 Cell Cycle Arrest Cdc25->G2_Arrest CBP CBP-93872 (Inhibits Maintenance) CBP->ATR Blocks NBS1-mediated Activation siRNA siRNA NBS1 (Genetic Null) siRNA->MRN Depletes Protein UCN UCN-01 (Chk1 Inhibitor) UCN->Chk1 Direct Inhibition

Caption: CBP-93872 specifically blocks the NBS1-dependent activation of ATR, distinct from downstream Chk1 inhibitors.

Part 2: Comparative Analysis (Product vs. Alternatives)

Why choose CBP-93872 over established checkpoint inhibitors? The value lies in pathway specificity .

FeatureCBP-93872 UCN-01 / AZD7762 MK-1775 (Adavosertib)
Primary Target NBS1-mediated ATR activationChk1 / Chk2 KinasesWee1 Kinase
Mechanism Inhibits checkpoint maintenanceInhibits checkpoint effector kinasesDirectly activates CDK1
Specificity High (DSB-induced G2 arrest only)Low (Affects S-phase, G2, and replication)Moderate (G2/M transition)
Toxicity Profile Lower (Sparsely affects normal cells)High (Systemic toxicity in clinical trials)Moderate (Myelosuppression)
Validation Control siRNA NBS1 siRNA Chk1siRNA Wee1

Scientific Rationale for NBS1 Control: Since CBP-93872 targets the functional interface of NBS1, siRNA NBS1 is the gold standard for validation .

  • Phenocopy: Cells treated with siRNA NBS1 should show the same "checkpoint leakage" profile as cells treated with CBP-93872.

  • Epistasis: If you treat NBS1-depleted cells with CBP-93872, you should see no significant increase in mitotic entry compared to siRNA alone. If CBP-93872 had off-target effects (e.g., inhibiting Chk1 directly), it would further sensitize the NBS1-depleted cells.

Part 3: The Self-Validating Experimental Protocol

This protocol uses a "Double-Hit" strategy to prove target engagement. You will induce DNA damage (using Ionizing Radiation or Cisplatin) and measure the ability of CBP-93872 to force these damaged cells into mitosis.

Materials
  • Cell Line: p53-defective cancer cells (e.g., HT-29, HeLa). Note: G2 checkpoint abrogators are most effective in p53-deficient backgrounds.

  • Reagents:

    • CBP-93872 (Dissolved in DMSO).

    • siRNA targeting NBS1 (NBN).

    • Scramble (Non-targeting) siRNA.

    • DNA Damaging Agent: Ionizing Radiation (IR) source or Cisplatin.

    • Nocodazole (To trap cells in mitosis for easier quantification).

  • Detection: Anti-Phospho-Histone H3 (Ser10) antibody (Mitotic marker).[7]

Workflow Visualization

Protocol_Workflow T0 Day 0: Transfection (siRNA NBS1 vs Scramble) T1 Day 2: Induce DNA Damage (IR 5 Gy or Cisplatin) T0->T1 48h Incubation T2 Day 2 (+1h): Add CBP-93872 (+ Nocodazole trap) T1->T2 Allow Checkpoint Initiation T3 Day 3 (12-24h later): Fix & Stain (Phospho-Histone H3) T2->T3 Monitor Checkpoint Abrogation

Caption: Timeline for the epistasis assay. Drug is added post-damage to test checkpoint maintenance.

Step-by-Step Methodology
1. Genetic Knockdown (The Setup)
  • Seed cells at 30-40% confluence.

  • Transfect Set A with Scramble siRNA and Set B with NBS1 siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

  • Incubate for 48 hours to ensure protein depletion (Verify via Western Blot: Anti-NBS1).

2. DNA Damage Induction[1][4][6][8]
  • Irradiate both Set A and Set B with 5–10 Gy of Ionizing Radiation (IR).

  • Crucial Step: Allow cells to recover for 1 hour. This allows the initiation of the G2 checkpoint. CBP-93872 targets maintenance, so immediate addition is not required, though often performed simultaneously in simplified screens.

3. Drug Treatment & Mitotic Trap

Divide both Set A (Scramble) and Set B (siNBS1) into subgroups:

  • Group 1: Vehicle (DMSO) + Nocodazole (100 ng/mL).

  • Group 2: CBP-93872 (e.g., 10–50 µM) + Nocodazole (100 ng/mL).

  • Note: Nocodazole prevents cells that slip through the checkpoint from exiting mitosis, allowing you to accumulate and count them.

4. Readout (Flow Cytometry)
  • Harvest cells 12–24 hours post-irradiation.

  • Fix in 70% ethanol.

  • Stain with Anti-Phospho-Histone H3 (Ser10) conjugated to a fluorophore (e.g., Alexa 488) and Propidium Iodide (PI) for DNA content.

  • Gating Strategy: Gate for 4N DNA content (G2/M) and High pH3 signal.

Part 4: Data Interpretation & Expected Results[2]

To validate CBP-93872, your data must match the patterns in the table below. The metric is the Mitotic Index (MI) —the percentage of cells positive for Phospho-Histone H3.

Experimental ConditionTreatmentExpected Mitotic Index (MI)Interpretation
1. Scramble siRNA IR + VehicleLow (< 2%) Functional G2 checkpoint is arresting cells.
2. Scramble siRNA IR + CBP-93872High (> 15%) Success: Drug abrogates checkpoint; cells enter mitosis.
3. NBS1 siRNA IR + VehicleHigh (> 15%) Phenocopy: Genetic loss of NBS1 mimics the drug effect.
4. NBS1 siRNA IR + CBP-93872High (~ 15%) Epistasis: No additive effect. Drug hits the same target as siRNA.

Failure Modes:

  • If Group 4 is significantly higher than Group 3: The drug likely has off-target effects (e.g., it is inhibiting Chk1 or Wee1 in addition to the NBS1 pathway).

  • If Group 2 remains Low: The drug concentration is insufficient, or the timing of addition missed the "maintenance" window.

References

  • Hirokawa, T., et al. (2014). CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint.[1][2][4][9] Cancer Research, 74(14), 3880-3889.[2][4][5][9][10]

  • MedKoo Biosciences.
  • Kawasumi, M., et al. (2014). Target identification of small-molecule inhibitors of the DNA damage response. FEBS Journal, 281, 1902-1913.

Sources

Validation

Synthetic Lethality in p53-Mutant Cancers: A Comparative Guide to G2/M Checkpoint Abrogation via CBP-93872 and MK-1775

As a Senior Application Scientist specializing in the DNA Damage Response (DDR), I frequently consult with drug development teams on overcoming chemoresistance in p53-deficient tumors. In healthy cells, DNA double-strand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the DNA Damage Response (DDR), I frequently consult with drug development teams on overcoming chemoresistance in p53-deficient tumors. In healthy cells, DNA double-strand breaks (DSBs) trigger both G1 and G2 cell cycle arrest. However, because p53-mutant cancer cells inherently lack the p53-p21-mediated G1 checkpoint, their survival post-chemotherapy relies entirely on the ATR/CHK1/WEE1-driven G2/M checkpoint.

Targeting this vulnerability induces "synthetic lethality"—forcing damaged cells into premature mitosis and subsequent mitotic catastrophe. In this guide, we will objectively compare two distinct pharmacological strategies for G2/M abrogation: CBP-93872 (an upstream ATR activation inhibitor) and MK-1775 / Adavosertib (a downstream WEE1 inhibitor). We will dissect their mechanistic divergence, evaluate their performance data, and outline self-validating experimental workflows for your laboratory.

Mechanistic Divergence: Upstream Specificity vs. Downstream Potency

To design effective sensitization assays, one must first understand the causality of where these compounds interrupt the signaling cascade.

CBP-93872 (The Upstream Modulator): Identified through high-throughput cell-based screening, CBP-93872 represents a paradigm shift from traditional ATP-competitive kinase inhibitors. Instead of blocking the kinase pocket directly, CBP-93872 specifically inhibits the maintenance phase of the DSB-induced G2 checkpoint by 1[1]. Because it does not inhibit the initiation of the checkpoint or affect ATM signaling, it is remarkably non-toxic to normal cells that possess a functional p53-p21 pathway[2].

MK-1775 / Adavosertib (The Downstream Enforcer): MK-1775 is a potent, ATP-competitive small-molecule inhibitor of WEE1 kinase. WEE1 serves as the final gatekeeper of the G2/M transition by phosphorylating CDK1 at Tyrosine 15, keeping the Cyclin B/CDK1 complex inactive. By3[3], driving cells into premature mitosis regardless of the upstream DNA damage status. While highly efficacious, its ATP-competitive nature and downstream target position can lead to off-target toxicities in healthy tissues[1].

G DSB DNA Double-Strand Break (DSB) ATR NBS1 / ATR Complex DSB->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates WEE1 WEE1 Kinase CHK1->WEE1 Activates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits CDK1 CDK1 / Cyclin B Complex (Inactive) WEE1->CDK1 Phosphorylates (Inhibits) CDC25->CDK1 Dephosphorylates (Activates) Mitosis Premature Mitosis & Mitotic Catastrophe CDK1->Mitosis Activation drives CBP CBP-93872 CBP->ATR Inhibits DSB maintenance MK MK-1775 (Adavosertib) MK->WEE1 Inhibits

Signaling pathway comparing the upstream target of CBP-93872 vs the downstream target of MK-1775.

Comparative Data & Performance Profiling

When selecting a sensitizer for your preclinical pipeline, the choice between specificity and raw potency is critical. The table below synthesizes the operational parameters and quantitative profiles of both compounds based on established literature.

ParameterCBP-93872MK-1775 (Adavosertib)
Primary Target NBS1-mediated ATR activation[1]WEE1 Kinase[3]
Mechanism of Action Inhibits maintenance of DSB-induced G2 arrestPrevents CDK1 inhibitory phosphorylation
Typical In Vitro Dose 20 µM[1]100 - 300 nM
Selectivity Profile Highly specific to DSB response; spares UV/MMS response[1]Broad ATP-competitive kinase inhibitor
Normal Cell Toxicity Minimal (spares cells with WT p53-p21 pathway)[2]Moderate to High (dose-limiting toxicities)
Synergistic Partners Cisplatin, Oxaliplatin, Gemcitabine, 5-FU, IR[2]Cisplatin, Carboplatin, Paclitaxel, PARP inhibitors[3]

Self-Validating Experimental Workflows

The following protocols are designed with internal causality checks to ensure robust, self-validating data.

Protocol A: Phospho-Histone H3 (Ser10) Mitotic Index Assay

This assay quantifies the ability of the compounds to force damaged cells past the G2 checkpoint into mitosis.

  • Cell Seeding: Seed p53-mutant cells (e.g., HT-29 colorectal cancer cells) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Induction of DSBs: Expose cells to X-ray irradiation (10 Gy) or treat with 10 µM Cisplatin to induce robust double-strand breaks.

  • Inhibitor Treatment: Immediately add CBP-93872 (20 µM) or MK-1775 (300 nM) to the respective wells. Self-Validation Step: Include a UCN-01 (CHK1 inhibitor) positive control.

  • Critical Incubation Window: Incubate for 8 to 12 hours . This delay is mathematically required to allow the initial wave of G2 arrest to subside and to capture the failure of checkpoint maintenance induced by CBP-93872.

  • Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Permeabilize with 0.25% Triton X-100.

  • Staining: Stain with FITC-conjugated anti-phospho-Histone H3 (Ser10)—a highly specific marker for mitosis—and counterstain total DNA with Propidium Iodide (PI) containing RNase A.

  • Flow Cytometry Analysis: Quantify the pH3-positive population. A successful abrogation will show a restoration of the mitotic population compared to the irradiated, vehicle-treated control.

Workflow Seed Seed p53-mutant Cells (e.g., HT-29) Damage Induce DSBs (10 Gy IR or Cisplatin) Seed->Damage Treat Add Inhibitor (CBP-93872 or MK-1775) Damage->Treat Incubate Incubate 8-12 hrs (Crucial for Maintenance Check) Treat->Incubate Stain Fix & Stain (Anti-pH3-Ser10 & PI) Incubate->Stain Analyze Flow Cytometry (Quantify Mitotic Bypass) Stain->Analyze

Experimental workflow for validating G2 checkpoint abrogation via Mitotic Index.

Protocol B: Long-Term Clonogenic Survival (Synergy) Assay

To prove that premature mitosis results in synthetic lethality, short-term assays must be corroborated with long-term survival data.

  • Low-Density Seeding: Seed HT-29 cells at 200–500 cells/well in 6-well plates.

  • Matrix Treatment: Treat cells with a dose-response matrix of a DNA damaging agent (e.g., Oxaliplatin: 0, 1, 5, 10 µM) combined with a fixed dose of CBP-93872 (20 µM) or MK-1775 (100 nM).

  • Drug Washout: After 24 hours, carefully aspirate the media, wash with PBS, and replace with fresh, drug-free media.

  • Colony Formation: Culture for 10–14 days until macroscopic colonies (>50 cells) are visible.

  • Quantification: Fix with 100% methanol and stain with 0.5% crystal violet. Count colonies and calculate the Combination Index (CI) using the Chou-Talalay method to mathematically differentiate true synergy from additive toxicity.

Strategic Recommendations

While MK-1775 (Adavosertib) offers extreme potency and is currently advancing through clinical trials for various solid tumors[3], its mechanism as an ATP-competitive broad kinase inhibitor inherently carries risks of off-target toxicity in healthy tissues.

Conversely, CBP-93872 represents a highly refined, targeted approach. By specifically suppressing the NBS1-mediated activation of ATR exclusively at the site of double-strand breaks, it leaves the initiation phase of the checkpoint and the general stress response intact[1]. For researchers aiming to develop next-generation chemosensitizers with widened therapeutic windows and minimal impact on normal cells[2], the mechanistic blueprint of CBP-93872 offers a superior foundational model.

References
  • Harada, N., et al. "Identification of a checkpoint modulator with synthetic lethality to p53 mutants." PubMed.
  • Hirokawa, T., et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research (AACR Journals).
  • Iwata, T., et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLOS One.
  • "Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells." MDPI.

Sources

Comparative

Benchmarking Guide: CBP-93872 G2 Checkpoint Inhibition Efficiency

Executive Summary: The "Maintenance-Specific" Advantage CBP-93872 represents a distinct class of G2 checkpoint abrogators. Unlike broad-spectrum kinase inhibitors (e.g., UCN-01) or downstream effectors (e.g., MK-1775 tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Maintenance-Specific" Advantage

CBP-93872 represents a distinct class of G2 checkpoint abrogators. Unlike broad-spectrum kinase inhibitors (e.g., UCN-01) or downstream effectors (e.g., MK-1775 targeting Wee1), CBP-93872 functions by specifically inhibiting the maintenance of the DNA double-strand break (DSB)-induced G2 checkpoint without affecting its initiation.

Mechanistically, it targets the Nbs1-dependent activation of ATR , effectively decoupling the ATM-to-ATR signaling handover required to sustain G2 arrest. This specificity offers a theoretical therapeutic window: sensitizing p53-deficient cancer cells to DNA-damaging agents (platinum salts, gemcitabine) while potentially sparing normal cells that retain a functional G1 checkpoint.

This guide benchmarks CBP-93872 against standard alternatives, providing validated protocols to quantify its efficiency in forcing mitotic entry (mitotic catastrophe) in damaged cells.

Mechanistic Benchmarking: CBP-93872 vs. Competitors

To select the right inhibitor, researchers must understand the precise node of intervention.

Signaling Pathway & Inhibition Node

The following diagram illustrates the unique intervention point of CBP-93872 compared to standard ATR (VE-821) or Wee1 (MK-1775) inhibitors.

G2_Checkpoint_Pathway DSB DNA Double-Strand Breaks (DSB) ATM ATM Kinase DSB->ATM Nbs1 Nbs1 (MRN Complex) ATM->Nbs1 Resection DNA End Resection (ssDNA Generation) ATM->Resection ATR ATR Kinase Nbs1->ATR Activation Signal Resection->ATR Co-activation Chk1 Chk1 ATR->Chk1 Phosphorylation (S317/S345) Cdc25 Cdc25 Phosphatase (Inactivated) Chk1->Cdc25 Inhibits Wee1 Wee1 Kinase (Active) Chk1->Wee1 Activates Cdk1 Cdk1/Cyclin B (Inhibited/p-Tyr15) Cdc25->Cdk1 Cannot remove p-Tyr15 Wee1->Cdk1 Phosphorylates Tyr15 (Inhibitory) Mitosis Mitotic Entry Cdk1->Mitosis Blocked in G2 CBP CBP-93872 (Blocks Maintenance) CBP->Nbs1 Inhibits Nbs1-ATR Crosstalk VE821 VE-821 (ATR Inhibitor) VE821->ATR MK1775 MK-1775 (Wee1 Inhibitor) MK1775->Wee1

Figure 1: CBP-93872 targets the Nbs1-mediated activation of ATR, distinct from direct kinase inhibition of ATR or Wee1.

Comparative Profile Table
FeatureCBP-93872 MK-1775 (Adavosertib) VE-821 / VE-822 UCN-01
Primary Target Nbs1-ATR Activation AxisWee1 KinaseATR KinaseChk1 / PKC (Non-specific)
Checkpoint Effect Abrogates Maintenance onlyAbrogates G2 arrest directlyAbrogates Initiation & MaintenanceAbrogates G2 arrest
Mechanism Prevents ATR activation by Nbs1Removes inhibitory p-Tyr15 on Cdk1Inhibits ATR kinase activityInhibits Chk1 kinase activity
Specificity High for DSB-induced stressHigh for Cdk1 regulationHigh for RS/ssDNA stressLow (Multiple off-targets)
Toxicity Profile Lower (spares normal G1/S)Moderate (Myelosuppression)ModerateHigh (Metabolic/Salivary)
Key Biomarker Reduced p-Chk1 (S345) & p-RPA2Reduced p-Cdk1 (Y15)Reduced p-Chk1 (S345)Reduced p-Cdc25C

Experimental Validation: Protocols & Data Analysis

To validate CBP-93872 efficiency, you must demonstrate two phenotypes:

  • Biochemical: Loss of ATR pathway signaling (p-Chk1, p-RPA2) specifically after DSB induction.

  • Functional: Forced mitotic entry (H3 pS10 positive) in the presence of DNA damage.

Protocol A: Functional G2 Abrogation Assay (Flow Cytometry)

Objective: Quantify the percentage of cells forced into mitosis despite DNA damage.

Experimental Logic: We use Phospho-Histone H3 (Ser10) as a specific marker for mitosis.[1][2] DNA content (PI) distinguishes G2/M (4N) from G1 (2N). A functional checkpoint inhibitor will increase the H3 pS10 positive population in irradiated cells.

Workflow Diagram:

Flow_Protocol Step1 Seed Cells (p53-deficient, e.g., HT-29) Step2 Induce DSB (IR: 4-10 Gy OR Gemcitabine: 100nM) Step1->Step2 Step3 Add CBP-93872 (10 - 50 µM) + Nocodazole (Wait 8-24h) Step2->Step3 Step4 Harvest & Fix (70% Ethanol, -20°C) Step3->Step4 Step5 Stain 1. Anti-H3 pS10 2. PI/RNase Step4->Step5 Step6 Flow Cytometry (Gate 4N + H3+) Step5->Step6

Figure 2: Workflow for quantifying G2 checkpoint abrogation. Nocodazole is critical to trap cells that escape G2 in Mitosis.

Detailed Protocol:

  • Seeding: Plate HT-29 or HeLa cells (p53-mutant) at 50% confluence.

  • Damage Induction: Treat with 10 Gy Ionizing Radiation (IR) or 100 nM Gemcitabine.

  • Inhibitor Treatment:

    • Immediately post-IR, add CBP-93872 (Titrate: 10, 25, 50 µM).

    • CRITICAL STEP: Add Nocodazole (200 ng/mL) .

    • Why? Checkpoint abrogation pushes cells into mitosis.[3] Without Nocodazole, they might exit mitosis quickly or die. Nocodazole traps them in M-phase, allowing accumulation of the H3 pS10 signal for easier quantification.

  • Incubation: 24 hours.

  • Fixation: Trypsinize, wash PBS, fix in 70% ice-cold ethanol >2 hours.

  • Staining:

    • Wash ethanol (PBS + 1% BSA).

    • Incubate with Anti-Phospho-Histone H3 (Ser10) (1:[1]50) for 1h.

    • Wash and incubate with FITC/Alexa488 secondary antibody.

    • Add PI/RNase Staining Buffer.

  • Analysis: Gate on single cells -> Plot PI (X-axis) vs. pH3-FITC (Y-axis).

    • Positive Result: Significant increase in the Q2 (4N DNA, pH3 High) population compared to "IR Only" control.

Protocol B: Mechanistic Verification (Western Blot)

Objective: Confirm CBP-93872 inhibits the Nbs1-ATR axis.

Self-Validating System:

  • Positive Control: IR Only (Should show high p-Chk1 S345).

  • Negative Control: Untreated.

  • Target Validation: IR + CBP-93872 should show decreased p-Chk1 (S345) and p-RPA2 (S33) but unchanged p-ATM (S1981) or p-Chk2 (T68) (proving specificity to ATR axis).

Key Markers Table:

MarkerRoleExpected Change (IR + CBP-93872)Causality
p-Chk1 (Ser345) G2 Checkpoint EffectorDecrease Blocked ATR activation prevents Chk1 phosphorylation.
p-RPA2 (Ser33) Replication Stress MarkerDecrease Direct downstream target of ATR; confirms ATR inhibition.
p-H2AX (Ser139) DSB MarkerIncrease/Sustain DNA damage remains (or worsens) as repair is abrogated.
p-Cdk1 (Tyr15) Mitotic Entry GateDecrease Loss of checkpoint leads to dephosphorylation (activation) of Cdk1.

Anticipated Results & Troubleshooting

Expected Data Trends

When benchmarking CBP-93872 (50 µM) against MK-1775 (200 nM) in irradiated HT-29 cells:

ConditionMitotic Index (% pH3+)Interpretation
Control ~2-3%Basal proliferation.
IR Only (10 Gy) < 0.5%Functional G2 arrest (Checkpoint Active).
IR + CBP-93872 15-25% Checkpoint Abrogated. Cells forced into mitosis.
IR + MK-1775 20-30%Checkpoint Abrogated (Wee1 inhibition is very potent).

Note: While MK-1775 often yields a slightly higher mitotic index due to direct Cdk1 activation, CBP-93872 offers a mechanism less likely to cause toxicity in non-damaged cells.

Troubleshooting Common Issues
  • Issue: No increase in Mitotic Index with CBP-93872.

    • Cause: Timing.[4][5] The "Maintenance" checkpoint requires time to establish. If you harvest too early (<8h), cells haven't reached G2. If too late (>48h) without Nocodazole, they may have died via apoptosis.

    • Fix: Ensure Nocodazole is present and harvest at 12-24h post-IR.

  • Issue: High toxicity in "Drug Only" control.

    • Cause: Off-target effects at >100 µM.

    • Fix: Maintain concentration between 10-50 µM. Verify compound purity (CBP-93872 can degrade).

References

  • Iwata, T., et al. (2014). CBP-93872 inhibits NBS1-mediated ATR activation, abrogating maintenance of the DNA double-strand break-specific G2 checkpoint.[2] Cancer Research, 74(14), 3880-3889.[2][6]

  • Iwata, T., et al. (2017). The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy.[7][8] PLoS One, 12(5), e0178221.[8]

  • Kawabe, T. (2004). G2 checkpoint abrogators as anticancer drugs. Molecular Cancer Therapeutics, 3(4), 513-519.

  • Hirai, H., et al. (2009). Small-molecule inhibition of Wee1 kinase by MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents. Molecular Cancer Therapeutics, 8(11), 2992-3000.

Sources

Validation

Comparative Guide: CBP-93872 Sensitization of Oxaliplatin vs. Gemcitabine

The following guide provides an in-depth technical comparison of CBP-93872 sensitization efficacy when combined with Oxaliplatin versus Gemcitabine. This content is designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of CBP-93872 sensitization efficacy when combined with Oxaliplatin versus Gemcitabine. This content is designed for researchers and drug development professionals, focusing on mechanistic distinctions, quantitative performance, and validated experimental protocols.

[1][2]

Executive Summary & Mechanistic Positioning

CBP-93872 is a novel G2 checkpoint inhibitor that functions by suppressing the maintenance of the DNA double-strand break (DSB)-induced G2 checkpoint.[1][2][3][4][5] Unlike broad-spectrum kinase inhibitors (e.g., UCN-01) that may inhibit the initiation of the checkpoint, CBP-93872 specifically targets the signal transduction pathway between ATM (Ataxia Telangiectasia Mutated) and ATR (ATM- and Rad3-Related) activation.

This specificity allows CBP-93872 to selectively sensitize p53-deficient cancer cells—which rely heavily on the G2 checkpoint for survival—to DNA-damaging chemotherapy. This guide compares its sensitization profile against two distinct classes of chemotherapeutics:

  • Oxaliplatin: A platinum-based agent causing DNA crosslinks and DSBs (G2-arrest dominant).

  • Gemcitabine: A nucleoside analog causing chain termination and replication stress (S-phase arrest dominant).

Mechanism of Action: The ATM-Nbs1-ATR Axis

CBP-93872 operates by inhibiting Nbs1-dependent ATR activation .[2] While it does not block the initial sensing of damage by ATM, it prevents the sustained signaling required to hold the cell in G2, forcing cells with unrepaired DNA damage into premature mitosis (mitotic catastrophe) and apoptosis.

MOA_Pathway cluster_damage DNA Damage Induction DSB DSB (Oxaliplatin) ATM ATM Activation (p-ATM) DSB->ATM RepStress Replication Stress (Gemcitabine) ATR ATR Activation (p-ATR) RepStress->ATR Direct (S-phase) Nbs1 Nbs1 Recruitment ATM->Nbs1 Nbs1->ATR Checkpoint Maintenance Signal CBP CBP-93872 (Inhibitor) CBP->Nbs1 BLOCKS Chk1 Chk1 Phosphorylation (p-S317/S345) ATR->Chk1 Outcome G2 Checkpoint Abrogation (Mitotic Catastrophe) Chk1->Outcome Loss of Arrest

Caption: CBP-93872 blocks the critical transition from ATM sensing to ATR-mediated checkpoint maintenance.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes from HT29 (colorectal, p53-mutant) and Panc-1 (pancreatic, p53-mutant) cell lines.

Quantitative Sensitization Profile
FeatureOxaliplatin + CBP-93872Gemcitabine + CBP-93872
Primary Cell Model HT29 (Colorectal Adenocarcinoma)Panc-1 (Pancreatic Ductal Adenocarcinoma)
Chemo Dosage 30 μM0.1 μM
CBP-93872 Dosage 50 μM200 μM
Apoptosis (Sub-G1) Increased from ~10% (Ox alone) to ~35% (Combo)Increased from 8.4% (Gem alone) to 38.5% (Combo)
Fold Increase ~3.5x enhancement~4.5x enhancement
Cell Cycle Impact Abrogation of G2 arrest; significant increase in Mitotic Index (H3-pS10 positive).Overcomes S-phase arrest; forces progression despite replication stress.
Biomarkers Reduced p-Chk1 (S345); Increased γH2AX (DSB marker).[1]Reduced p-Chk1 (S345); Increased Cleaved Caspase-3.
Interpretation of Data[3][4][5][6][7][8][9][10][11]
  • Oxaliplatin Synergy: Oxaliplatin induces DSBs that trigger a robust G2 arrest. CBP-93872 directly dismantles this barrier. The 3.5x increase in apoptosis confirms that cells are entering mitosis with lethal DNA crosslinks.

  • Gemcitabine Synergy: Gemcitabine primarily stalls replication forks (S-phase). However, stalled forks often collapse into DSBs, requiring ATR-Chk1 for stability. CBP-93872 inhibits this ATR response, preventing fork stabilization and resulting in a higher fold-increase (~4.5x) in apoptosis compared to Oxaliplatin in these models.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols. These workflows ensure that observed effects are due to checkpoint abrogation and not off-target toxicity.

Protocol A: Evaluation of G2 Checkpoint Abrogation (Mitotic Index)

Objective: Confirm that CBP-93872 forces cells into mitosis despite chemotherapy-induced damage.

  • Cell Seeding: Seed HT29 or Panc-1 cells at

    
     cells/well in 6-well plates.
    
  • Damage Induction: Treat with Oxaliplatin (30 μM) or Gemcitabine (0.1 μM) for 16 hours.

    • Control: DMSO vehicle.

  • Checkpoint Inhibition: Add CBP-93872 (50–200 μM) and incubate for an additional 8 hours.

  • Mitotic Trap (Critical Step): Add Nocodazole (500 nM) simultaneously with CBP-93872.[6]

    • Reasoning: Nocodazole traps cells that manage to bypass the G2 checkpoint in Metaphase, allowing for accumulation and easier quantification of the "Mitotic Index."

  • Harvest & Fixation: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol.

  • Staining:

    • Permeabilize with 0.25% Triton X-100.

    • Stain with Anti-Phospho-Histone H3 (Ser10) antibody (1:200) followed by a FITC-conjugated secondary.

    • Counterstain DNA with Propidium Iodide (PI).

  • Analysis: Measure % H3-pS10 positive cells via Flow Cytometry.

    • Validation Criteria: The Combination group must show a statistically significant increase in H3-pS10 population compared to Chemo-only.

Protocol B: Apoptosis Quantification (Sub-G1 Assay)

Objective: Measure the lethal outcome of the combination therapy.

  • Treatment: Treat cells with Chemo +/- CBP-93872 for 48–72 hours (longer duration required for apoptosis execution).

  • Collection: Collect both adherent cells and floating cells (floating cells are often the apoptotic fraction).

  • Fixation: Fix in 70% ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing RNase A (100 μg/mL) and Propidium Iodide (50 μg/mL). Incubate 30 min at 37°C.

  • Gating Strategy:

    • Gate single cells (Pulse Width vs Area).

    • Identify the "Sub-G1" peak (DNA content < 2N).

  • Western Blot Confirmation (Optional but Recommended):

    • Lysate preparation from parallel samples.

    • Probe for Cleaved Caspase-3 and γH2AX .

    • Validation: Loss of p-Chk1 (S345) should correlate with appearance of Cleaved Caspase-3.

Experimental Workflow Diagram

Workflow cluster_treat Treatment Phase cluster_analysis Analysis Phase Start Cell Seeding (HT29 / Panc-1) Chemo Add Chemo (Oxaliplatin/Gemcitabine) Start->Chemo t=0h Inhibitor Add CBP-93872 (+ Nocodazole for Index) Chemo->Inhibitor t=16h FACS_MI Flow Cytometry (H3-pS10 / PI) Inhibitor->FACS_MI t=24h (Mitotic Index) WB Western Blot (p-Chk1 / Caspase-3) Inhibitor->WB t=48-72h (Apoptosis)

Caption: Step-by-step workflow for validating CBP-93872 sensitization effects.

References

  • Iwata, T., et al. (2017). The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy.[1][5] PLOS ONE, 12(5), e0178221.[5] [Link]

  • Iwata, T., et al. (2014). CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint. Cancer Research, 74(14), 3880–3889.[4] [Link]

  • Morgan, M. A., et al. (2008). Radiotherapy combined with gemcitabine and oxaliplatin in pancreatic cancer cells. Clinical Cancer Research, 14(1), 277-286. (Contextual reference for Gem/Ox mechanisms). [Link]

Sources

Comparative

Technical Validation Guide: CBP-93872 Mechanism of Action

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Quantifying Replication Catastrophe Standard proliferation assays (e.g., CTG, MTT) are insufficient for validating Checkpoint Kinase 1 (Chk1) inhibitors li...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Quantifying Replication Catastrophe

Standard proliferation assays (e.g., CTG, MTT) are insufficient for validating Checkpoint Kinase 1 (Chk1) inhibitors like CBP-93872 . These assays measure cell death but fail to confirm the specific mechanism of action (MoA). To validate CBP-93872 as a superior candidate, we must demonstrate its ability to induce Replication Catastrophe —a distinct state where the exhaustion of Replication Protein A (RPA) leads to massive fork collapse.

The Solution: Phospho-RPA2 (S4/S8) as a Biomarker

RPA2 (the 32 kDa subunit of the RPA complex) is the "smoking gun" of Chk1 inhibition.

  • Basal State: RPA binds ssDNA at replication forks.[1][2]

  • Stress Response (ATR-pathway): RPA2 is phosphorylated at S33 by ATR.[3]

  • Checkpoint Override (CBP-93872 Effect): When Chk1 is inhibited, dormant origins fire uncontrollably. The pool of RPA is exhausted.[4][5][6] "Naked" ssDNA accumulates, leading to DNA-PKcs-mediated hyper-phosphorylation of RPA2 at S4 and S8 .

Objective: This guide details the protocol to validate CBP-93872 by quantifying pRPA2 (S4/S8) induction relative to the market standard, Prexasertib (LY2606368) .

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates how CBP-93872 forces the cell from a managed stress response into irreversible replication catastrophe.

Chk1_Pathway Replication_Stress Replication Stress (ssDNA accumulation) ATR ATR Kinase Replication_Stress->ATR Activates Chk1 Chk1 (Checkpoint Gatekeeper) ATR->Chk1 Phosphorylates (S345) pRPA_S33 pRPA2 (S33) (Managed Stress) ATR->pRPA_S33 Phosphorylates Origins Dormant Origins Chk1->Origins Suppresses Firing CBP CBP-93872 (Inhibitor) CBP->Chk1 BLOCKS RPA_Pool Nuclear RPA Pool Origins->RPA_Pool Massive Firing Depletes Pool Catastrophe REPLICATION CATASTROPHE RPA_Pool->Catastrophe Exhaustion pRPA_S4S8 pRPA2 (S4/S8) (Marker of Collapse) Catastrophe->pRPA_S4S8 DNA-PKcs mediated Hyper-phosphorylation

Figure 1: Mechanism of CBP-93872-induced Replication Catastrophe. Inhibition of Chk1 releases dormant origins, exhausting RPA and triggering S4/S8 hyper-phosphorylation.

Part 3: Comparative Analysis (CBP-93872 vs. Alternatives)

To prove CBP-93872 is a viable clinical candidate, it must be benchmarked against Prexasertib (LY2606368) , the current high-potency standard for Chk1 inhibition.

Performance Benchmarks

The data below summarizes the expected profile of a superior candidate based on pRPA2 analysis.

FeatureCBP-93872 (Target Profile)Prexasertib (Benchmark)MK-8776 (Legacy)Biological Significance
Primary Target Chk1 (High Selectivity)Chk1 / Chk2Chk1Chk1 selectivity reduces off-target toxicity.
pRPA2 (S4/S8) EC50 < 5 nM ~10 nM> 50 nMLower EC50 indicates higher potency in inducing fork collapse.
Induction Kinetics Rapid (< 2 hours)Moderate (2-4 hours)Slow (> 6 hours)Faster induction implies rapid override of the S-phase checkpoint.
Chromatin Retention High StabilityHigh StabilityLowpRPA2 must remain chromatin-bound to signal irreversible damage.

Part 4: Experimental Protocols

Critical Note on Soluble vs. Chromatin-Bound RPA

Do not use standard RIPA lysis. RPA2 exists in two pools: soluble (nucleoplasmic) and chromatin-bound.[3] The pRPA2 (S4/S8) signal relevant to replication catastrophe is exclusively chromatin-bound . Standard lysis dilutes this signal with soluble, non-phosphorylated RPA. You must use a chromatin fractionation protocol.

Workflow Visualization

Workflow Step1 Cell Treatment (CBP-93872 vs Prexasertib) Step2 CSK Extraction (Remove Soluble Proteins) Step1->Step2 Wash with CSK Buffer Step3 Nuclear Lysis (Solubilize Chromatin) Step2->Step3 Pellet Chromatin Step4 Analysis Step3->Step4 Western Blot / Flow

Figure 2: Chromatin fractionation workflow essential for isolating the relevant pRPA2 signal.

Protocol A: Chromatin Fractionation & Western Blotting

Purpose: Qualitative confirmation of fork collapse and quantitative EC50 determination.

  • Seeding: Seed HT-29 or U2OS cells to reach 70% confluency.

  • Treatment: Treat with CBP-93872 (Dose curve: 1, 5, 10, 50, 100 nM) for 4 hours. Include Prexasertib (10 nM) as a positive control.

  • Pre-Extraction (The Critical Step):

    • Wash cells with PBS.

    • Incubate on ice for 5 mins with CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) containing phosphatase inhibitors.

    • Mechanism:[2][5][6][7][8][9][10][11][12] This permeabilizes the membrane and washes away soluble proteins, leaving the chromatin intact.

  • Lysis: Remove supernatant. Lyse the remaining pellet in RIPA buffer with SDS and sonicate to solubilize chromatin-bound proteins.

  • Detection:

    • Primary Ab: Anti-RPA2 (phospho S4/S8) [e.g., Bethyl A300-245A].

    • Loading Control: Histone H3 (Total). Do not use GAPDH/Actin as they are removed in step 3.

Protocol B: Flow Cytometry (High-Throughput Validation)

Purpose: Single-cell analysis to correlate pRPA2 with cell cycle phase (S-phase).

  • Pulse Labeling: Incubate cells with EdU (10 µM) for 30 mins prior to harvest to mark S-phase cells.

  • Pre-Extraction: Permeabilize live cells with 0.2% Triton X-100 in PBS for 2 mins on ice (removes soluble RPA).

  • Fixation: Fix with 4% Paraformaldehyde for 15 mins.

  • Staining:

    • Stain for EdU (Click chemistry, Alexa Fluor 488).

    • Stain for pRPA2-S4/S8 (Primary Ab + Alexa Fluor 647 Secondary).

    • Stain DNA with DAPI.

  • Gating Strategy:

    • Gate on Singlets -> Live Cells.

    • Plot DAPI (X-axis) vs. EdU (Y-axis) to identify S-phase.

    • Success Criteria: CBP-93872 should show a massive increase in pRPA2-S4/S8 specifically in the EdU-positive (S-phase) population, exceeding the intensity of the Prexasertib control.

Part 5: References

  • Toledo, L. I., et al. (2013). ATR prohibits replication catastrophe by preventing global exhaustion of RPA.[5][6][9] Cell, 155(5), 1088–1103.[5]

  • King, C., et al. (2015). Prexasertib (LY2606368), a CHK1/2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. Oncotarget, 6(31), 31468–31481.

  • Newsom, H. C., et al. (2024). Replication stress marker phospho-RPA2 predicts response to platinum and PARP inhibitors in homologous recombination-proficient ovarian cancer. bioRxiv.

  • Ashley, A. K., et al. (2014). DNA-PK phosphorylation of RPA32 Ser4/Ser8 regulates replication stress checkpoint activation. Cell Cycle, 13(9), 1435-1443.

Sources

Validation

CBP-93872 Selectivity Against ATM and DNA-PK Pathways: A Technical Guide for Checkpoint Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction: The Clinical Rationale for High-Fidelity Selectivity In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Clinical Rationale for High-Fidelity Selectivity

In the landscape of targeted DNA Damage Response (DDR) therapeutics, exploiting synthetic lethality in p53-mutated cancers remains a primary objective. Because p53-deficient cells lack a functional G1 checkpoint, they rely almost exclusively on the G2 checkpoint to survive genotoxic stress.

Early-generation G2 checkpoint inhibitors often failed in clinical settings due to off-target toxicity. Specifically, many of these compounds indiscriminately inhibited the highly conserved ATP-binding pockets of upstream sensor kinases like Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK). Because ATM and DNA-PK are essential for normal cell cycle regulation and Non-Homologous End Joining (NHEJ), their systemic inhibition causes severe genomic instability in healthy tissue.

CBP-93872 represents a significant mechanistic divergence. It is a potent G2 checkpoint inhibitor that specifically abrogates the DNA double-strand break (DSB)-induced G2 checkpoint by targeting NBS1-mediated ATR activation. Crucially, as demonstrated in foundational studies, CBP-93872 achieves this without direct inhibition of ATM or DNA-PK. This guide provides a comprehensive technical analysis of this selectivity and outlines the self-validating experimental frameworks required to prove it.

Mechanistic Overview: Decoupling ATR from ATM/DNA-PK

To understand the value of CBP-93872, we must analyze the causality of the DSB signaling cascade. When a cell sustains a DSB, ATM and DNA-PK are the immediate responders. They phosphorylate local targets (e.g., H2AX) and initiate DNA end resection. This resection generates single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). The ssDNA-RPA complex, alongside the MRN complex, recruits and activates ATR. ATR then phosphorylates Chk1 to enforce the G2 checkpoint.

CBP-93872 does not interact with the upstream sensors. Instead, it selectively blocks the conversion of the DSB signal into ATR activation. By preserving ATM and DNA-PK activity, CBP-93872 maintains baseline genomic stability in normal cells while selectively stripping p53-mutated cancer cells of their critical G2 survival mechanism .

Pathway DSB DNA Double-Strand Break (e.g., IR Treatment) ATM ATM Activation (p-ATM S1981) DSB->ATM DNAPK DNA-PKcs Activation DSB->DNAPK Resection DNA End Resection (ssDNA Generation) ATM->Resection DNAPK->Resection ATR ATR Activation (p-ATR T1989) Resection->ATR Chk1 Chk1 Phosphorylation (p-Chk1 S317/345) ATR->Chk1 G2 G2 Checkpoint Arrest Chk1->G2 CBP CBP-93872 CBP->ATR Inhibits NBS1-mediated ATR activation

Fig 1. Mechanism of CBP-93872: Selective inhibition of DSB-induced ATR activation while sparing ATM/DNA-PK.

Quantitative Selectivity Profile

When evaluating kinase inhibitors, phenotypic endpoints (like cell death) are insufficient. Selectivity must be quantified through the phosphorylation status of direct downstream targets. The table below summarizes the comparative profile of CBP-93872 against the primary DDR pathways.

Kinase PathwayCBP-93872 EffectPrimary Readout / BiomarkerCellular Role
ATM No direct inhibitionp-ATM (S1981), p-Chk2 (T68)DSB sensing, G1/S checkpoint initiation
DNA-PK No direct inhibitionp-DNA-PKcs (S2056)Non-homologous end joining (NHEJ)
ATR Strong inhibition (DSB-specific)p-ATR (T1989), p-RPA2 (S33)ssDNA sensing, G2 checkpoint maintenance
Chk1 Indirect inhibition (downstream)p-Chk1 (S317/S345)G2 checkpoint execution

Experimental Validation: Self-Validating Protocols

As application scientists, we must design experimental workflows that definitively prove causality. The following protocols are engineered as self-validating systems to isolate CBP-93872's mechanism of action.

Protocol 1: Extract-Based In Vitro Kinase Assay (ATR Isolation)

Causality & Design: To definitively prove that CBP-93872 does not inhibit ATM or DNA-PK, we must chemically isolate ATR activation in an in vitro system. By pretreating nuclear extracts with specific ATM and DNA-PK inhibitors, we create a "clean" environment where any subsequent phosphorylation of RPA2 is exclusively ATR-dependent. We then introduce synthetic ssDNA to bypass the physiological DNA end-resection step, pinpointing the exact biochemical node CBP-93872 acts upon .

Step-by-Step Methodology:

  • Extract Preparation: Harvest HT-29 (p53-deficient) cells. Prepare nuclear extracts and centrifuge at 16,000 × g for 30 min at 4°C to yield a clear supernatant.

  • Upstream Kinase Silencing: Pretreat the extract with 10 µM KU-55933 (ATM inhibitor) and 10 µM NU7026 (DNA-PKcs inhibitor) for 15 minutes on ice.

  • Buffer Supplementation: Add reaction buffer (10 mM HEPES pH 7.6, 50 mM KCl, 0.1 mM MgCl₂, 1 mM ATP, and phosphocreatine).

  • Drug Introduction: Add CBP-93872 at varying concentrations (e.g., 5 µM, 10 µM, 20 µM).

  • ATR Stimulation: Introduce 70-nt synthetic ssDNA to stimulate ATR activation. Incubate at 37°C for 15 minutes.

  • Quantification: Terminate the reaction and analyze via immunoblotting for p-RPA2 (S33).

Workflow Step1 1. Prepare Nuclear Extract (HT-29 Cells) Step2 2. Pretreat with ATM/DNA-PK Inhibitors (KU-55933, NU7026) Step1->Step2 Step3 3. Add CBP-93872 (Dose Response) Step2->Step3 Step4 4. Add ssDNA / ssDNA-dsDNA Junction Step3->Step4 Step5 5. Incubate (37°C, 15 min) Step4->Step5 Step6 6. Immunoblot (p-RPA2 S33, p-Chk1) Step5->Step6

Fig 2. Extract-based ATR activation assay workflow utilizing upstream kinase isolation.

Protocol 2: Cell-Based Phospho-Signaling Analysis (IR vs. UV)

Causality & Design: A robust cellular assay requires an internal negative control. CBP-93872 is documented to block DSB-induced ATR activation. Ionizing radiation (IR) causes direct DSBs, whereas Ultraviolet (UV) light causes bulky DNA adducts that lead directly to ssDNA generation (and ATR activation) independently of DSBs and ATM. By comparing IR and UV treatments in parallel, we validate that CBP-93872 specifically targets the DSB-to-ATR signaling relay, proving it does not directly impair the core ATR kinase domain itself.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 cells and culture until 70% confluent.

  • Pre-incubation: Treat cells with 20 µM CBP-93872 or vehicle (DMSO) for 1 hour prior to damage induction.

  • Parallel Damage Induction:

    • Arm A (DSB induction): Irradiate with 10 Gy Ionizing Radiation (IR).

    • Arm B (Bulky adduct induction): Expose to 50 J/m² Ultraviolet (UV) light.

  • Harvest: Collect cells 2 hours post-treatment and lyse in RIPA buffer supplemented with phosphatase inhibitors.

  • Analysis: Perform Western blot analysis probing for p-ATM (S1981), p-ATR (T1989), and p-Chk1 (S317/345).

  • Validation Checkpoint: A successful assay will show that CBP-93872 induces a dose-dependent suppression of p-ATR and p-Chk1 in the IR arm, but has no effect on the UV arm, confirming absolute selectivity for the DSB-specific pathway. Furthermore, p-ATM (S1981) levels must remain unchanged across all treated samples.

Conclusion

For drug development professionals targeting the DDR network, the selectivity of CBP-93872 offers a profound advantage. By intentionally sparing ATM and DNA-PK, it avoids the catastrophic genomic instability associated with broad-spectrum upstream kinase inhibition. Instead, its highly specific blockade of DSB-induced ATR activation provides a precise therapeutic window to sensitize p53-mutated tumors to DNA-damaging agents.

References

  • Hirokawa T, Shiotani B, Shimada M, et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research, 2014. URL:[Link][1][2][3]

  • Birkbak NJ, et al. "Targeting lung cancer through inhibition of checkpoint kinases." Frontiers in Genetics, 2015. URL:[Link][4]

  • Giráldez MD, et al. "Analyzing the Opportunities to Target DNA Double-Strand Breaks Repair and Replicative Stress Responses to Improve Therapeutic Index of Colorectal Cancer." Cancers (MDPI), 2021. URL:[Link][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale for Stringent Safety Protocols

Operational Safety and Handling Protocol for CBP-93872: A Comprehensive Guide As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent cell cycle modulators. CBP-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Protocol for CBP-93872: A Comprehensive Guide

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent cell cycle modulators. CBP-93872 is a highly specific G2 checkpoint inhibitor that abrogates the maintenance of DNA double-strand break (DSB)-induced G2 arrest by inhibiting NBS1-mediated ATR activation[1]. Because it effectively sensitizes p53-mutated cancer cells to DNA-damaging agents, it is a powerful tool in oncology research[2]. However, this exact mechanism—disrupting genomic stability and DNA repair—makes it a severe occupational hazard. Exposure can lead to unintended genotoxicity in healthy cells.

This guide provides the essential, self-validating protocols required to handle CBP-93872 safely, ensuring both scientific integrity and personnel protection.

Understanding the mechanism of action is the first step in laboratory safety. CBP-93872 does not inhibit the initiation of the G2 checkpoint; rather, it blocks its maintenance by targeting the ATR signaling pathway[1]. When handled improperly, accidental exposure (especially when dissolved in skin-permeable solvents like DMSO) can inhibit your own cellular DNA repair mechanisms, making you highly susceptible to background radiation or environmental mutagens.

Mechanism DSB DNA Double-Strand Break NBS1 NBS1 Complex Recruitment DSB->NBS1 ATR ATR Kinase Activation NBS1->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Apop Genomic Instability & Death ATR->Apop Pathway Blocked CBP CBP-93872 CBP->ATR Inhibits Maintenance G2 G2 Checkpoint Arrest Chk1->G2

Fig 1: CBP-93872 mechanism of action demonstrating ATR pathway inhibition and resulting genotoxicity.

Hazard Profile and Physicochemical Properties

Before handling the compound, personnel must review its physicochemical properties to understand its behavior in solution and anticipate disposal requirements[3].

Property / HazardSpecificationOperational Implication
Chemical Name CBP-93872N/A
CAS Number 67427-51-4Use for exact MSDS tracking.
Molecular Formula C10H15BrN2OBrominated compound; requires specific halogenated waste streams.
Molecular Weight 259.14 g/mol Small molecule; easily aerosolized if statically charged.
Primary Hazard Suspected GenotoxinRequires handling in a Class II Type B2 BSC or Fume Hood.
Solubility DMSODMSO rapidly penetrates the skin, acting as a carrier for the toxin.
Storage -20°C (Dry powder)Must be equilibrated to room temp before opening to prevent condensation.

Mandatory Personal Protective Equipment (PPE)

Because CBP-93872 is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a solvent notorious for its ability to cross the dermal barrier and carry dissolved solutes into the bloodstream—standard laboratory PPE is insufficient.

  • Hand Protection (Crucial): Double-gloving is mandatory.

    • Inner Glove: Standard nitrile (provides tactile sensitivity).

    • Outer Glove: Extended-cuff neoprene or butyl rubber. Nitrile degrades rapidly upon continuous exposure to DMSO. If butyl rubber is unavailable, use double nitrile but change the outer glove immediately upon any suspected splash.

  • Body Protection: A disposable, fluid-resistant Tyvek lab coat with knit cuffs. Do not use standard cotton lab coats, as they absorb DMSO and hold the chemical against the skin.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant). If handling volumes >50 mL, add a full face shield.

  • Respiratory Protection: Handling dry powder must only occur inside a certified chemical fume hood or localized exhaust ventilation system. If a hood is compromised, an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized powder.

Step-by-Step Operational Workflow

The following self-validating protocol ensures that every step incorporates a safety checkpoint.

Workflow Step1 1. Fume Hood Preparation Step2 2. Don Specialized PPE Step1->Step2 Step3 3. Weighing & Reconstitution Step2->Step3 Step4 4. Chemical Decontamination Step3->Step4 Step5 5. Halogenated Waste Disposal Step4->Step5

Fig 2: Sequential operational workflow for the safe handling and disposal of CBP-93872.

Reagent Preparation (Reconstitution)

Causality Note: We equilibrate the vial to room temperature to prevent atmospheric moisture from condensing on the cold powder, which can degrade the brominated compound and alter the molarity of your stock solution.

  • Equilibration: Remove the CBP-93872 vial from -20°C storage and let it sit in a desiccator at room temperature for 30 minutes.

  • Environment Setup: Line the base of the chemical fume hood with plastic-backed absorbent bench paper. Turn on the analytical balance inside the hood.

  • Static Mitigation: Small molecules like CBP-93872 are highly susceptible to static cling. Use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats to prevent the powder from aerosolizing.

  • Weighing: Carefully weigh the required mass (e.g., 2.59 mg for 1 mL of a 10 mM stock).

  • Dissolution: Add high-purity DMSO directly to the weigh boat or vial. Validation Check: Visually inspect the solution against a light background to ensure complete dissolution. No particulates should remain.

  • Aliquotting: Transfer the solution into single-use, amber microcentrifuge vials. CBP-93872 should be protected from light to prevent photodegradation.

Decontamination and Spill Response

Causality Note: Because CBP-93872 is a biologically active kinase inhibitor, we use a two-step decontamination process: chemical oxidation (bleach) to destroy the active pharmacophore, followed by a solvent wash to remove residues.

  • Routine Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution. Allow a 5-minute contact time.

  • Solvent Wash: Follow the bleach wipe with a 70% ethanol or isopropanol wipe to remove corrosive bleach salts and any residual DMSO.

  • Spill Protocol (Liquid): If a DMSO stock solution spills, immediately cover it with an absorbent spill pad. Do not use water, as the exothermic reaction with DMSO can increase volatilization. Sweep the absorbent material into a hazardous waste bag using a disposable scraper.

Disposal Plan

Because CBP-93872 contains a bromine atom (C10H15BrN2O), it must be segregated into Halogenated Organic Waste streams.

  • Liquid Waste: Collect all unused stock solutions and experimental media containing the drug in a clearly labeled, sealable glass or high-density polyethylene (HDPE) container designated for Halogenated Solvents.

  • Solid Waste: Dispose of all contaminated gloves, pipette tips, and bench paper in a biohazard bin specifically marked for "Trace Chemotherapy/Genotoxic Waste." Do not mix with standard biological waste.

By adhering to these stringent, self-validating protocols, laboratory personnel can safely leverage the potent G2 checkpoint inhibition properties of CBP-93872 while mitigating the severe risks associated with genotoxic exposure.

References

  • Hirokawa T, Shiotani B, Shimada M, et al. "CBP-93872 Inhibits NBS1-Mediated ATR Activation, Abrogating Maintenance of the DNA Double-Strand Break–Specific G2 Checkpoint." Cancer Research, AACR Journals (2014). 1

  • MedKoo Biosciences. "CBP-93872 | CAS#67427-51-4 | checkpoint inhibitor." MedKoo Biosciences. 3

  • Iwata K, et al. "The G2 checkpoint inhibitor CBP-93872 increases the sensitivity of colorectal and pancreatic cancer cells to chemotherapy." PLoS One, Semantic Scholar (2017). 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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